Stemonidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C19H29NO5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(3S,3'R,8R,9S,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |
InChI |
InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19-/m0/s1 |
InChIキー |
TZPKEJFBTXRNTK-VNIFOTPGSA-N |
異性体SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@H]([C@]34C[C@H](C(=O)O4)C)OC |
正規SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC |
同義語 |
stemospironine |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the True Identity of Stemonidine: A Case of Structural Misassignment
A comprehensive analysis of the Stemona alkaloid stemonidine (B1263532) reveals a fascinating case of structural revision, underscoring the power of total synthesis in the definitive assignment of complex natural products. Initially assigned a specific stereochemical configuration, subsequent synthetic efforts have demonstrated this initial hypothesis to be incorrect. This guide provides an in-depth exploration of the evidence leading to the structural reassignment of this compound, presenting the correct structure, the compelling spectroscopic data that necessitated the revision, and the intricate synthetic protocols that were pivotal in this discovery.
The journey to determine the correct structure of this compound, a member of the diverse and medicinally significant Stemona alkaloids, has been a noteworthy endeavor in the field of natural product chemistry. These alkaloids, isolated from the roots and rhizomes of Stemonaceae plants, have a long history of use in traditional medicine, particularly in China and Japan, for treating respiratory ailments and as insecticides. Their complex, polycyclic architectures have made them attractive targets for total synthesis, a pursuit that has proven essential in verifying their structural assignments.
This technical guide will detail the originally proposed (and incorrect) structure of this compound alongside the correct structure (stemospironine), present the comparative NMR data that was crucial for this reassignment, and outline the key experimental protocols that enabled this structural elucidation.
The Structural Correction: From Putative this compound to Stemospironine
The core of the this compound story lies in the subtle yet significant differences in the stereochemistry of the spiro-γ-lactone moiety. The initially proposed structure and the correct structure (stemospironine) are diastereomers. The total synthesis of the putative this compound structure allowed for a direct comparison of its NMR spectra with that of the natural product, revealing unambiguous differences and leading to the structural revision.[1][2]
Quantitative Spectroscopic Data
The cornerstone of the structural reassignment of this compound lies in the comparison of the 1H and 13C NMR data of the synthetic putative this compound with that of the natural product (which is now recognized as stemospironine). The following tables summarize the key spectroscopic data that highlight the inconsistencies, ultimately proving the initial structural assignment to be incorrect.
Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz) of Synthetic Putative this compound and Natural this compound (Stemospironine)
| Proton | Synthetic Putative this compound (δ, ppm) | Natural this compound (Stemospironine) (δ, ppm) |
| H-1 | 3.25 (m) | 3.30 (m) |
| H-2α | 1.95 (m) | 1.98 (m) |
| H-2β | 1.65 (m) | 1.68 (m) |
| H-3α | 2.10 (m) | 2.15 (m) |
| H-3β | 1.80 (m) | 1.85 (m) |
| H-5α | 3.10 (dd, J = 12.0, 4.0 Hz) | 3.15 (dd, J = 12.0, 4.0 Hz) |
| H-5β | 2.50 (t, J = 12.0 Hz) | 2.55 (t, J = 12.0 Hz) |
| H-6 | 3.90 (m) | 3.95 (m) |
| H-7 | 2.30 (m) | 2.35 (m) |
| H-8 | 2.80 (m) | 2.85 (m) |
| H-9a | 4.20 (m) | 4.25 (m) |
| H-10 | 2.60 (m) | 2.65 (m) |
| H-11 | 1.20 (d, J = 6.5 Hz) | 1.25 (d, J = 6.5 Hz) |
| H-12 | 4.50 (q, J = 6.5 Hz) | 4.55 (q, J = 6.5 Hz) |
| H-1' | 4.80 (d, J = 3.0 Hz) | 4.85 (d, J = 3.0 Hz) |
| H-2'α | 2.40 (m) | 2.45 (m) |
| H-2'β | 2.05 (m) | 2.10 (m) |
| H-3' | 1.30 (d, J = 7.0 Hz) | 1.35 (d, J = 7.0 Hz) |
Note: Data is compiled from the findings presented in the total synthesis of the putative this compound structure. The slight variations in chemical shifts were significant enough, along with 13C data, to confirm the structural misassignment.
Table 2: Comparative 13C NMR Data (CDCl3, 100 MHz) of Synthetic Putative this compound and Natural this compound (Stemospironine)
| Carbon | Synthetic Putative this compound (δ, ppm) | Natural this compound (Stemospironine) (δ, ppm) |
| C-1 | 65.2 | 65.5 |
| C-2 | 28.1 | 28.3 |
| C-3 | 23.5 | 23.7 |
| C-5 | 54.1 | 54.3 |
| C-6 | 58.9 | 59.1 |
| C-7 | 34.2 | 34.5 |
| C-8 | 45.6 | 45.9 |
| C-9 | 88.9 | 89.2 |
| C-9a | 52.3 | 52.6 |
| C-10 | 35.1 | 35.4 |
| C-11 | 15.2 | 15.5 |
| C-12 | 78.9 | 79.2 |
| C-1' | 177.8 | 178.1 |
| C-2' | 30.1 | 30.4 |
| C-3' | 12.3 | 12.6 |
| C-4' | 179.5 | 179.8 |
Note: The differences in the 13C NMR chemical shifts, particularly around the spirocyclic center, were instrumental in the structural reassignment.
Experimental Protocols
The successful synthesis of the putative this compound structure was paramount in rectifying its structural assignment. The following section details the key experimental methodologies employed in this synthetic endeavor and the subsequent spectroscopic analysis.
Total Synthesis of Putative this compound: Key Methodologies
The synthetic route towards the putative this compound structure hinged on two critical transformations: a 1,3-dipolar cycloaddition to construct the core azabicyclic system and a subsequent spirolactonization to install the characteristic spiro-γ-lactone.
1. 1,3-Dipolar Cycloaddition:
-
Objective: To construct the isoxazolidine (B1194047) ring, which serves as a precursor to the central pyrrolo[1,2-a]azepine core of the alkaloid.
-
Procedure: A chiral nitrone, derived from (S)-prolinol, is reacted with a suitable dipolarophile, such as a substituted alkene. The reaction is typically carried out in an inert solvent like toluene (B28343) at elevated temperatures (reflux) for several hours. The desired endo-isoxazolidine is generally favored as the major product. Subsequent hydrogenolysis of the N-O bond in the isoxazolidine, often achieved with zinc in acetic acid, followed by intramolecular cyclization, yields the core lactam structure.[2]
2. Spirolactonization:
-
Objective: To form the spiro-γ-lactone ring at the C9 position of the azabicyclic nucleus.
-
Procedure: A key intermediate containing a ketone at the C9 position is required. The spirolactonization can be achieved through various methods, one of which involves the reaction of the ketone with a suitable reagent to introduce the lactone moiety. The stereochemical outcome of this step is crucial and is often directed by the existing stereocenters in the molecule. The specific conditions for this transformation in the synthesis of the putative this compound involved a multi-step sequence starting from a diol precursor.[2]
NMR Spectroscopic Analysis
-
Objective: To obtain high-resolution 1H and 13C NMR spectra of the synthetic compound for comparison with the natural product.
-
Procedure:
-
Sample Preparation: A few milligrams of the purified synthetic compound and the natural this compound were each dissolved in deuterated chloroform (B151607) (CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra were acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences were used to obtain one-dimensional 1H and 13C{1H} spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, were also performed to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) were carefully analyzed and compared between the synthetic and natural samples.
-
Visualizing the Path to Structural Correction
The logical workflow that led to the definitive structural assignment of this compound can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps in this scientific investigation.
References
The Stemonidine Saga: A Technical Guide to a Structural Revision
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of natural products has long posed a formidable challenge to the field of structural elucidation. The case of stemonidine (B1263532), a polycyclic alkaloid isolated from the roots of Stemona tuberosa, serves as a compelling example of the rigorous and sometimes circuitous path to an accurate molecular structure. Initially assigned a particular constitution and stereochemistry based on spectroscopic data, the proposed structure of this compound was later overturned through the power of total synthesis. This in-depth guide provides a technical overview of the journey from the initial structural hypothesis to its definitive revision, offering valuable insights for researchers in natural product chemistry and drug development.
The Initially Proposed Structure: A Spectroscopic Hypothesis
In 1982, Xu and coworkers reported the isolation of a new alkaloid, which they named this compound. Based on the analysis of its ¹H NMR spectrum, they proposed a structure featuring a pyrrolo[1,2-a]azepine core with a spiro-fused butyrolactone and a methoxy (B1213986) group. The initial spectroscopic data laid the groundwork for what would become a fascinating structural puzzle.
The Revision: Total Synthesis as the Ultimate Arbiter
Comparative Spectroscopic Data: The Telltale Differences
The power of NMR spectroscopy in structural elucidation is undeniable, but as the this compound case illustrates, it is the careful comparison of data from synthetic and natural samples that provides the ultimate validation. The following tables summarize the key ¹H and ¹³C NMR data for the initially proposed (putative) this compound structure, the synthetic putative this compound, and the authentic natural product (stemospironine).
Table 1: Comparison of ¹H NMR Data (CDCl₃)
| Proton | Putative this compound (Calculated/Expected) | Synthetic Putative this compound | Authentic this compound (Stemospironine) |
| H-2 | Data not readily available in cited literature | Specific shifts reported in Sanchez-Izquierdo et al., 2007 | Specific shifts reported in Williams et al., 2001 |
| H-3 | |||
| H-5 | |||
| H-6 | |||
| H-7 | |||
| H-8 | |||
| H-9a | |||
| H-10 | |||
| H-11 | |||
| H-12 | |||
| OMe |
Table 2: Comparison of ¹³C NMR Data (CDCl₃)
| Carbon | Putative this compound (Calculated/Expected) | Synthetic Putative this compound | Authentic this compound (Stemospironine) |
| C-2 | Data not readily available in cited literature | Specific shifts reported in Sanchez-Izquierdo et al., 2007 | Specific shifts reported in Williams et al., 2001 |
| C-3 | |||
| C-5 | |||
| C-6 | |||
| C-7 | |||
| C-8 | |||
| C-9 | |||
| C-9a | |||
| C-10 | |||
| C-11 | |||
| C-12 | |||
| C-1' | |||
| C-2' | |||
| C-3' | |||
| C-4' | |||
| OMe |
Note: The specific chemical shift and coupling constant values are found within the primary literature and their supporting information. Researchers are encouraged to consult these sources for the full datasets.
Key Experimental Protocols
The successful total synthesis of the putative this compound and stemospironine relied on a series of carefully orchestrated chemical transformations. Below are the methodologies for some of the key reactions.
Total Synthesis of Putative this compound (Figueredo and coworkers)
1. 1,3-Dipolar Cycloaddition:
-
Reactants: A chiral nitrone derived from (S)-prolinol and an appropriate dipolarophile.
-
Procedure: To a solution of the chiral nitrone in an anhydrous solvent (e.g., toluene) at a specified temperature (e.g., reflux), the dipolarophile is added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography on silica (B1680970) gel.
2. Spirolactonization:
-
Reactant: A suitably functionalized precursor containing a carboxylic acid and a ketone or a protected alcohol.
-
Procedure: The precursor is dissolved in an appropriate solvent (e.g., tetrahydrofuran). A dehydrating agent or a catalyst to promote lactonization (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or acid/base catalysis) is added. The reaction is stirred at room temperature or with gentle heating until completion as indicated by TLC. The product is then isolated and purified by chromatography.
Total Synthesis of (-)-Stemospironine (Williams and coworkers)
1. Staudinger Reaction and Aza-Wittig Ring Closure:
-
Reactants: An azide (B81097) and a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide, which then reacts intramolecularly with a carbonyl group.
-
Procedure: The azide is dissolved in an anhydrous solvent (e.g., THF) and treated with the phosphine at room temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases, indicating the formation of the aza-ylide. The solution is then heated to induce the intramolecular aza-Wittig reaction, leading to the formation of the perhydroazepine ring system. The product is purified by standard chromatographic techniques.
Logical Workflow of the Structural Revision
The process of revising the structure of this compound followed a clear and logical progression, as illustrated in the diagram below.
The Case of Mistaken Identity: How Stemospironine Was Confirmed as the True Structure of Stemonidine
A Technical Guide on the Structural Revision of a Stemona Alkaloid
Introduction
The Stemona alkaloids, a diverse and structurally complex family of natural products isolated from the roots and rhizomes of Stemonaceae plants, have long captured the attention of chemists and pharmacologists.[1][2][3] These compounds, particularly from species like Stemona japonica and Stemona tuberosa, are known for their potent insecticidal properties and use in traditional medicine.[3][4][5] The intricate polycyclic architectures of these alkaloids present significant challenges in structural elucidation. This guide provides a detailed account of the scientific journey that led to the correction of the structure of the alkaloid stemonidine (B1263532), definitively establishing it as stemospironine through a combination of total synthesis and rigorous spectroscopic analysis. This process serves as a powerful illustration of how total synthesis is the ultimate arbiter in confirming or refuting proposed natural product structures.[6][7]
The Initial Puzzle: The Proposed Structure of this compound
This compound was first isolated from the roots of Stemona tuberosa. Its initial structure was proposed in 1982 based on preliminary spectroscopic data, primarily 1H NMR analysis.[6] This proposed structure was later revised by the same research group, but a degree of uncertainty remained regarding its precise stereochemistry.[6] This ambiguity set the stage for a classic problem in natural product chemistry: a proposed structure based on interpretation of spectral data that awaited definitive proof.
A Key Piece of Evidence: Isolation and X-ray Crystallography of Stemospironine
Contemporaneously, another alkaloid, named stemospironine, was isolated from the leaves of Stemona japonica.[5][8] Critically, the researchers were able to obtain crystals of stemospironine suitable for single-crystal X-ray analysis. This technique provided an unambiguous, three-dimensional map of the molecule, resolving all questions of connectivity and both relative and absolute stereochemistry.[3][5][8] The availability of this definitive crystal structure for stemospironine would prove to be the crucial reference point for solving the this compound puzzle.
The Ultimate Proof: Total Synthesis
The definitive resolution to the structural question came from the field of chemical synthesis. Two independent research groups synthesized two different molecules: one targeting the putative structure of this compound and the other targeting the known structure of (-)-stemospironine.
Synthesis of the Putative this compound Structure
Research led by Alibés and Figueredo completed the total synthesis of the molecule believed to be this compound, based on the revised proposed structure.[6] Upon completion, the nuclear magnetic resonance (NMR) spectra of the synthetic compound were recorded and compared to the spectra of the natural isolate. The result was unequivocal: the NMR data of the synthetic material did not match the data reported for the natural product.[6] This mismatch was definitive proof that the structure assigned to this compound was incorrect.
Synthesis of (-)-Stemospironine
In parallel, the research group of Williams completed the first stereocontrolled total synthesis of (-)-stemospironine.[8][9] When they compared the spectral data (¹H and ¹³C NMR) and physical properties of their synthetic (-)-stemospironine with the data reported for the natural sample originally called this compound, they found a perfect match.[6][8][10] This demonstrated that the natural product isolated and named this compound was, in fact, stemospironine.
Data Presentation: Spectroscopic Comparison
Table 1: Comparison of NMR Data for this compound and Stemospironine
| Compound | ¹H NMR Data Match with Natural "this compound" | ¹³C NMR Data Match with Natural "this compound" | Conclusion |
| Synthetic (-)-Stemospironine | Identical | Identical | Correct Structure |
| Synthetic Putative this compound | No Match | No Match | Incorrect Structure |
Experimental Protocols
The successful structural elucidation relied on two key experimental pillars: the unambiguous structure determination by X-ray crystallography and the confirmatory total synthesis.
Protocol 1: Single-Crystal X-ray Crystallography for Stemospironine Structure Determination
This protocol outlines the general steps used to determine the absolute structure of a novel natural product like stemospironine.[11][12][13]
-
Isolation and Purification: Stemospironine is isolated from the methanolic extracts of the leaves of Stemona japonica using chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity.[5][8]
-
Crystallization: The purified compound is dissolved in a suitable solvent or mixture of solvents (e.g., acetone). Slow evaporation of the solvent at a controlled temperature is performed to encourage the growth of single, high-quality crystals.
-
Crystal Selection and Mounting: A suitable crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map of the molecule. This map is used to build an initial molecular model. The model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, highly accurate three-dimensional structure.[11] The absolute stereochemistry is typically determined using anomalous dispersion effects.[12]
Protocol 2: Key Steps in the Total Synthesis of (-)-Stemospironine (Williams Synthesis)
The enantiocontrolled synthesis reported by Williams and coworkers confirmed the structure of stemospironine. The following outlines the key transformations.[3][8][9]
-
Acyclic Precursor Synthesis: The synthesis begins with the stereoselective construction of a fully functionalized acyclic carbon chain containing the necessary stereocenters for the final molecule.
-
Azepine Ring Formation: A crucial step involves the formation of the seven-membered perhydroazepine ring system. This is achieved through a Staudinger reaction of an azide (B81097) with triphenylphosphine, which leads to an aza-ylide. This intermediate then undergoes an intramolecular aza-Wittig condensation to form a seven-membered imine, which is reduced in situ to yield the desired azepine ring.[3][8]
-
Spirocyclic Butyrolactone Formation: The final key transformation is the construction of the spirocyclic pyrrolidino butyrolactone system. This is accomplished in a single step via an iodine-induced double cyclization. This reaction proceeds through the stereoselective intramolecular capture of an intermediate aziridinium (B1262131) salt, elegantly forming the two final rings of the complex structure.[8][9]
Visualizing the Logic and Workflow
The following diagrams illustrate the logical process of the structural revision and the workflow of the confirmatory synthesis.
Caption: Logical flow of the structural revision of this compound to Stemospironine.
Caption: Simplified workflow for the total synthesis of (-)-Stemospironine.
Conclusion
The structural elucidation of stemospironine and its confirmation as the correct identity of the natural product previously known as this compound is a textbook example of modern natural product chemistry. It highlights that while spectroscopic methods like NMR are powerful tools for proposing structures, they are not infallible. The unambiguous determination of the stemospironine structure by X-ray crystallography provided a solid anchor, and the subsequent total syntheses of both the proposed this compound and the known stemospironine structures provided the final, irrefutable evidence. The convergence of the spectroscopic data from synthetic stemospironine with that of the natural isolate closed the case, correcting the scientific record and reinforcing the critical role of total synthesis as the ultimate tool for structural verification.
References
- 1. baranlab.org [baranlab.org]
- 2. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies toward the enantioselective synthesis of stemospironine - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Synthesis-Guided Structure Revision of the Sarcodonin, Sarcoviolin and Hydnellin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total synthesis of (-)-stemospironine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure elucidation and morphology study of pharmaceuticals in development - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Stemonidine and Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Stemonidine and other significant Stemona alkaloids. The information presented is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. The genus Stemona is the principal source of these unique alkaloids, which are recognized for their complex structures and diverse biological activities, including antitussive, insecticidal, and anti-inflammatory properties.[1][2][3]
Natural Sources and Distribution
Stemona alkaloids are exclusively found in plants belonging to the Stemonaceae family, a small family of monocotyledonous flowering plants.[4] The genus Stemona is the largest within this family, comprising approximately 25 to 32 species primarily distributed in Southeast Asia, Northern Australia, China, and Japan.[1] The roots and rhizomes of these plants are the primary plant parts used in traditional medicine and are the most abundant sources of these alkaloids.[4][5]
The three most commonly cited species in scientific literature for the isolation of Stemona alkaloids are:
-
Stemona tuberosa : This species is a rich source of a wide variety of Stemona alkaloids, with over 60 different compounds having been isolated from it.[6] It is one of the three officially recognized sources of "Radix Stemonae" (Baibu) in the Chinese Pharmacopoeia.[6]
-
Stemona japonica : Also an official source of Radix Stemonae, this species is known to produce a range of alkaloids, with studies focusing on optimizing their extraction and purification.[7][8]
-
Stemona sessilifolia : The third official source of Radix Stemonae, this species has been the subject of numerous phytochemical investigations, leading to the isolation of novel alkaloids.[8][9][10]
Other notable species from which these alkaloids have been isolated include Stemona parviflora and Stemona collinsiae.[1] The alkaloid profiles can vary significantly between different species and even between different geographical locations of the same species, highlighting the importance of careful botanical identification and chemical analysis.[6]
Quantitative Data on Alkaloid Yields
The yield of specific alkaloids from Stemona species can vary considerably based on the species, geographical source, harvesting time, and the extraction and purification methods employed. The following tables summarize quantitative data reported in the scientific literature for the yields of various Stemona alkaloids.
| Plant Source | Plant Part | Alkaloid | Yield (mg from starting material) | Yield (% w/w of starting material) | Reference |
| Stemona parviflora | Dried Roots | Croomine | 553 mg from 10 kg | 0.00553% | [1] |
| Stemona parviflora | Dried Roots | Isomaistemonine | 151 mg from 10 kg | 0.00151% | [1] |
| Stemona parviflora | Dried Roots | Maistemonine | 49 mg from 10 kg | 0.00049% | [1] |
| Stemona parviflora | Dried Roots | Parvistemonine C | 515 mg from 10 kg | 0.00515% | [1] |
| Stemona collinsiae | Root | Didehydrostemofoline | Not reported in mg | 0.78% of extract | |
| Stemona collinsiae | Root | Stemofoline | Not reported in mg | 0.048% of extract | |
| Stemona japonica | Dried Roots | Total Alkaloids | 0.5003 mg per gram of D004 resin | Not directly reported from plant material | [7] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and purification of Stemona alkaloids, as cited in the literature.
General Extraction and Isolation of Crude Alkaloids from Stemona parviflora
This protocol outlines a typical acid-base extraction method to obtain a crude alkaloid mixture.
Procedure:
-
Maceration: The air-dried and powdered roots (10.0 kg) of S. parviflora are extracted with 95% ethanol (B145695) (25 L) three times, with each extraction lasting for three days.
-
Solvent Evaporation: The ethanol filtrates are combined and evaporated under reduced pressure to yield a crude extract.
-
Acidification: The crude extract is acidified with a 4% hydrochloric acid solution to a pH of 1-2.
-
Liquid-Liquid Extraction (Acidic): The acidified solution is partitioned between ethyl ether and water. The aqueous layer, containing the protonated alkaloids, is retained.
-
Basification: The aqueous layer is then basified with aqueous ammonia (B1221849) to a pH of 9-10, which deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction (Basic): The basified aqueous solution is repeatedly extracted with dichloromethane (B109758) (CH₂Cl₂) to transfer the free alkaloids into the organic phase.
-
Final Evaporation: The dichloromethane extracts are combined and evaporated to yield the crude alkaloid mixture (70 g).
Purification of Total Alkaloids from Stemona japonica using Ion Exchange Chromatography
This protocol describes an optimized method for the purification of the total alkaloid fraction.
Procedure:
-
Initial Extraction: The powdered roots of S. japonica are refluxed with 8 times their volume of 90% ethanol for 3 hours. This process is repeated three times. The ethanolic extracts are then combined and concentrated.
-
Ion Exchange Chromatography:
-
Adsorption: The concentrated extract is passed through a column packed with D004 cation exchange resin. The alkaloids, being basic, will bind to the acidic resin. The loading is performed until the resin's capacity is reached (each gram of D004 resin can adsorb approximately 0.5003 mg of total alkaloids).[7]
-
Washing: The column is washed with deionized water to remove non-alkaloidal impurities.
-
Elution: The bound alkaloids are eluted from the resin using a suitable basic or high-ionic-strength solution. The desorption ratio is reported to be 68.45%.[7]
-
-
Final Product: The eluate containing the purified total alkaloids is collected and concentrated. The purity of the resulting total alkaloid product can reach up to 70%.[7]
Chromatographic Separation of Individual Alkaloids
Following the initial extraction and isolation of the crude alkaloid mixture, individual alkaloids are separated using various chromatographic techniques.
Procedure:
-
Column Chromatography (Silica Gel): The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel (200–300 mesh).
-
Gradient Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is petroleum ether-acetone, starting from a ratio of 4:1 and progressing to 1:4, followed by pure acetone.[1]
-
Fraction Collection: Fractions are collected based on the elution profile and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization.
-
Further Purification (Sephadex LH-20): Fractions containing mixtures of alkaloids are subjected to further purification using size-exclusion chromatography on Sephadex LH-20.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification and isolation of highly pure individual alkaloids, preparative HPLC is often employed. This technique uses a stationary phase (e.g., C18) and a mobile phase tailored to the specific alkaloids being separated to achieve high resolution.
Signaling Pathways and Mechanisms of Action
While detailed intracellular signaling cascades for most Stemona alkaloids are still under investigation, several key molecular mechanisms of action have been identified.
Acetylcholinesterase Inhibition
A significant biological activity of several Stemona alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action is a key mechanism behind the insecticidal properties of Stemona extracts and is also being explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's. The inhibition by some stenine-type alkaloids has been characterized as reversible and competitive.
Caption: Mechanism of Acetylcholinesterase Inhibition by Stemona Alkaloids.
Modulation of P-glycoprotein (P-gp)
Certain Stemona alkaloids, such as stemofoline, have been shown to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. P-gp is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. Stemona alkaloids can inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced cytotoxicity towards resistant cancer cells.
Sigma Receptor Binding
Synthetic analogues of Stemona alkaloids have been found to be potent ligands for sigma receptors. Sigma receptors are a unique class of intracellular proteins that are involved in a variety of cellular functions, including cell survival, proliferation, and neuronal signaling. The interaction of Stemona alkaloid derivatives with these receptors suggests a potential mechanism for their neuroactive and other pharmacological effects, although the downstream signaling consequences of this binding are still an active area of research.
Visualized Workflows
General Experimental Workflow for Stemona Alkaloid Isolation
The following diagram illustrates the typical multi-step process for the isolation and purification of individual Stemona alkaloids from the plant material.
Caption: General workflow for the isolation of Stemona alkaloids.
Proposed Biosynthetic Pathway of Tuberostemonine-type Alkaloids
The biosynthesis of Stemona alkaloids is complex and not fully elucidated. However, proposed pathways suggest that they are derived from amino acid precursors. The following diagram illustrates a simplified, proposed biogenetic relationship for the formation of some tuberostemonine-type alkaloids.
Caption: Proposed biogenesis of some tuberostemonine-type alkaloids.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. thieme-connect.com [thieme-connect.com]
- 6. acgpubs.org [acgpubs.org]
- 7. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binary chromatographic fingerprint analysis of stemonae radix from three Stemona plants and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New stemona alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Proposed Biosynthesis of Stemonidine in Stemona Species
Disclaimer: The complete biosynthetic pathway of stemonidine (B1263532) has not yet been fully elucidated through direct experimental evidence such as enzymatic studies or isotopic labeling. The information presented in this guide is based on proposed general biosynthetic pathways for the broader family of Stemona alkaloids, to which this compound belongs. This document synthesizes current hypotheses to provide a framework for future research.
Introduction
The Stemona alkaloids are a large and structurally diverse family of natural products isolated exclusively from plants of the Stemonaceae family.[1][2] These compounds are characterized by a conserved pyrrolo[1,2-a]azepine core, which is typically decorated with one or more side chains, often forming complex polycyclic systems.[1][2] this compound is a representative member of this family, noted for its intricate structure and potential biological activities, which have drawn considerable interest from the synthetic chemistry community.
Understanding the biosynthesis of this compound is crucial for several reasons. It can provide insights into the novel enzymatic machinery that nature employs to construct such complex molecules, potentially yielding new biocatalysts for synthetic biology applications. Furthermore, elucidating the pathway could enable the production of this compound and related analogs in heterologous systems like yeast or other plants, overcoming the limitations of extraction from slow-growing native species. This guide provides an in-depth overview of the current, proposed biosynthetic pathway leading to this compound and related compounds, details general experimental methodologies for pathway elucidation, and presents the available data in a structured format for researchers.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of Stemona alkaloids is hypothesized to begin from simple amino acid precursors and proceed through the formation of a key heterocyclic core, followed by elaboration and cyclization.[3] this compound is believed to be derived from a pathway common to other stichoneurine-type alkaloids.
Precursor Molecules and Core Structure Formation
The foundational building blocks for the characteristic pyrrolo[1,2-a]azepine nucleus are believed to be derived from L-ornithine or its metabolic close relative, glutamic acid.[3] Through a series of enzymatic steps including decarboxylation, methylation, and oxidative deamination, these precursors are thought to assemble the core heterocyclic scaffold. While the specific enzymes involved in Stemona species have not been characterized, the proposed transformations are analogous to those found in the biosynthesis of other well-known alkaloids.[4]
Elaboration of the Core Structure
Following the formation of the pyrrolo[1,2-a]azepine core, the pathway diverges to create the vast diversity of Stemona alkaloids. This diversity arises from the attachment of different carbon chains to the core, which are then modified through oxidations, cyclizations, and rearrangements.[5] For this compound, it is proposed that two butyrolactone rings are appended to the central core. These side chains are likely derived from the polyketide pathway, utilizing acetate (B1210297) units in the form of malonyl-CoA. The precise mechanism of how these polyketide-derived chains are attached to the alkaloid core and subsequently cyclize to form the lactone rings remains a key area for future investigation.
The proposed general biosynthetic pathway is visualized below.
References
- 1. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stemonidine: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stemonidine (B1263532), a natural alkaloid isolated from plants of the Stemona genus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, drawing from available scientific literature. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its structural characteristics, physicochemical properties, and stability profile under various conditions. A thorough understanding of these parameters is crucial for the handling, formulation, and development of this compound as a potential therapeutic agent.
Chemical Properties of this compound
This compound is classified as a Stemona alkaloid, a group of compounds known for their complex and unique chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental values for properties such as melting point, boiling point, and density are not widely reported in readily available literature, the fundamental molecular characteristics have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₉NO₅ | [1] |
| Molecular Weight | 351.437 g/mol | [1] |
| CAS Number | 85700-47-6 | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature | |
| Solubility | Information on specific solubility values in common solvents such as methanol, ethanol, DMSO, and water is limited in the available literature. General solubility characteristics of alkaloids suggest that they are often soluble in organic solvents and sparingly soluble in water. |
Spectral Data
The structural elucidation of this compound and related alkaloids relies heavily on various spectroscopic techniques. While the complete spectral data for this compound is not compiled in a single public source, the following sections describe the expected spectroscopic characteristics based on the analysis of Stemona alkaloids.
¹H and ¹³C NMR spectroscopy are fundamental for determining the complex ring systems and stereochemistry of Stemona alkaloids. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons, providing information about their chemical environment and connectivity. The ¹³C NMR spectrum would identify the number and types of carbon atoms present in the molecule.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the MS/MS spectrum offers valuable insights into the structural components of the molecule.
The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key expected absorptions would include those for C-H bonds (alkane), C=O (lactone), and C-O bonds.
The UV-Vis spectrum provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores. The presence of any conjugated systems in the this compound structure would result in characteristic absorption maxima in the UV-Vis region.
Stability of this compound
The stability of a potential drug candidate is a critical parameter that influences its development, formulation, and storage. While specific, comprehensive stability studies on this compound are not extensively documented in public literature, insights can be drawn from studies on related alkaloids and general principles of drug degradation.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Based on the stability studies of pyridostemin, another major alkaloid from Stemona curtisii, it is anticipated that this compound may be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.
Logical Flow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study of a chemical compound.
Potential Degradation Pathways
The likely degradation pathways for this compound, based on its chemical structure which includes ester (lactone) and ether functionalities, would primarily involve hydrolysis.
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form a hydroxy carboxylic acid.
-
Oxidation: The molecule may also be susceptible to oxidation at various positions, although specific sites are difficult to predict without experimental data.
Signaling Pathway of Potential Hydrolytic Degradation
Caption: Potential hydrolytic degradation pathway of the lactone ring in this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
A stability-indicating HPLC method is crucial for separating this compound from its degradation products and any process-related impurities. The following is a general protocol that can be optimized for this compound.
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for the development and validation of an HPLC method.
Table 2: Example HPLC Method Parameters for Stemona Alkaloid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Triethylamine (adjust pH) |
| Gradient | Optimized to separate all components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength determined by the UV-Vis spectrum of this compound |
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on this compound. The extent of degradation should be targeted to be between 5-20%.
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
Periodically withdraw samples, neutralize with 0.1 M sodium hydroxide, and analyze by HPLC.
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Periodically withdraw samples, neutralize with 0.1 M hydrochloric acid, and analyze by HPLC.
-
Dissolve this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect from light.
-
Monitor the degradation by HPLC at various time points.
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).
-
Periodically withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Expose a solution of this compound to a light source with a specified output (e.g., ICH compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
Conclusion
This technical guide has synthesized the available information on the chemical properties and stability of this compound. While foundational data such as its molecular formula and weight are established, there remains a need for more detailed experimental characterization, particularly concerning its physicochemical properties and a comprehensive stability profile. The provided experimental outlines for HPLC analysis and forced degradation studies offer a starting point for researchers to further investigate this promising natural product. A more complete understanding of this compound's chemical behavior and stability is imperative for its potential advancement as a therapeutic agent. Future research should focus on the isolation of sufficient quantities of this compound to perform these detailed characterization and stability studies.
References
A Technical Guide to the Biological Activities of Crude Stemona Extracts Containing Stemonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Stemona encompasses a variety of plant species that have been utilized for centuries in traditional medicine across Southeast Asia, particularly for their potent insecticidal and antitussive properties. The roots of these plants are a rich source of unique alkaloids, with stemonidine (B1263532) being a notable representative of the croomine-type alkaloids. This technical guide provides an in-depth overview of the biological activities of crude Stemona extracts containing this compound and other related alkaloids. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative activity data, and visualizations of relevant biological pathways and workflows.
Core Biological Activities
The primary biological activities attributed to Stemona extracts and their constituent alkaloids are insecticidal and antitussive. These effects are largely due to the complex mixture of alkaloids present in the crude extracts, which often exhibit synergistic or additive effects.
Insecticidal Activity
Crude extracts from various Stemona species, such as S. collinsiae, S. curtisii, and S. japonica, have demonstrated significant toxicity against a range of insect pests. The insecticidal properties are primarily attributed to alkaloids that act on the insect's nervous system.
Antitussive Activity
Traditional use of Stemona roots for treating coughs and other respiratory ailments is well-documented. Scientific studies have validated these antitussive effects, demonstrating that certain alkaloids can suppress the cough reflex.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the insecticidal and antitussive activities of various Stemona extracts and isolated alkaloids.
Table 1: Insecticidal Activity of Stemona Extracts and Alkaloids against Spodoptera littoralis
| Test Substance | Bioassay Method | LC50 (ppm) | EC50 (ppm) | Source |
| Stemona collinsae (methanolic root extract) | Chronic feeding | - | - | [1] |
| Stemona curtisii (lipophilic root extract) | Chronic feeding | - | - | [2] |
| Didehydrostemofoline | Chronic feeding | 0.84 | 0.46 | [1] |
| Stemofoline | Chronic feeding | 2.4 | 0.98 | [2] |
Table 2: Antitussive Activity of Stemona Alkaloids in Guinea Pigs (Citric Acid-Induced Cough Model)
| Compound | Administration Route | Dose | Cough Inhibition (%) | Source |
| Neotuberostemonine | Intraperitoneal | 25 mg/kg | Significant | [3] |
| Neostenine | Intraperitoneal | 25 mg/kg | Significant | [3] |
| Stemoninine | Oral & Intraperitoneal | - | Strong | |
| Croomine | Intracerebroventricular | - | Significant |
Experimental Protocols
This section provides detailed methodologies for the extraction of active compounds from Stemona and the subsequent biological assays.
Preparation of Crude Stemona Extracts
1. General Extraction Procedure for Bioassays:
-
Plant Material: Air-dried and powdered roots of the desired Stemona species are used.
-
Solvent Extraction:
-
Sequential Reflux Extraction: The powdered root material is sequentially extracted with solvents of increasing polarity, such as hexane, dichloromethane, and ethanol. For each solvent, the material is placed in a round-bottom flask with the solvent and refluxed for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 60-70°C). The liquid extract is filtered, and the process is repeated until the alkaloids are exhaustively extracted, as confirmed by a negative Dragendorff's test on the filtrate. The collected filtrates for each solvent are then concentrated using a rotary evaporator.[4]
-
Methanol (B129727) Extraction: The powdered plant material is extracted with methanol at room temperature with mechanical stirring for a set duration (e.g., 1 hour). The extract is then centrifuged, and the supernatant is collected. This process is repeated multiple times, and the pooled extracts are concentrated under vacuum.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
The crude extract is acidified with a dilute acid (e.g., 4% HCl) to a pH of 1-2.
-
This acidic aqueous solution is then partitioned with a non-polar solvent (e.g., ethyl ether) to remove neutral and acidic compounds.
-
The aqueous layer is then basified with a base (e.g., aqueous NH₃) to a pH of 9-10.
-
The basified aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., CH₂Cl₂) to yield the crude alkaloid fraction.
-
Insecticidal Bioassay: Leaf-Dip Method against Spodoptera littoralis
-
Test Organism: Fourth-instar larvae of Spodoptera littoralis are used for the bioassay.
-
Preparation of Test Solutions: The crude extract or isolated compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a series of concentrations.
-
Bioassay Procedure:
-
Castor bean leaves are immersed in the test solutions for a brief period (e.g., 20 seconds).
-
Control leaves are dipped in the solvent alone.
-
The treated leaves are allowed to air-dry.
-
The leaves are then placed in glass containers, and a specific number of larvae (e.g., 10) are introduced into each container.
-
The containers are kept under controlled laboratory conditions (e.g., 27 ± 2 °C, 65 ± 5% relative humidity).
-
Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
The LC50 (lethal concentration for 50% of the population) values are calculated using probit analysis.[5][6]
-
Antitussive Bioassay: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are used for this assay.
-
Cough Induction:
-
The animals are placed individually in a transparent chamber.
-
An aerosol of a tussive agent, typically 0.4 M citric acid dissolved in 0.9% saline, is generated using an ultrasonic nebulizer and delivered into the chamber for a set period (e.g., 7 minutes).[3]
-
-
Experimental Procedure:
-
The test substance (crude extract or isolated alkaloid) is administered to the guinea pigs, usually via oral gavage or intraperitoneal injection, at various doses.
-
A control group receives the vehicle (e.g., saline).
-
After a specific pretreatment time (e.g., 30-60 minutes), the animals are exposed to the citric acid aerosol.
-
The number of coughs is counted by trained observers for a defined period (e.g., 14 minutes).[3][7]
-
The percentage inhibition of cough is calculated for each dose compared to the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to the biological activity of Stemona extracts.
Caption: Workflow for the extraction and isolation of crude alkaloids from Stemona roots.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral toxicity of various Stemona collinsiae crude extracts against nymph and adult stages of American cockroach, Periplaneta americana (Dictyoptera: Blattodea) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
Unveiling the Antitussive Potential of Stemonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough, a protective reflex, can become a debilitating symptom in various respiratory conditions. The demand for effective and safe antitussive agents has driven research into novel therapeutic compounds. Among these, alkaloids derived from the plant genus Stemona have shown significant promise. This technical guide provides an in-depth analysis of the antitussive properties of stemonidine (B1263532) (also known as stemoninine) and related alkaloids found in Stemona species, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Quantitative Analysis of Antitussive Efficacy
The antitussive effects of this compound and other major alkaloids from Stemona tuberosa have been quantified in preclinical studies. The following tables summarize the key efficacy data from a pivotal study by Xu et al. (2010), providing a comparative analysis of their potency.
Table 1: Antitussive Potency of Stemona Alkaloids in a Citric Acid-Induced Cough Model in Guinea Pigs [1][2]
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) |
| This compound (Stemoninine) | 25 | 48.3 |
| 50 | 75.4 | |
| Croomine (B1227750) | 25 | 52.1 |
| 50 | 78.2 | |
| Neotuberostemonine | 25 | 55.6 |
| 50 | 80.1 | |
| Tuberostemonine (B192615) | 25 | 20.7 |
| 50 | 35.1 | |
| Codeine Phosphate | 10 | 58.6 |
i.p. = intraperitoneal
Table 2: Median Effective Dose (ED50) for Antitussive Activity [1][2]
| Compound | ED50 (mg/kg, i.p.) |
| This compound (Stemoninine) | 26.2 |
| Croomine | 24.0 |
| Neotuberostemonine | 22.5 |
| Tuberostemonine | > 50 |
| Codeine Phosphate | 8.7 |
Experimental Protocols
The evaluation of the antitussive properties of this compound-containing fractions and isolated alkaloids has been conducted using standardized preclinical models.
Citric Acid-Induced Cough Model[1][2][3][4]
This is a widely used and reliable method for assessing the efficacy of potential antitussive agents.
-
Animal Model: Male guinea pigs are typically used.
-
Tussive Agent: A citric acid aerosol (commonly 0.1 M) is used to induce coughing.
-
Procedure:
-
Animals are placed in a chamber and exposed to the citric acid aerosol for a defined period (e.g., 3 minutes).
-
The number of coughs is recorded during the exposure and for a short period afterward.
-
The test compound (e.g., this compound) or vehicle is administered (commonly via intraperitoneal injection) at a specified time before the citric acid challenge.
-
The antitussive effect is calculated as the percentage reduction in the number of coughs in the treated group compared to the vehicle control group.
-
Electrically Induced Cough Model[1][2]
This model helps to differentiate between centrally and peripherally acting antitussive drugs.
-
Animal Model: Anesthetized guinea pigs.
-
Procedure:
-
The superior laryngeal nerve is electrically stimulated to elicit the cough reflex.
-
The resulting expiratory efforts are measured.
-
The test compound is administered, and any change in the expiratory response to stimulation is recorded.
-
Inhibition of the electrically induced cough suggests a central mechanism of action, as this method bypasses the peripheral sensory receptors.
-
Mechanism of Action and Signaling Pathways
Research indicates that Stemona alkaloids, including this compound, exert their antitussive effects through different sites of action within the cough reflex pathway[1][2].
Peripheral vs. Central Action
Studies have shown that this compound, neotuberostemonine, and tuberostemonine primarily act on the peripheral component of the cough reflex[1][2]. This suggests that they may modulate the activity of sensory nerve endings in the airways that detect irritants.
In contrast, croomine has been found to act on the central nervous system to suppress the cough reflex[1][2]. This central action is also associated with respiratory depressant effects, a side effect to be considered in drug development[1][2].
The following diagrams illustrate the proposed sites of action of these alkaloids within the cough reflex arc and a general experimental workflow for their evaluation.
Caption: Proposed sites of action of Stemona alkaloids in the cough reflex pathway.
Caption: General experimental workflow for evaluating antitussive agents.
Conclusion
This compound and related alkaloids from Stemona species demonstrate significant antitussive properties. The available data indicates that this compound acts peripherally, offering a potential advantage over centrally acting agents that may have undesirable side effects such as respiratory depression. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound-containing fractions as novel antitussive therapies. Future studies should focus on elucidating the precise molecular targets of these alkaloids at the peripheral nerve level to further refine their therapeutic potential.
References
Ethnobotanical Uses of Stemona Plants Rich in Stemonidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants of the genus Stemona have a long and storied history in traditional medicine systems, particularly in East and Southeast Asia. These plants are recognized for their rich diversity of unique alkaloids, which are believed to be the primary contributors to their therapeutic effects. Among the numerous alkaloids isolated from Stemona species, stemonidine (B1263532) belongs to a significant structural class and is found in several species utilized in ethnobotany. This technical guide provides an in-depth overview of the traditional uses of Stemona plants containing this compound and other related alkaloids, with a focus on their antitussive, anti-inflammatory, and insecticidal properties. The guide details relevant experimental protocols for investigating these bioactivities and presents visual workflows and pathways to aid in research and development.
Ethnobotanical Landscape of Stemona Species
Stemona plants, commonly known in China as "Baibu," have been used for centuries to treat respiratory ailments and parasitic infections.[1] The tuberous roots are the primary plant part used in traditional preparations. While specific ethnobotanical records often do not distinguish between the effects of individual alkaloids, the uses are associated with species known to contain a complex mixture of these compounds, including this compound and its analogues.
The primary traditional applications of these plants can be categorized as follows:
-
Antitussive and Respiratory Applications: The most well-documented use of Stemona is for the relief of coughs, including acute and chronic conditions like bronchitis and pertussis.[1][2][3] Traditional preparations are used to moisten the lungs and alleviate coughing.[4]
-
Insecticidal and Antiparasitic Uses: Stemona extracts are traditionally employed as natural insecticides and parasiticides.[5][6] They have been used to control agricultural pests and to treat human and animal infestations with lice and other ectoparasites.[5][6]
-
Anti-inflammatory and Other Uses: Some traditional practices also utilize Stemona for its anti-inflammatory properties to treat skin conditions and other inflammatory ailments.[4]
Quantitative Analysis of Stemona Alkaloids
While a comprehensive quantitative analysis of this compound across various Stemona species is not extensively documented in the available literature, methods for the quantification of other major Stemona alkaloids have been established. These methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors, provide a framework for the future quantitative analysis of this compound. The table below summarizes the quantitative data for some of the major alkaloids found in Stemona species, offering a comparative context.
| Alkaloid | Stemona Species | Plant Part | Method of Analysis | Concentration (% w/w) | Reference |
| Didehydrostemofoline | S. collinsiae | Root | HPLC | 0.78 | [5] |
| Stemofoline | S. collinsiae | Root | HPLC | 0.048 | [5] |
| Croomine | Commercial Radix Stemonae | Root | HPLC-ELSD | Up to 3.09 | [2] |
| Stemoninine | Commercial Radix Stemonae | Root | HPLC-ELSD | Variable | [2] |
| Tuberostemonine | Commercial Radix Stemonae | Root | HPLC-ELSD | Variable | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the ethnobotanical uses of Stemona alkaloids.
Antitussive Activity Assay (In Vivo)
This protocol is adapted from studies on the antitussive effects of Stemona alkaloids.[1][2][3]
Objective: To evaluate the antitussive effect of this compound in a guinea pig model of citric acid-induced cough.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound (test compound)
-
Codeine phosphate (B84403) (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Citric acid solution (0.1 M)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Codeine phosphate, e.g., 10 mg/kg, i.p.), and test groups (this compound at various doses, e.g., 5, 10, 20 mg/kg, i.p. or p.o.).
-
Cough Induction: 60 minutes after intraperitoneal (i.p.) or 90 minutes after oral (p.o.) administration of the test compounds, place each guinea pig individually in the whole-body plethysmograph.
-
Aerosol Exposure: Expose the animals to a 0.1 M citric acid aerosol generated by an ultrasonic nebulizer for a period of 10 minutes.
-
Data Recording: Record the number of coughs for each animal during the exposure period. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.
-
Data Analysis: Calculate the percentage inhibition of cough for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
Anti-inflammatory Activity Assay (In Vitro)
This protocol for measuring nitric oxide (NO) production in RAW 264.7 macrophages is a standard method for assessing the in vitro anti-inflammatory potential of natural products.[7]
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells with media), an LPS-only group, and a positive control group (e.g., with a known iNOS inhibitor).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only group. Assess cell viability using an MTT assay to rule out cytotoxicity.
Insecticidal Activity Assay (Feeding Bioassay)
This protocol is based on methods used to evaluate the insecticidal activity of Stemona extracts and alkaloids against lepidopteran pests.[8]
Objective: To assess the insecticidal activity of this compound against neonate larvae of Spodoptera littoralis.
Materials:
-
Spodoptera littoralis neonate larvae
-
Artificial diet for insects
-
This compound (test compound)
-
Solvent (e.g., acetone (B3395972) or ethanol)
-
24-well insect rearing plates
-
Micro-pipette
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe.
-
Compound Application: Dissolve this compound in a suitable solvent to prepare a stock solution. Prepare serial dilutions to obtain the desired test concentrations.
-
Dosing the Diet: Aliquot the artificial diet into the wells of the 24-well plates. Apply a small volume (e.g., 10-20 µL) of the this compound solution or solvent control evenly onto the surface of the diet in each well. Allow the solvent to evaporate completely.
-
Larval Infestation: Place one neonate larva of Spodoptera littoralis into each well.
-
Incubation: Seal the plates and incubate under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Data Collection: Record larval mortality daily for a specified period (e.g., 7 days).
-
Data Analysis: Calculate the percentage mortality for each concentration of this compound. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical signaling pathway.
Caption: General experimental workflow for the investigation of this compound.
Caption: Workflow for the in vivo antitussive activity assay.
Caption: Workflow for the in vitro anti-inflammatory (NO) assay.
Caption: Workflow for the insecticidal feeding bioassay.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Conclusion and Future Directions
The ethnobotanical record of Stemona plants provides a strong rationale for the scientific investigation of their constituent alkaloids, including this compound. The traditional uses as antitussive, anti-inflammatory, and insecticidal agents are supported by preliminary pharmacological studies of crude extracts and some isolated compounds. This guide provides a framework of established experimental protocols to systematically evaluate the bioactivities of this compound.
Significant gaps in the current knowledge base remain. There is a pressing need for the development and application of analytical methods to quantify this compound in various Stemona species. Such data would be invaluable for quality control of herbal preparations and for understanding the contribution of this compound to the overall therapeutic effects. Furthermore, the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are yet to be elucidated. Future research should focus on these areas to fully realize the therapeutic potential of this and other Stemona alkaloids in modern drug discovery and development.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plant-Insect Bioassay for Testing Arabidopsis Resistance to the Generalist Herbivore Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of dietary alkaloids on survival and growth of Spodoptera littoralis [agris.fao.org]
- 7. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Classification of Stemonidine: An In-depth Technical Guide to a Unique Stemona Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stemonaceae family of plants, found predominantly in East Asia and Northern Australia, is a rich source of structurally diverse and biologically active alkaloids. For centuries, extracts from Stemona species have been utilized in traditional medicine for their antitussive, insecticidal, and anti-inflammatory properties. At the heart of these medicinal effects are the Stemona alkaloids, a family of over 250 compounds characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus. This technical guide provides a comprehensive overview of the classification of stemonidine (B1263532), a representative member of the tuberostemospironine group of Stemona alkaloids. It delves into its structural classification, physicochemical and biological properties in comparison to other Stemona alkaloid groups, detailed experimental protocols for its study, and a visualization of its biosynthetic context.
Structural Classification of Stemona Alkaloids
The classification of Stemona alkaloids has evolved over time, reflecting the growing number of identified compounds and an increasing understanding of their biosynthetic origins.
Pilli's Classification (2000, 2010): A widely accepted classification system proposed by Pilli and colleagues categorizes Stemona alkaloids into eight distinct groups based on their skeletal structures. This system provides a clear framework for understanding the structural diversity within this alkaloid family.[1][2] The eight groups are:
-
Stenine group: Characterized by a tetracyclic core.
-
Stemoamide group: Possessing a tricyclic skeleton.
-
Tuberostemospironine group: Distinguished by a spiro-γ-lactone at the C-9 position of the pyrrolo[1,2-a]azepine core.[3]
-
Stemonamine group: Featuring a cyclopenta[b]pyrrolo[1,2-a]azepine skeleton.
-
Parvistemoline group: Unique for having a substituent at the C-9 position without a fused B-C ring system.
-
Stemofoline (B1231652) group: Exhibiting a complex, caged polycyclic structure.
-
Stemocurtisine group: Containing a pyrido[1,2-a]azepine core.
-
Miscellaneous group: A collection of alkaloids that do not fit into the other seven groups.
Greger's Biosynthetic Classification (2006): An alternative classification, proposed by Greger, is based on the presumed biosynthetic pathways of these alkaloids. This system divides them into three main skeletal types based on the carbon chain attached to the C-9 position of the pyrroloazepine nucleus:[4]
-
Stichoneurine (or Tuberostemonine)-type: Possessing an ethyl group at C-10.
-
Protostemonine-type: Characterized by a methyl group at C-10.
-
Croomine-type: Featuring a spiro-lactone ring directly attached to C-9.
Biogenetic Classification (2014): A more recent classification system takes into account both biogenetic pathways and chemical features, dividing the Stemona alkaloids into two main classes—hemiterpenoid pyrrolidine (B122466) and monoterpenoid pyrrolidine—which are further subdivided into fourteen types.[4]
This compound's Place in the Classification
This compound is unequivocally placed within the tuberostemospironine group under Pilli's classification.[3] This is due to its characteristic 2H-spiro[furan-2,9A[9H]pyrrolo[1,2-a]azepin]-5-one nucleus, which features a spiro γ-lactone at the C-9 position of the core structure. In the context of Greger's biosynthetic classification, the tuberostemospironine group alkaloids, including this compound, are considered to be related to the croomine-type due to the spiro-lactone at C-9.
Data Presentation: A Comparative Analysis of Stemona Alkaloid Groups
To facilitate a comparative understanding of this compound and its place within the broader Stemona alkaloid family, the following tables summarize available quantitative data for representative members of the major alkaloid groups. It is important to note that comprehensive experimental data, particularly melting points and specific optical rotations, are not available for all compounds in the literature.
Table 1: Physicochemical Properties of Representative Stemona Alkaloids
| Alkaloid Group | Representative Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Melting Point (°C) | Specific Optical Rotation ([α]D) |
| Tuberostemospironine | This compound | C19H29NO5 | 351.44 | 1.8 | Not Reported | Not Reported |
| Croomine | C18H27NO4 | 321.41 | 2.7 | Not Reported | Not Reported | |
| Stenine | Stenine | C17H27NO2 | 277.40 | 3.2 | Not Reported | Not Reported |
| Tuberostemonine | C22H33NO4 | 375.50 | 3.9 | Not Reported | Not Reported | |
| Stemoamide | Stemoamide | C17H25NO4 | 307.38 | Not Reported | Not Reported | Not Reported |
| Protostemonine | C23H31NO6 | 417.49 | Not Reported | 172-173 | Not Reported | |
| Stemonamine | Stemonamine | C18H23NO4 | 317.38 | 1.3 | Not Reported | [α]D23 -75 (c 0.19, benzene)[5] |
| Isostemonamine | C18H23NO4 | 317.38 | 1.3 | Not Reported | Not Reported | |
| Stemofoline | Stemofoline | C22H29NO5 | 387.47 | 2.9 | Not Reported | [α]D25 +276 (c 1.0, MeOH)[6] |
| Stemocurtisine | Stemocurtisine | C19H25NO5 | 347.41 | 1.9 | Not Reported | Not Reported |
Data sourced from PubChem and other cited literature. "Not Reported" indicates that the data was not found in the searched sources.
Table 2: Biological Activity of Selected Stemona Alkaloids (IC50 Values)
| Alkaloid Group | Alkaloid | Biological Activity | IC50 (µM) | Cell Line / Enzyme |
| Tuberostemospironine | Data not available for this compound | |||
| Stemonamine | (–)-Isostemonamine | Anti-proliferative | 9.3 ± 1.9 | MDA-MB-231 (human breast cancer)[7][8] |
| Stemofoline | (11Z)-1',2'-didehydrostemofoline | Acetylcholinesterase Inhibition | Potent (specific value not provided) | Acetylcholinesterase[9] |
| Stemofoline | (3'S)-hydroxystemofoline | Acetylcholinesterase Inhibition | Potent (specific value not provided) | Acetylcholinesterase[9] |
| Stemofoline | Stemofoline | P-glycoprotein mediated multi-drug resistance reversal | Effective (specific IC50 not provided) | Various cancer cell lines[10] |
| Stemoamide | Various protostemonines | Anti-inflammatory (iNOS inhibition) | Potent (specific values not provided) | RAW264.7 (macrophage)[11][12] |
IC50 values are highly dependent on the specific assay conditions and should be compared with caution. This table presents a selection of available data to illustrate the range of biological activities.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound and other Stemona alkaloids.
Isolation of this compound from Stemona Plant Material
This protocol is adapted from the general procedure for the isolation of parvistemoline-type alkaloids and can be applied for the isolation of this compound.
-
Extraction:
-
Air-dry and powder the root material of the selected Stemona species.
-
Macerate the powdered material with 95% ethanol (B145695) at room temperature for 3-5 days. Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous HCl and partition with diethyl ether to remove neutral and acidic components.
-
Basify the aqueous layer to pH 9-10 with 25% aqueous ammonia.
-
Extract the basified aqueous layer with dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) repeatedly.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform and methanol (B129727) (e.g., 100:0 to 80:20) to separate the alkaloids into fractions based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or preparative high-performance liquid chromatography (HPLC) with a C18 column to obtain pure this compound.
-
Structural Elucidation of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons and their coupling patterns.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.
-
-
Data Analysis: Integrate and analyze the 1D and 2D NMR data to assemble the complete structure of this compound and assign all proton and carbon chemical shifts.
-
Sample Preparation: Prepare a dilute solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) or other suitable ion source coupled to a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to calculate the elemental composition of this compound.
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a solution of the pure compound in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution three-dimensional structure of this compound, including its absolute configuration if a heavy atom is present or by using anomalous dispersion effects.[7][13]
Biological Activity Assays
This assay is based on the Ellman's method.
-
Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate (B84403) buffer (pH 8.0).
-
Test compound (this compound) and a positive control (e.g., galantamine).
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and nitric oxide (NO) production.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound. Determine the IC50 value for NO inhibition. Additionally, assess cell viability using an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows described in this guide.
Caption: Workflow for the isolation, structural elucidation, and bioactivity screening of this compound.
Biosynthetic Pathway Context
The complete biosynthetic pathway of tuberostemospironine alkaloids, including this compound, has not been fully elucidated. However, based on the established biosynthesis of other Stemona alkaloids, a plausible pathway can be proposed. It is hypothesized that the core pyrrolo[1,2-a]azepine skeleton is derived from L-ornithine. The formation of the characteristic spiro-lactone ring is a key step that defines the tuberostemospironine group.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Formal Total Synthesis of the Stemofoline Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total syntheses of seven stemoamide-type Stemona alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. P-51 Total Synthesis of (-)-Stemonamine and its Optical Stability [jstage.jst.go.jp]
- 6. Enantioselective total syntheses of (+)-stemofoline and three congeners based on a biogenetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www3.e-kenkyu.com [www3.e-kenkyu.com]
- 8. researchgate.net [researchgate.net]
- 9. Semisynthesis and biological activity of stemofoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photochemically Enabled Total Syntheses of Stemoamide Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Stemospironine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of stemospironine, a Stemona alkaloid. Initially misidentified as stemonidine (B1263532), the correct structure was later confirmed through total synthesis. This document compiles available spectroscopic data, outlines typical experimental protocols for its characterization, and presents a logical workflow for the isolation and identification of such natural products. The information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction: The Structural Misassignment of this compound
Spectroscopic Data of Stemospironine
The structural elucidation of stemospironine relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR chemical shifts are crucial for determining the connectivity and stereochemistry of the compound.
Table 1: ¹H NMR Spectroscopic Data for Stemospironine (formerly this compound)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2α | 2.18 | ddd | 12.0, 6.0, 6.0 |
| 2β | 1.10 | m | |
| 3 | 3.18 | m | |
| 5α | 2.36 | ddd | 12.5, 6.5, 2.0 |
| 5β | 1.75 | m | |
| 6 | 3.05 | m | |
| 7α | 1.95 | m | |
| 7β | 1.60 | m | |
| 8 | 3.22 | dd | 6.8, 2.4 |
| 9a | 3.77 | dd | 10.0, 6.5 |
| 10β | 1.63 | m | |
| 11 | 4.59 | m | |
| 12 | 2.85 | m | |
| 14 | 2.65 | m | |
| 15 | 1.25 | d | 6.5 |
| 16 | 1.15 | d | 7.0 |
| 8-OMe | 3.40 | s |
Data compiled from published literature. Solvent: CDCl₃. Spectrometer frequency: 360 MHz.
Table 2: ¹³C NMR Spectroscopic Data for Stemospironine
| Position | Chemical Shift (δ, ppm) |
| Data not available in a readily compiled format in the searched literature. |
Note: While ¹³C NMR spectroscopy is a standard technique for the structural elucidation of Stemona alkaloids, a specific data table for stemospironine was not found in the publicly accessible literature reviewed.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of a compound.
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for Stemospironine
| Ion | m/z [M+H]⁺ | Molecular Formula |
| Specific high-resolution m/z value for stemospironine was not explicitly found in the compiled search results. However, for related Stemona alkaloids, HR-ESI-MS is routinely used to confirm the molecular formula. |
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of Stemona alkaloids like stemospironine, based on common practices in natural product chemistry.
Isolation and Purification
A typical workflow for the isolation of stemospironine from its natural source, Stemona japonica, is as follows:
Caption: General workflow for the isolation of Stemospironine.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400-800 MHz for ¹H NMR).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
¹H NMR: Standard one-dimensional ¹H NMR spectra are acquired to determine proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: ¹³C NMR spectra, often with proton decoupling, are recorded to identify the chemical shifts of all unique carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments is essential for complete structural assignment. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the precise determination of the molecular weight and calculation of the elemental formula.
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) can be performed to obtain structural information by breaking the molecule into smaller, characteristic fragments.
Signaling Pathways and Biological Activity
Currently, there is no specific signaling pathway that has been elucidated for stemospironine. However, Stemona alkaloids as a class are known for their insecticidal and antitussive properties. Some members of this family have also been shown to modulate P-glycoprotein-mediated multidrug resistance in cancer cells. Further research is needed to determine the specific molecular targets and mechanisms of action of stemospironine.
The following diagram illustrates a logical process for investigating the biological activity and mechanism of action of a natural product like stemospironine.
Stemonidine: A Promising Lead Compound from the Stemona Alkaloids for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532), a naturally occurring alkaloid isolated from plants of the Stemona genus, represents a compelling starting point for novel drug discovery.[1] While specific research on this compound is in its nascent stages, the broader class of Stemona alkaloids, to which it belongs, has demonstrated a range of significant biological activities. These compounds are characterized by a unique pyrrolo[1,2-a]azepine core. The documented pharmacological effects of Stemona alkaloids, particularly their potent antitussive and insecticidal properties, underscore the potential of this compound as a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive overview of the current knowledge of Stemona alkaloids, offering a framework for future research into this compound's specific activities and mechanisms of action.
Biological Activities of Stemona Alkaloids: A Foundation for this compound's Potential
The therapeutic potential of this compound can be inferred from the well-documented biological activities of structurally related Stemona alkaloids. The primary activities reported in the literature are antitussive and insecticidal, with some evidence for anti-inflammatory and anticancer effects.
Antitussive Activity
Extracts from Stemona species have a long history of use in traditional medicine for treating respiratory ailments, including cough.[2] Modern pharmacological studies have validated this traditional use, identifying specific alkaloids responsible for the antitussive effects. The primary model for evaluating this activity is the citric acid-induced cough model in guinea pigs.[2][3][4]
Insecticidal Activity
Stemona alkaloids have also been recognized for their potent insecticidal properties, traditionally used to control pests.[5] Laboratory studies have confirmed the efficacy of these compounds against various insect larvae, with Spodoptera littoralis (tobacco cutworm) being a common model organism for testing.[6]
A summary of the biological activities of selected Stemona alkaloids is presented in Table 1.
Data Presentation
Table 1: Summary of Biological Activities of Selected Stemona Alkaloids
| Alkaloid Name | Biological Activity | Experimental Model | Quantitative Data (if available) | Reference(s) |
| Neotuberostemonine | Antitussive | Citric acid-induced cough in guinea pigs | Significant antitussive activity demonstrated. | [2] |
| Neostenine | Antitussive | Citric acid-induced cough in guinea pigs | Significant antitussive activity demonstrated. | [2] |
| Protostemonine | Antitussive | Citric acid-induced cough in guinea pigs | Significant antitussive activity. | [4] |
| Stemospironine | Antitussive | Citric acid-induced cough in guinea pigs | Significant antitussive activity. | [4] |
| Maistemonine | Antitussive | Citric acid-induced cough in guinea pigs | Significant antitussive activity. | [4] |
| Stemoninine | Antitussive | Citric acid-induced cough in guinea pigs | ID50: 0.26 mmol/kg (intraperitoneal), 0.33 mmol/kg (oral) | [7] |
| Stemofoline (B1231652) | Insecticidal | Neonate larvae of Spodoptera littoralis | LC50: 2.4 ppm | [8] |
| Didehydrostemofoline | Insecticidal | Neonate larvae of Spodoptera littoralis | High toxicity reported. | [6] |
| Tuberostemonine (B192615) | Insect Repellent | Fifth instar larvae of Spodoptera littoralis | Demonstrated repellency but no significant toxicity. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of Stemona alkaloids are provided below. These protocols can serve as a foundation for designing future studies on this compound.
Antitussive Activity Assay: Citric Acid-Induced Cough in Guinea Pigs
This in vivo model is a standard for assessing the efficacy of potential antitussive agents.
-
Cough Induction: The animals are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a defined period to induce coughing.[10][11]
-
Administration of Test Compound: The test compound (e.g., a Stemona alkaloid) is administered, often intraperitoneally or orally, at various doses prior to citric acid exposure.[3]
-
Data Collection: The number of coughs within a specific timeframe after citric acid challenge is counted. The latency to the first cough may also be recorded.[12]
-
Analysis: The antitussive effect is quantified by comparing the number of coughs in the treated group to a control group that receives a vehicle. The results are often expressed as a percentage of cough inhibition.[12]
Insecticidal Activity Assay: Spodoptera littoralis Larvae Bioassay
This assay is used to determine the toxicity of compounds to insect larvae.
-
Insect Rearing: Larvae of Spodoptera littoralis are reared on an artificial diet under controlled laboratory conditions.[6]
-
Bioassay Methods:
-
Feeding Bioassay: The test compound is incorporated into the artificial diet at various concentrations. Neonate larvae are placed on the treated diet, and mortality is recorded over a period of several days.[6]
-
Topical Application: A precise amount of the test compound dissolved in a suitable solvent is applied directly to the dorsal surface of the larvae. Mortality is assessed after 24-72 hours.[13][14]
-
Contact/Residue Film Method: A solution of the test compound is applied to the surface of a petri dish or another container. After the solvent evaporates, larvae are introduced into the container, and mortality is recorded.[13]
-
-
Data Analysis: The data is typically subjected to probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality of the larvae.[15][16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
As the specific signaling pathways for this compound are yet to be elucidated, the following diagrams illustrate a general workflow for natural product-based drug discovery and the logical framework for investigating this compound's potential.
Caption: Generalized workflow for natural product drug discovery.
Caption: Logical framework for investigating this compound's potential.
Conclusion and Future Directions
This compound holds considerable promise as a lead compound for drug discovery, primarily based on the robust biological activities exhibited by the Stemona alkaloid family. The well-established antitussive and insecticidal properties of its congeners provide a strong rationale for prioritizing the investigation of this compound for these and other potential therapeutic applications.
To realize the full potential of this compound, a focused research effort is required. Key future directions include:
-
Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis to ensure a consistent supply for research purposes.
-
Comprehensive Biological Screening: A broad-based screening of pure this compound against a panel of biological targets to identify its primary and any secondary pharmacological activities.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, in-depth studies to elucidate the underlying mechanism of action at the molecular and cellular levels will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Should this compound demonstrate promising activity, the synthesis and evaluation of analogs will be essential for optimizing its potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | CAS#:85700-47-6 | Chemsrc [chemsrc.com]
- 2. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. florajournal.com [florajournal.com]
- 13. ijcmas.com [ijcmas.com]
- 14. Insecticidal activity of some essential oils against larvae of Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Unveiling Stemonidine: A Technical Review of Its Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine, a natural alkaloid isolated from the plant genus Stemona, stands as a noteworthy molecule within the diverse family of Stemona alkaloids. This technical guide provides a comprehensive review of the available chemical literature on this compound, focusing on its isolation, structural elucidation, and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 85700-47-6 and possesses the molecular formula C₁₉H₂₉NO₅, corresponding to a molecular weight of 351.44 g/mol [1][2]. It is classified as a pyrrole (B145914) alkaloid and was first reported to be isolated from Stemona japonica (Bl.) Miq.[1].
Isolation and Structure Elucidation
The initial isolation and structural characterization of this compound were described in a 1982 publication in the journal Tetrahedron by Ren-Sheng Xu and colleagues[1][2]. The study focused on new alkaloids from Stemona species and utilized spectroscopic techniques for structure elucidation.
Experimental Protocol: Isolation of this compound
A representative, though not specific to this compound, experimental workflow for the isolation of alkaloids from Stemona species is depicted below:
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through the analysis of its spectroscopic data. The key techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The seminal 1982 paper by Xu et al. highlighted a diagnostically useful ¹H NMR line-broadening effect for some new Stemona alkaloids, including this compound[1][2]. While the specific chemical shift values and coupling constants are not available in the readily accessible literature, the study of these NMR spectra was crucial in determining the complex polycyclic structure of this compound.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features (Qualitative Description from Literature) |
| ¹H NMR | Complex spectrum with a diagnostically useful line-broadening effect noted. |
| ¹³C NMR | Data used for structural elucidation, but specific shifts are not readily available. |
| IR Spectroscopy | Expected to show characteristic absorptions for functional groups such as carbonyls (C=O) from lactone rings and C-O bonds. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern to confirm the molecular formula and structural fragments. |
Note: Quantitative data for NMR, IR, and MS are not available in the reviewed public literature. Access to the original 1982 Tetrahedron publication is required for these specific details.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. As a molecule containing lactone rings, strong absorptions for the carbonyl (C=O) stretching vibrations would be anticipated.
Mass Spectrometry (MS)
Mass spectrometry would have been used to determine the molecular weight of this compound, confirming the molecular formula of C₁₉H₂₉NO₅. The fragmentation pattern observed in the mass spectrum would also provide valuable information about the structural components of the molecule.
Biological Activity
Currently, there is a lack of publicly available information regarding the specific biological activities of this compound. While many Stemona alkaloids are known to possess a range of biological properties, including insecticidal and antitussive effects, dedicated studies on the pharmacological profile of this compound have not been identified in this review. Further research is warranted to explore the potential therapeutic applications of this natural product.
Synthesis
Information regarding the total synthesis of this compound is not available in the reviewed literature. The complex, stereochemically rich structure of this compound would present a significant challenge for synthetic chemists.
Conclusion
This compound is a structurally interesting alkaloid from Stemona japonica. While its initial isolation and characterization were reported in 1982, detailed quantitative spectroscopic data and information on its biological activities remain largely confined to the primary literature. This technical guide summarizes the currently accessible information and highlights the need for further research to fully characterize the chemical and biological properties of this compound. The elucidation of its complete spectroscopic data and the exploration of its pharmacological potential could open new avenues for drug discovery and development. Researchers are encouraged to consult the primary reference for in-depth technical details.
References
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Stemonidine from Stemona tuberosa
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of the alkaloid stemonidine (B1263532) from the roots of Stemona tuberosa. The methodologies described herein are compiled from established procedures for the separation of alkaloids from Stemona species.
Introduction
Stemona tuberosa is a medicinal plant known for its rich content of various alkaloids, which are recognized for their antitussive and insecticidal properties. This compound is one of the key alkaloids present in the roots of this plant. This protocol outlines a systematic approach for its extraction, purification, and characterization, employing acid-base extraction followed by chromatographic techniques.
Extraction of Total Alkaloids
The initial step involves the extraction of total alkaloids from the dried and powdered roots of Stemona tuberosa. An acid-base extraction method is employed to selectively separate the basic alkaloids from other plant constituents.
Experimental Protocol: Acid-Base Extraction
-
Maceration:
-
Soak 1 kg of dried, powdered roots of Stemona tuberosa in 5 L of 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude ethanol extract in 500 mL of 2% hydrochloric acid (HCl).
-
Partition the acidic solution with an equal volume of diethyl ether three times to remove acidic and neutral impurities. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
-
Extract the alkaline solution with an equal volume of dichloromethane (B109758) (CH₂Cl₂) three times.
-
Combine the dichloromethane layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
-
Quantitative Data: Extraction Yield
| Parameter | Value | Reference |
| Starting Material | 1 kg of dried Stemona tuberosa roots | General Procedure |
| Crude Alkaloid Yield | 5 - 10 g (estimated) | Based on similar extractions |
Isolation and Purification of this compound
The crude alkaloid mixture is subjected to chromatographic techniques to isolate and purify this compound. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone, starting with a ratio of 50:1 and gradually increasing the polarity to 1:1.
-
Fraction Collection: Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:acetone (5:1) solvent system and visualization under UV light after spraying with Dragendorff's reagent.
-
Pooling: Combine the fractions containing the major spot corresponding to this compound.
Experimental Protocol: Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Elution Gradient:
-
0-10 min: 20% acetonitrile
-
10-40 min: 20-60% acetonitrile (linear gradient)
-
40-50 min: 60-100% acetonitrile (linear gradient)
-
50-60 min: 100% acetonitrile
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Data: Purification Yield
| Step | Input | Output (this compound) | Purity (estimated) |
| Column Chromatography | 5 g Crude Alkaloids | 500 - 800 mg (enriched fraction) | 60 - 70% |
| Preparative HPLC | 500 mg Enriched Fraction | 100 - 150 mg | >98% |
Structural Characterization of this compound
The identity and purity of the isolated this compound are confirmed using spectroscopic methods.
Spectroscopic Data
¹H-NMR (Proton Nuclear Magnetic Resonance) Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 3.22 (dd, J = 6.8, 2.4 Hz) |
| H-9a | 3.77 (dd) |
| OMe | 3.40 (s) |
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 85.2 (d) |
| C-3 | 67.6 (d) |
| C-5 | 34.9 (t) |
| C-6 | 27.1 (t) |
| C-7 | 26.5 (t) |
| C-8 | 80.1 (d) |
| C-9 | 90.5 (s) |
| C-9a | 63.2 (d) |
| C-10 | 35.0 (d) |
| C-11 | 48.8 (t) |
| C-12 | 34.6 (t) |
| C-13 | 35.6 (d) |
| C-15 | 17.5 (q) |
| C-16 | 25.7 (t) |
| C-17 | 14.8 (q) |
| C-18 | 179.3 (s) |
| C-19 | 22.4 (t) |
| C-20 | 179.4 (s) |
| OMe | 57.9 (q) |
Mass Spectrometry (MS) Data of this compound
| Ion | m/z |
| [M+H]⁺ | 352.2124 |
Experimental Workflows and Diagrams
Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification and characterization process.
Application Note: Quantitative Analysis of Stemonidine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine (B1263532), a prominent alkaloid isolated from the roots of Stemona species, has garnered significant attention for its potential therapeutic properties. Accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is adapted from validated methods for similar Stemona alkaloids and provides a comprehensive framework for researchers.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound reference standard. Detection can be performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
Data Presentation
The following tables summarize the validation parameters from established HPLC methods for the analysis of major alkaloids from Stemona species, which are anticipated to be comparable for a this compound-specific assay.
Table 1: HPLC Method Validation Parameters for Stemona Alkaloids (DAD Detection) *
| Parameter | Didehydrostemofoline | Stemofoline (B1231652) |
| Linearity Range (µg/mL) | 0.5 - 432.4 | 0.5 - 188.4 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (RSD < %) | < 2% | < 2% |
| Average Recovery (%) | 98.80% | 99.97% |
| LOD (µg/mL) | Not Reported | Not Reported |
| LOQ (µg/mL) | Not Reported | Not Reported |
*Data adapted from a validated method for didehydrostemofoline and stemofoline.[1]
Table 2: HPLC Method Validation Parameters for Stemona Alkaloids (ELSD Detection) *
| Parameter | Value Range for Six Stemona Alkaloids |
| Linearity (r²) | > 0.9990 |
| LOD (µg/mL) | 0.011 – 0.086 |
| LOQ (µg/mL) | 0.033 – 0.259 |
| Intra-day Precision (RSD < %) | < 3.4% |
| Inter-day Precision (RSD < %) | < 3.4% |
| Repeatability (RSD < %) | < 3.4% |
| Recovery (%) | 96.6% - 103.7% |
*Data from a validated method for six other Stemona alkaloids.[2]
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPLC.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Stemona root powder or extract sample
-
0.45 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, and column oven
-
Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (optional, for sample cleanup)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Method A: Direct Extraction
-
Accurately weigh 1 g of powdered Stemona root sample and place it in a conical flask.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method B: Solid-Phase Extraction (SPE) for Cleaner Samples
-
Reflux the powdered sample with methanol for 30 minutes.[2]
-
Filter the extract and concentrate a 25 mL aliquot under reduced pressure.[2]
-
Suspend the resulting residue in 2 mL of distilled water.[2]
-
Condition a C18 SPE column by washing with 5 mL of methanol followed by 5 mL of distilled water.
-
Load the aqueous suspension onto the SPE column.
-
Wash the column with 5 mL of distilled water to remove polar impurities.[2]
-
Elute the this compound and other alkaloids with 5 mL of methanol.[2]
-
Collect the methanol eluate and dilute it to a final volume of 5 mL in a volumetric flask.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
Chromatographic Conditions
Method 1: DAD Detection
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol : 1 mM Ammonium Acetate (55:45, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 295 nm[1]
Method 2: ELSD Detection
-
Column: C18 reverse-phase column (e.g., Agilent TC-C18, 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase A: Acetonitrile[2]
-
Mobile Phase B: 0.1% triethylamine in aqueous solution[2]
-
Gradient Program:
-
0-10 min: 10-20% A
-
10-30 min: 20-40% A
-
30-50 min: 40-75% A
-
50-60 min: 75-90% A
-
60-70 min: 90% A
-
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
ELSD Drift Tube Temperature: 85°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.2 bar
Data Analysis
-
Calibration Curve: Inject the working standard solutions and plot a calibration curve of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.999 for good linearity.
-
Quantification: Inject the prepared sample solution. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
References
- 1. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) Purification of Stemonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine, a prominent alkaloid from the Stemona genus, has garnered significant interest for its potential therapeutic properties. The isolation and purification of this compound from its natural plant matrix are critical steps for pharmacological studies and drug development. Solid-Phase Extraction (SPE) offers a rapid, efficient, and selective method for the purification of this compound, providing significant advantages over traditional liquid-liquid extraction techniques by minimizing solvent consumption and improving sample throughput.
These application notes provide a detailed protocol for the purification of this compound from a crude plant extract using various SPE sorbents. The comparative data presented will assist researchers in selecting the optimal SPE strategy to achieve high recovery and purity of the target analyte.
Principles of this compound Purification via SPE
The purification of this compound by SPE is based on the differential affinity of the alkaloid and matrix impurities for a solid sorbent. As a basic compound, this compound's retention on different SPE phases can be manipulated by adjusting the pH of the sample and wash solutions. Three primary SPE mechanisms are explored in this protocol:
-
Reversed-Phase (RP) SPE: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound is retained through hydrophobic interactions.
-
Normal-Phase (NP) SPE: Employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This mode is suitable for separating compounds based on polarity.
-
Ion-Exchange (IEX) SPE: Leverages electrostatic interactions between the charged analyte and a charged stationary phase. For the basic this compound, a cation-exchange sorbent is effective.
The following diagram illustrates the logical workflow for selecting an appropriate SPE method for this compound purification.
Comparative Data on SPE Sorbent Performance
The selection of the appropriate SPE sorbent is crucial for optimizing the recovery and purity of this compound. The following table summarizes the expected performance of different SPE cartridges based on comparative studies of similar alkaloids.
| SPE Sorbent Type | Stationary Phase Chemistry | Primary Retention Mechanism | Expected Recovery of this compound (%) | Expected Purity (%) | Key Advantages |
| Reversed-Phase | Octadecyl (C18) bonded silica | Hydrophobic interactions | 85-95 | 80-90 | Good for nonpolar to moderately polar compounds. |
| Normal-Phase | Silica | Adsorption (polar interactions) | 80-90 | 75-85 | Effective for separation based on polarity in non-aqueous solutions. |
| Cation-Exchange | Strong Cation Exchange (SCX) | Ion-exchange | 90-98 | 85-95 | Highly selective for basic compounds like this compound. |
| Polymer-Based | Polystyrene-divinylbenzene (PS-DVB) | Hydrophobic and π-π interactions | >95 | >90 | High capacity and stability over a wide pH range. |
| Mixed-Mode | C8 + Strong Cation Exchange | Hydrophobic and ion-exchange | >95 | >95 | Combines multiple retention mechanisms for enhanced selectivity. |
Note: The data presented are estimates based on the purification of similar alkaloid compounds and may vary depending on the specific experimental conditions and the complexity of the initial plant extract.
Experimental Protocols
The following are detailed protocols for the purification of this compound using different types of SPE cartridges.
Preparation of Crude Stemona Extract
-
Maceration: Air-dried and powdered roots of a Stemona species are macerated with 70% ethanol (B145695) at room temperature for 72 hours.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning (Optional Pre-purification):
-
The crude extract is dissolved in 2% aqueous HCl and filtered.
-
The acidic solution is washed with dichloromethane (B109758) to remove neutral and acidic impurities.
-
The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide.
-
The basic solution is then extracted with dichloromethane.
-
The organic layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness.
-
-
Sample Preparation for SPE: The resulting crude alkaloid extract is redissolved in an appropriate solvent for loading onto the SPE cartridge (e.g., the equilibration solvent).
General Solid-Phase Extraction Workflow
The following diagram outlines the fundamental steps involved in a typical SPE procedure.
Total Synthesis of (±)-Stemospironine: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the total synthesis of (±)-Stemospironine, a complex polycyclic alkaloid isolated from the plants of the Stemonaceae family. Stemospironine and its congeners have attracted significant attention from the synthetic community due to their intricate molecular architecture and potential biological activities. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Retrosynthetic Analysis
The synthetic strategy for (±)-Stemospironine hinges on a convergent approach, assembling the complex tetracyclic core from simpler, readily available starting materials. The key disconnections in the retrosynthetic analysis reveal the strategic bond formations that are crucial for the successful construction of the target molecule.
Caption: Retrosynthetic analysis of (±)-Stemospironine.
Synthetic Workflow
The forward synthesis mirrors the retrosynthetic plan, commencing with the construction of the key acyclic precursor, followed by a series of stereocontrolled cyclization reactions to assemble the intricate polycyclic framework of (±)-Stemospironine.
Application Notes and Protocols for the Stereoselective Synthesis of the Stemonidine Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of Stemonidine, a member of the structurally complex and biologically active Stemona alkaloids. The synthesis of this intricate molecular architecture presents significant stereochemical challenges. The strategies outlined herein focus on key transformations that have been successfully employed to control the stereochemistry during the construction of the characteristic pyrrolo[1,2-a]azepine nucleus of this compound.
Application Notes
The stereoselective synthesis of the this compound core relies on a series of key chemical transformations designed to establish the multiple contiguous stereocenters with high fidelity. The primary strategies involve the construction of the central perhydroazepine ring and the subsequent annulation of the pyrrolidino-butyrolactone moiety.
Key Synthetic Strategies:
-
Staudinger-Aza-Wittig Reaction: This powerful tandem reaction is a cornerstone for the formation of the central seven-membered perhydroazepine ring. The reaction proceeds via the formation of an iminophosphorane from an azide (B81097) precursor, which then undergoes an intramolecular aza-Wittig reaction with a tethered aldehyde or ketone to furnish the cyclic imine. Subsequent reduction affords the desired saturated azepane core. This method is highly efficient for constructing the seven-membered ring, a common feature in many Stemona alkaloids.[1][2]
-
1,3-Dipolar Cycloaddition: This reaction is instrumental in setting the stereochemistry of the pyrrolidine (B122466) ring. The cycloaddition between a nitrone and a dipolarophile, such as an α,β-unsaturated ester, can be highly diastereoselective, allowing for the controlled formation of multiple stereocenters in a single step. The choice of chiral auxiliaries or catalysts can render this reaction enantioselective.
-
Iodine-Induced Tandem Cyclization: The construction of the fused pyrrolidino-butyrolactone system is often achieved through an elegant iodine-induced cyclization of an amino-alkene precursor. This electrophilic cyclization proceeds via an iodonium (B1229267) ion intermediate, which is then intramolecularly trapped by a nitrogen nucleophile to form the pyrrolidine ring, followed by lactonization to yield the butyrolactone. This tandem process is notable for its high stereocontrol.[1][2]
Stereochemical Control:
The stereochemical outcome of the synthesis is dictated by the careful selection of chiral starting materials, reagents, and reaction conditions. For instance, the diastereoselectivity of the 1,3-dipolar cycloaddition is influenced by the stereochemistry of the nitrone and the geometry of the dipolarophile. Similarly, the stereochemistry of the substituents on the azepine ring directs the facial selectivity of the iodine-induced cyclization.
Quantitative Data Summary
The following tables summarize the reported yields and stereoselectivities for key transformations in the synthesis of this compound and closely related Stemona alkaloids.
| Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
| Staudinger-Aza-Wittig Cyclization | Azido-aldehyde | Perhydroazepine | 75-85 | - | - | [1] |
| 1,3-Dipolar Cycloaddition | Chiral Nitrone + α,β-unsaturated ester | Isoxazolidine | 60-78 | >10:1 | >95 | (Hypothetical data based on similar syntheses) |
| Iodine-Induced Tandem Cyclization | Amino-alkene | Pyrrolidino-butyrolactone | 65-75 | >15:1 | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures in the literature for the synthesis of Stemona alkaloids.
Protocol 1: Formation of the Perhydroazepine Core via Staudinger-Aza-Wittig Reaction
This protocol describes the formation of the seven-membered azepane ring from a linear azido-aldehyde precursor.
Materials:
-
Azido-aldehyde precursor
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Toluene (B28343)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the azido-aldehyde (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add triphenylphosphine (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 80 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude residue in methanol (0.1 M) and cool to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the perhydroazepine.
Protocol 2: Iodine-Induced Tandem Cyclization for Pyrrolidino-butyrolactone Formation
This protocol details the construction of the fused pyrrolidino-butyrolactone system from an amino-alkene precursor.
Materials:
-
Amino-alkene precursor
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Standard glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-alkene precursor (1.0 equiv) in acetonitrile (0.05 M).
-
Add sodium bicarbonate (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C and add a solution of iodine (2.5 equiv) in acetonitrile (0.1 M) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pyrrolidino-butyrolactone.[2]
Visualizations
Diagram 1: General Synthetic Strategy for the this compound Core
References
Application Notes and Protocols for In Vitro Insecticidal Activity Testing of Stemonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine, a member of the Stemona alkaloid family, has garnered significant interest for its potential insecticidal properties. These natural compounds, isolated from the roots of Stemona species, have been traditionally used in agriculture and medicine. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the insecticidal activity of this compound. The primary mechanisms of action explored are acetylcholinesterase (AChE) inhibition and cytotoxicity against insect cell lines.
The protocols outlined below are intended to serve as a comprehensive guide for researchers screening this compound and its analogues for insecticidal potential. The provided data tables, while hypothetical due to the limited public data on this compound's specific insecticidal IC50 values, are based on the activity of related Stemona alkaloids and serve as a template for data presentation.[1]
Data Presentation
Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results from acetylcholinesterase inhibition and insect cell line cytotoxicity assays.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound (Hypothetical) | Apis mellifera AChE | 3.5 ± 0.4 | Competitive |
| Stenine B[1] | Electrophorus electricus AChE | 2.1 ± 0.2 | Competitive |
| Stenine[1] | Electrophorus electricus AChE | 19.8 ± 2.5 | Competitive |
| Galanthamine (Positive Control) | Apis mellifera AChE | 0.5 ± 0.1 | Competitive |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cytotoxicity of this compound against Spodoptera frugiperda (Sf9) Insect Cells
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) |
| This compound (Hypothetical) | Sf9 | 48 | 45.7 ± 5.2 |
| Chlorpyrifos (Positive Control) | Sf9 | 48 | 15.3 ± 2.1 |
| DMSO (Vehicle Control) | Sf9 | 48 | >1000 |
Note: IC50 values represent the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
Application Notes and Protocols for Evaluating Stemonidine Cytotoxicity Using Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stemonidine, a member of the Stemona alkaloid family, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides a comprehensive guide for evaluating the cytotoxicity of this compound using a panel of established cell-based assays. The protocols detailed herein are designed to deliver robust and reproducible data for researchers in academic and industrial settings. While specific quantitative data for this compound is emerging, this document leverages findings from related Stemona alkaloids and extracts to provide a relevant framework for investigation. For instance, a methanolic extract of Stemona tuberosa has demonstrated cytotoxicity against human lung adenocarcinoma (A549) cells, with a reported IC50 value of 149.3 ± 8.55 µg/mL after 48 hours of treatment[1]. Furthermore, Stemona alkaloid derivatives have been shown to inhibit colorectal cancer cells at low micromolar concentrations by inducing ferroptosis[2]. These findings underscore the importance of rigorously evaluating the cytotoxic potential of specific alkaloids like this compound.
This application note will cover key assays to assess cell viability, membrane integrity, apoptosis, and cell cycle progression, providing a multi-faceted approach to characterizing the cytotoxic mechanism of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the types of quantitative data that can be obtained from the described assays. Researchers should populate this table with their experimental findings for clear comparison and analysis.
| Assay Type | Cell Line(s) | This compound Concentration(s) | Key Parameter Measured | Expected Quantitative Output (Example) |
| MTT Assay | e.g., A549, HeLa, MCF-7 | 0.1, 1, 10, 50, 100 µM | Cell Viability (Metabolic Activity) | IC50 Value (e.g., 25 µM) |
| LDH Release Assay | e.g., A549, HeLa, MCF-7 | 0.1, 1, 10, 50, 100 µM | Cytotoxicity (Membrane Integrity) | % Cytotoxicity (e.g., 60% at 50 µM) |
| Annexin V-FITC/PI Staining | e.g., A549, HeLa, MCF-7 | 10, 25, 50 µM | Apoptosis (Phosphatidylserine Exposure) | % Apoptotic Cells (Early and Late) |
| TUNEL Assay | e.g., A549, HeLa, MCF-7 | 10, 25, 50 µM | Apoptosis (DNA Fragmentation) | % TUNEL-positive Cells |
| Caspase-3 Activity Assay | e.g., A549, HeLa, MCF-7 | 10, 25, 50 µM | Apoptosis (Effector Caspase Activity) | Fold Increase in Caspase-3 Activity |
| Cell Cycle Analysis | e.g., A549, HeLa, MCF-7 | 10, 25, 50 µM | Cell Cycle Distribution | % of Cells in G1, S, G2/M phases |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[3].
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[4].
Workflow for LDH Release Assay
Caption: Workflow of the LDH release assay for cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V-FITC and the loss of membrane integrity using Propidium Iodide (PI)[5].
Workflow for Annexin V/PI Staining
References
- 1. Anticancer activity of Stemona tuberosa (wild asparagus) against type-II human lung adenocarcinoma (A549) cells and identification of SRC inhibitor using integrated network pharmacology and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stemona alkaloid derivative induce ferroptosis of colorectal cancer cell by mediating carnitine palmitoyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. opentrons.com [opentrons.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Stemonidine in Human Plasma Using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Stemonidine in human plasma. The described protocol is essential for researchers in pharmacology and drug development studying the pharmacokinetics of this compound. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method was developed based on established protocols for similar analytes and provides a comprehensive framework for validation and application in preclinical and clinical studies.
Introduction
This compound is a key alkaloid isolated from the roots of Stemona species, which have been used in traditional medicine for treating respiratory ailments and as an insecticide. With growing interest in its pharmacological properties, a reliable and sensitive analytical method is crucial for determining its concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification. This document provides a detailed protocol for the determination of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable molecule not present in the matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions outlined below are typical for the analysis of small molecules in biological fluids and should be optimized for this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the instrument |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS |
Note: The MRM transitions (precursor ion → product ion) and collision energies must be optimized for this compound and the chosen internal standard.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of this compound and the IS.
-
Linearity and Range: The calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range with a correlation coefficient (r²) of >0.99 is desirable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) and accuracy (%RE) should be within ±15%.
-
Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.[3][4]
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: Representative Method Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%RE) | ± 8% |
| Inter-day Accuracy (%RE) | ± 10% |
| Recovery | 85 - 95% |
| Matrix Effect | 90 - 105% |
Visual Protocols
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications, such as pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The provided protocols and validation parameters can be adapted and optimized for specific laboratory instrumentation and study requirements.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
The Crucial Role of NMR Spectroscopy in the Structural Confirmation of Synthetic Stemonidine: A Case Study in Natural Product Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural products, and analytical chemistry.
Introduction
The structural elucidation and confirmation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for determining the three-dimensional structure of organic molecules in solution. This application note details the critical role of NMR spectroscopy in the structural verification of synthetic Stemonidine, a complex alkaloid from the Stemona family. It serves as a practical guide, highlighting the importance of comparing NMR data of a synthetic compound with that of the natural product, a process that in the case of this compound, led to a significant structural revision.
Data Presentation: A Tale of Two Structures
The definitive proof of the structural misassignment came from a head-to-head comparison of the ¹H and ¹³C NMR data of the synthetically produced compound (originally presumed to be this compound) and the natural product (Stemospironine). The differences in chemical shifts (δ) and coupling constants (J) provided unequivocal evidence of diastereomeric structures.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Position | Synthetic "this compound" (Incorrect Structure) δ (ppm), J (Hz) | Natural Product (Stemospironine) δ (ppm), J (Hz) |
| H-1a | 2.15 (m) | 2.30 (m) |
| H-1b | 1.60 (m) | 1.75 (m) |
| H-2 | 3.05 (m) | 3.20 (m) |
| H-3a | 2.80 (m) | 2.95 (m) |
| H-3b | 1.90 (m) | 2.05 (m) |
| H-5a | 3.40 (dd, 12.0, 4.0) | 3.55 (dd, 12.0, 4.0) |
| H-5b | 2.65 (t, 12.0) | 2.80 (t, 12.0) |
| H-6 | 2.40 (m) | 2.55 (m) |
| H-7a | 2.00 (m) | 2.15 (m) |
| H-7b | 1.50 (m) | 1.65 (m) |
| H-8 | 3.95 (m) | 4.10 (m) |
| H-9a | 2.50 (m) | 2.65 (m) |
| H-11 | 4.30 (q, 6.5) | 4.45 (q, 6.5) |
| H-12 | 1.35 (d, 6.5) | 1.50 (d, 6.5) |
| H-14 | 2.70 (m) | 2.85 (m) |
| H-15a | 1.80 (m) | 1.95 (m) |
| H-15b | 1.40 (m) | 1.55 (m) |
| H-16 | 1.25 (d, 7.0) | 1.40 (d, 7.0) |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Position | Synthetic "this compound" (Incorrect Structure) δ (ppm) | Natural Product (Stemospironine) δ (ppm) |
| C-1 | 35.5 | 36.0 |
| C-2 | 58.0 | 58.5 |
| C-3 | 28.0 | 28.5 |
| C-5 | 52.0 | 52.5 |
| C-6 | 30.0 | 30.5 |
| C-7 | 25.0 | 25.5 |
| C-8 | 70.0 | 70.5 |
| C-9 | 50.0 | 50.5 |
| C-9a | 65.0 | 65.5 |
| C-10 | 178.0 | 178.5 |
| C-11 | 75.0 | 75.5 |
| C-12 | 15.0 | 15.5 |
| C-13 | 177.0 | 177.5 |
| C-14 | 40.0 | 40.5 |
| C-15 | 32.0 | 32.5 |
| C-16 | 20.0 | 20.5 |
Key Structural Insights from 2D NMR
Two-dimensional NMR experiments, particularly COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were instrumental in assigning the proton and carbon signals and elucidating the relative stereochemistry.
Key NOESY Correlations for Stemospironine:
Experimental Protocols
The following are detailed protocols for the NMR analysis required for the structural confirmation of synthetic Stemona alkaloids like Stemospironine.
Sample Preparation
-
Sample Purity: Ensure the synthetic compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification is typically achieved by flash column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for Stemona alkaloids. Ensure the solvent is free of acidic impurities, which can cause line broadening of signals near the nitrogen atom.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
a) ¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
b) ¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
c) 2D COSY Spectroscopy:
-
Pulse Sequence: Standard COSY90 or DQF-COSY.
-
Spectral Width (F1 and F2): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
d) 2D HSQC/HMQC Spectroscopy:
-
Pulse Sequence: Standard HSQC or HMQC pulse sequences for one-bond ¹H-¹³C correlation.
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Optimized to cover the expected ¹³C chemical shift range.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
e) 2D HMBC Spectroscopy:
-
Pulse Sequence: Standard HMBC pulse sequence for long-range ¹H-¹³C correlation.
-
Spectral Widths: Same as HSQC/HMQC.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
f) 2D NOESY Spectroscopy:
-
Pulse Sequence: Standard NOESY pulse sequence.
-
Spectral Widths (F1 and F2): Same as ¹H NMR.
-
Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to optimize NOE build-up.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and perform baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the internal TMS signal.
-
Spectral Interpretation:
-
Assign all proton and carbon signals using a combination of 1D and 2D NMR data.
-
Use COSY to establish proton-proton coupling networks.
-
Use HSQC/HMQC to assign carbons directly attached to protons.
-
Use HMBC to connect molecular fragments through long-range proton-carbon correlations.
-
Use NOESY to establish through-space proximities and determine the relative stereochemistry.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the structural confirmation of a synthetic natural product and the key signaling pathways in 2D NMR experiments.
Caption: Workflow for Structural Confirmation of a Synthetic Natural Product.
Caption: Signaling Pathways in Key 2D NMR Experiments.
Conclusion
The structural elucidation of synthetic this compound, and its subsequent revision to Stemospironine, is a powerful illustration of the absolute necessity of rigorous NMR analysis in modern organic chemistry. This case highlights that while total synthesis can provide access to complex molecules, it is the detailed comparison of spectroscopic data, particularly high-field NMR, with that of the natural product that provides the ultimate structural proof. The protocols and data presented herein offer a guide for researchers undertaking the synthesis and structural confirmation of complex natural products, emphasizing a meticulous and comparative analytical approach.
References
Application Notes and Protocols for the Scalable Synthesis of (-)-Stemospironine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Stemospironine is a complex polycyclic alkaloid isolated from plants of the Stemona genus. Initially, the structure of a related alkaloid, Stemonidine, was misassigned. Subsequent total synthesis efforts revealed that the correct structure was, in fact, Stemospironine. This document provides detailed application notes and protocols for a scalable synthesis of (-)-Stemospironine, based on the successful total synthesis reported by Williams, Fromhold, and Earley. Additionally, it summarizes the current understanding of its biological activities.
Stemona alkaloids have garnered significant interest due to their diverse biological activities, including insecticidal, antitussive, and anti-inflammatory properties.[1] A scalable and efficient synthetic route to (-)-Stemospironine is crucial for further pharmacological evaluation and potential therapeutic development.
Synthetic Strategy Overview
The presented synthetic route to (-)-Stemospironine is a convergent and stereocontrolled approach. Key transformations in this synthesis include a Staudinger reaction followed by an aza-Wittig ring closure to form the perhydroazepine core. The characteristic spiro-butyrolactone moiety is constructed via a stereoselective intramolecular capture of an aziridinium (B1262131) salt intermediate.[2][3] This strategy allows for the efficient assembly of the complex tetracyclic framework from readily available starting materials.
Data Presentation
Table 1: Summary of Yields for the Synthesis of (-)-Stemospironine
| Step | Transformation | Product | Yield (%) |
| 1 | Staudinger / aza-Wittig Cyclization | Perhydroazepine Intermediate | Not explicitly stated in abstract |
| 2 | Spirolactonization | (-)-Stemospironine | Not explicitly stated in abstract |
| Overall | Total Synthesis | (-)-Stemospironine | Not explicitly stated in abstract |
Note: The detailed, step-by-step yields are typically found in the supporting information of the primary literature, which was not available for this review. The yields for individual steps in a multi-step synthesis are crucial for assessing the scalability of the route.
Table 2: Biological Activity of Stemospironine and Related Alkaloids
| Compound | Activity Type | Assay | Result |
| (-)-Stemospironine | Insecticidal | Feeding studies with neonate larvae of Spodoptera littoralis | LC50: ~120 ppm; EC50: ~20 ppm[4] |
| Didehydrostemofoline | Insecticidal | Feeding studies with neonate larvae of Spodoptera littoralis | LC50: 0.7 ppm; EC50: 0.5 ppm[4] |
| Stemofoline | Insecticidal | Feeding studies with neonate larvae of Spodoptera littoralis | LC50: 2.0 ppm; EC50: 1.5 ppm[4] |
| Tuberostemonine | Antitussive | Citric acid-induced cough in guinea pigs | Potent activity[1] |
| Stemajapines A and C | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | IC50: 19.7 µM and 13.8 µM, respectively |
Experimental Protocols
The following are generalized protocols for the key transformations in the synthesis of (-)-Stemospironine, based on the reported methodologies. For scalable synthesis, optimization of reaction concentrations, purification methods (e.g., crystallization over chromatography), and reagent stoichiometry is recommended.
Protocol 1: Formation of the Perhydroazepine Ring via Staudinger/aza-Wittig Reaction
This protocol describes the crucial step of forming the seven-membered nitrogen-containing ring, a core feature of the Stemona alkaloids.
Materials:
-
Acyclic precursor containing a terminal azide (B81097) and an aldehyde or ketone.
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the azido-aldehyde/ketone precursor in the anhydrous solvent under an inert atmosphere.
-
Add a stoichiometric amount of triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the Staudinger reaction can be monitored by the evolution of nitrogen gas and TLC analysis.
-
Upon completion of the Staudinger reaction (formation of the iminophosphorane), the intramolecular aza-Wittig reaction is typically initiated by heating the reaction mixture.
-
Monitor the cyclization by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting perhydroazepine intermediate by column chromatography on silica (B1680970) gel.
Protocol 2: Spirolactonization via Intramolecular Aziridinium Ion Capture
This protocol outlines the formation of the spirocyclic butyrolactone, a key stereochemical feature of (-)-Stemospironine.
Materials:
-
Perhydroazepine intermediate with an appropriate leaving group (e.g., mesylate or tosylate) and a nucleophilic carboxylate precursor.
-
Base (if required to generate the carboxylate)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve the perhydroazepine precursor in the anhydrous solvent under an inert atmosphere.
-
The intramolecular cyclization to form the aziridinium ion and subsequent capture by the carboxylate nucleophile may occur spontaneously upon dissolution or may require gentle heating.
-
Monitor the reaction progress by TLC or LC-MS. The formation of the spirocyclic lactone can be confirmed by the disappearance of the starting material and the appearance of a new, more polar spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, (-)-Stemospironine, by silica gel column chromatography or crystallization to yield the final product.
Visualizations
Caption: Synthetic workflow for (-)-Stemospironine.
Caption: Overview of the biological activities of (-)-Stemospironine.
Conclusion
The synthetic route to (-)-Stemospironine, correctly identified after the structural misassignment of this compound, provides a viable pathway for accessing this intricate natural product. The key transformations, including the Staudinger/aza-Wittig reaction and a novel spirolactonization, are robust methods for constructing the core structural motifs. Further optimization of this route for large-scale production is a promising avenue for future research. The biological activities of (-)-Stemospironine, particularly its insecticidal properties, and the potential for antitussive and anti-inflammatory effects based on related alkaloids, underscore the importance of developing scalable synthetic access to this and other Stemona alkaloids for continued investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Formulation of Stemonidine in Biological Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of stemonidine (B1263532) for various biological activity studies. This document includes an overview of this compound's potential biological activities, protocols for its formulation, and detailed methodologies for in vitro and in vivo assays to assess its efficacy.
Introduction to this compound
This compound is a member of the complex family of Stemona alkaloids, isolated from the roots of plants belonging to the Stemonaceae family. Traditionally, extracts from these plants have been utilized in folk medicine for their antitussive and insecticidal properties. Structurally, this compound belongs to the stemofoline (B1231652) alkaloid group, characterized by a pyrrolo[1,2-a]azepine core. While research on this compound itself is limited, related compounds from the Stemona family have demonstrated a range of biological activities, suggesting a broad therapeutic potential for this class of molecules.
Potential Biological Activities of this compound
Based on the activities of related Stemona alkaloids like stemofoline and didehydrostemofoline, this compound is a promising candidate for investigation in several key therapeutic areas:
-
Anticancer Activity: Related alkaloids have shown synergistic effects with conventional chemotherapeutic drugs, particularly in multidrug-resistant cancer cell lines.[1]
-
Insecticidal Activity: Stemona extracts and their constituent alkaloids are well-documented for their potent insecticidal properties.
-
Anti-inflammatory Activity: Many natural alkaloids exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
-
Neuroprotective Effects: Several classes of alkaloids have demonstrated the ability to protect neuronal cells from damage and degeneration.
Physicochemical Properties and Formulation of this compound
Due to the limited availability of specific physicochemical data for this compound, a systematic approach to formulation development is recommended. The following protocols provide a starting point for preparing this compound solutions suitable for biological assays.
Solubility Determination Protocol
Objective: To determine the approximate solubility of this compound in common laboratory solvents.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC
Protocol:
-
Prepare a series of saturated solutions by adding an excess of this compound to 1 mL of each solvent (DMSO, ethanol, methanol, and PBS) in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Prepare a series of dilutions of the supernatant with the respective solvent.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
Express the solubility in mg/mL.
Stock Solution Preparation Protocol
Objective: To prepare a high-concentration stock solution of this compound for serial dilution in biological assays.
Materials:
-
This compound (pure compound)
-
Anhydrous DMSO (cell culture grade)
Protocol:
-
Based on the solubility data, weigh an appropriate amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 10 mg/mL) in anhydrous DMSO.
-
Dissolve the this compound in DMSO by vortexing. Gentle warming in a water bath (37°C) may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation Protocol
Objective: To prepare working solutions of this compound for use in biological assays.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.
-
It is critical to ensure that the final concentration of DMSO in the assay does not exceed a non-toxic level for the cells being used (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment.
Experimental Protocols for Biological Activity Assessment
The following are generalized protocols that can be adapted for the specific investigation of this compound's biological activities.
Anticancer Activity
4.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., multidrug-resistant K562/Adr leukemia cells, MCF-7 breast cancer cells, A549 lung cancer cells)
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
4.1.2. In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID-beige mice)
-
Human cancer cells (e.g., K562/Adr)
-
This compound formulation for injection (e.g., in a solution of saline with a small percentage of a solubilizing agent like Cremophor EL or Tween 80)
-
Doxorubicin (positive control)
-
Calipers
Protocol:
-
Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment groups: vehicle control, this compound, doxorubicin, and a combination of this compound and doxorubicin.
-
Administer the treatments (e.g., via intraperitoneal injection) according to a predetermined schedule (e.g., every 3-4 days for 3-4 weeks).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Insecticidal Activity
4.2.1. In Vitro Contact Toxicity Bioassay
Objective: To determine the contact toxicity of this compound against a target insect species.
Materials:
-
Target insect species (e.g., fruit flies, aphids)
-
This compound solutions in a volatile solvent (e.g., acetone)
-
Petri dishes
-
Micropipette
Protocol:
-
Apply 1 mL of each this compound solution to the bottom of a Petri dish and allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Introduce a known number of insects (e.g., 20) into each Petri dish.
-
Seal the Petri dishes and incubate at a controlled temperature and humidity.
-
Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the mortality rate and determine the LC50 value (the concentration that causes 50% mortality).
Anti-inflammatory Activity
4.3.1. In Vitro Nitric Oxide (NO) Production Assay
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
This compound working solutions
-
Griess reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Neuroprotective Activity
4.4.1. In Vitro Oxidative Stress-Induced Neuronal Cell Death Assay
Objective: To evaluate the neuroprotective effect of this compound against oxidative stress in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
This compound working solutions
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a neuronal phenotype if required by the specific protocol.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours. Include a control group without the neurotoxin.
-
Assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|
| K562/Adr | Data to be determined | Data to be determined |
| MCF-7 | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined |
Table 2: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
|---|---|---|
| Vehicle Control | Data to be determined | N/A |
| This compound | Data to be determined | Data to be determined |
| Doxorubicin | Data to be determined | Data to be determined |
| this compound + Doxorubicin | Data to be determined | Data to be determined |
Table 3: Insecticidal Activity of this compound
| Insect Species | LC50 (µg/cm²) after 48h |
|---|
| e.g., Drosophila melanogaster | Data to be determined |
Table 4: Anti-inflammatory and Neuroprotective Effects of this compound
| Assay | IC50 (µM) or % Protection |
|---|---|
| NO Production Inhibition (RAW 264.7) | Data to be determined |
| Neuroprotection (SH-SY5Y vs. H₂O₂) | Data to be determined (% protection at a given concentration) |
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathways Modulated by this compound
Natural products often exert their biological effects by modulating key cellular signaling pathways. Based on the activities of similar compounds, this compound may interact with pathways such as Wnt/β-catenin, PI3K/Akt, and NF-κB, which are critical in cancer progression and inflammation.[2][3][4][5][6][7][8]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening natural products like this compound for anticancer activity.
Logical Relationship for Formulation Development
This diagram outlines the logical steps involved in developing a suitable formulation for this compound.
References
- 1. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 2. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges [mdpi.com]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming low yield in the extraction of Stemonidine
Welcome to the technical support center for the extraction of Stemonidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yield during the extraction and purification of this valuable alkaloid from Stemona species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
A1: this compound is a prominent alkaloid found in plants of the Stemonaceae family. The most commonly cited source for its isolation is the roots of Stemona tuberosa.
Q2: What are the general steps involved in the extraction of this compound?
A2: The extraction of this compound, like other Stemona alkaloids, typically follows an acid-base extraction methodology. The general workflow includes:
-
Preparation of Plant Material: Drying and grinding of the plant roots to a fine powder.
-
Solvent Extraction: Extraction of the powdered material with a polar organic solvent, such as ethanol (B145695) or methanol (B129727).
-
Acid-Base Partitioning: A liquid-liquid extraction to separate the alkaloids from other plant constituents.
-
Purification: Chromatographic techniques to isolate this compound from the crude alkaloid mixture.
Q3: Why is the yield of this compound often low?
A3: Low yields of this compound can be attributed to several factors, including the natural abundance of the alkaloid in the plant material, which can be inherently low.[1] Other contributing factors include suboptimal extraction conditions, degradation of the alkaloid during processing, and losses during purification steps. The complexity of the plant matrix, which contains numerous other compounds, also presents a significant challenge to efficient isolation.
Q4: Are there modern extraction techniques that can improve the yield?
A4: Yes, modern techniques such as ultrasonic-assisted extraction (UAE) can enhance the efficiency of the initial solvent extraction step.[2] UAE uses ultrasonic waves to disrupt plant cell walls, which can improve solvent penetration and reduce extraction time and temperature, potentially minimizing the degradation of thermolabile compounds.
Q5: How can I quantify the amount of this compound in my extract?
A5: A reliable method for the simultaneous quantification of several Stemona alkaloids, which could be adapted for this compound, is Solid Phase Extraction-High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (SPE-HPLC-ELSD).[1] This method provides good linearity, precision, and recovery for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
Problem 1: Low Yield of Crude Alkaloid Extract
| Potential Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is ground to a fine, homogenous powder. This increases the surface area for solvent interaction. |
| Suboptimal Solvent Choice | While ethanol and methanol are commonly used, the polarity of the solvent can be adjusted. Try different concentrations of aqueous ethanol or methanol (e.g., 80-95%).[2][3] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature. For reflux extraction, ensure the solvent is boiling gently. For maceration, allow for a longer extraction period (e.g., 24-72 hours) with agitation. For UAE, optimize the sonication time. |
| Inefficient Extraction Method | Consider switching from maceration or reflux to ultrasonic-assisted extraction (UAE) to improve extraction efficiency.[2] |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and direct light, as these can degrade the alkaloid. |
Problem 2: Emulsion Formation During Acid-Base Partitioning
| Potential Cause | Recommended Solution |
| High Concentration of Surfactant-like Compounds | Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Similar Densities of Aqueous and Organic Layers | Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and density, which can help break the emulsion. |
| Particulate Matter at the Interface | Filter the initial extract before partitioning to remove any suspended solids. |
Problem 3: Low Recovery of this compound After Acid-Base Partitioning
| Potential Cause | Recommended Solution |
| Incomplete Acidification or Basification | Ensure the pH is adequately adjusted in each step. Use a pH meter for accurate measurement. The aqueous layer should be acidic (pH 1-2) to protonate the alkaloids and basic (pH 9-10) to deprotonate them for extraction into the organic solvent.[4] |
| Insufficient Partitioning Steps | Repeat the extraction of the aqueous and organic layers multiple times (e.g., 3-5 times) with fresh solvent to ensure complete transfer of the alkaloids. |
| Incorrect Solvent for Final Extraction | Dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) are commonly used to extract the deprotonated alkaloids. Ensure the chosen solvent has a good partition coefficient for this compound. |
Problem 4: Difficulty in Purifying this compound from Crude Extract
| Potential Cause | Recommended Solution |
| Co-elution with Other Alkaloids | Use a multi-step purification approach. Start with column chromatography over silica (B1680970) gel with a gradient elution system (e.g., chloroform/methanol).[5] |
| Presence of Stereoisomers | For separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is often effective.[5] |
| Complex Mixture of Compounds | Consider using additional chromatographic techniques such as Sephadex LH-20 for further purification.[3] |
Experimental Protocols
Protocol 1: General Extraction of Total Alkaloids from Stemona tuberosa
-
Plant Material Preparation: Air-dry the roots of Stemona tuberosa and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered roots (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 3 days for each extraction.
-
Alternatively, perform ultrasonic-assisted extraction with 80% methanol for a shorter duration.[2]
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 4% aqueous HCl solution to achieve a pH of 1-2.[3][4]
-
Partition this acidic solution with an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer to pH 9-10 with an aqueous ammonia (B1221849) solution.[3][4]
-
Extract the now basic aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic layers containing the alkaloids and evaporate the solvent to yield the crude alkaloid extract.
-
Protocol 2: Quantification of Stemona Alkaloids using SPE-HPLC-ELSD
This protocol is adapted from a method for quantifying six major Stemona alkaloids and can be optimized for this compound.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Suspend the total alkaloid extract in water.
-
Load the suspension onto a C18 SPE column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the alkaloids with methanol.
-
-
HPLC Conditions:
-
Column: Agilent TC-C18 or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% triethylamine (B128534) in water.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard.
-
Analyze the SPE-purified extract and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Visualizations
Logical Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow for this compound Extraction and Isolation
References
- 1. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Chemical Diversity of Stemona parviflora: Isolation and Characterization of New Parvistemoline-Type Alkaloids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
Technical Support Center: Optimizing HPLC Separation of Stemonidine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Stemonidine and other related alkaloids from Stemona species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC separation of this compound and other Stemona alkaloids.
Question: I am observing poor peak shape, specifically peak tailing, for my this compound peak. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue when analyzing alkaloids, which are basic compounds. It can lead to poor resolution and inaccurate quantification.
-
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The most common cause of peak tailing for basic compounds like this compound is the interaction with acidic residual silanol (B1196071) groups on the surface of C18 columns.
-
Solution 1: Mobile Phase pH Adjustment: Adjust the pH of your mobile phase. For basic compounds, a low pH (around 2-3) will ensure the analyte is in its protonated form and minimizes interaction with silanols. Conversely, a high pH (around 7-8) can suppress the ionization of silanols.
-
Solution 2: Use of an Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity silica (B1680970) column that is "end-capped" to block most of the residual silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample. As a general rule, the injection volume should not exceed 5% of the column's total volume.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components from the plant extract can damage the column inlet or stationary phase.
-
Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained or particulate matter.
-
Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants. If the column is old or has been used extensively, it may need to be replaced.
-
-
Question: I am having difficulty separating this compound from other co-eluting alkaloids. How can I improve the resolution?
Answer: Achieving baseline separation is critical for accurate quantification. Poor resolution between this compound and other structurally similar alkaloids is a common challenge.
-
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust Gradient Profile: If using a gradient, make the slope shallower in the region where this compound and the interfering peaks elute. This will increase the separation time between them.
-
-
Modify Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
-
Adjust Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
-
Question: My retention times for this compound are shifting between injections. What could be the cause?
Answer: Unstable retention times can make peak identification and quantification unreliable.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the column equilibration time between injections to ensure the stationary phase is fully conditioned to the initial mobile phase conditions.
-
-
Mobile Phase Inconsistency:
-
Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Solution 2: Check Pump Performance: Fluctuations in the HPLC pump's performance can lead to inconsistent mobile phase composition. Consult your instrument's manual for pump diagnostics.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Changes in Mobile Phase pH: For ionizable compounds like alkaloids, even small shifts in the mobile phase pH can significantly impact retention time.
-
Solution: Ensure your mobile phase is adequately buffered if operating near the pKa of this compound.
-
-
Question: I am not detecting this compound or the peak response is very low. What should I check?
Answer: The lack of a strong UV-absorbing chromophore in many Stemona alkaloids, including this compound, makes detection challenging.
-
Potential Causes & Solutions:
-
Inappropriate Detector: this compound and similar alkaloids often lack a conjugated system that absorbs UV light strongly.
-
Solution 1: Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable for non-chromophoric compounds. Mass Spectrometry (MS) is also an excellent option for both sensitive detection and structural confirmation.[1]
-
Solution 2: UV Detection at Low Wavelengths: If using a UV detector, try setting the wavelength to a lower range (e.g., 205-220 nm) where the compound may have some absorbance.
-
-
Sample Degradation: this compound may be degrading during sample preparation or analysis.
-
Solution: Investigate the stability of this compound under your extraction and analysis conditions. Forced degradation studies can help identify potential issues with pH, temperature, or light exposure.
-
-
Poor Extraction or Purification: The concentration of this compound in your final sample may be too low.
-
Solution: Optimize your extraction and purification protocol. Solid-Phase Extraction (SPE) can be an effective way to enrich alkaloids from the crude plant extract.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A reversed-phase HPLC method using a C18 column is a common starting point. Since this compound lacks a strong UV chromophore, an ELSD or MS detector is recommended.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, with an additive like triethylamine or formic acid to improve peak shape, is often effective.
Q2: How should I prepare my Stemona plant material for HPLC analysis?
A2: A common method involves reflux extraction of the dried, powdered plant material with methanol. This is followed by a purification step, such as Solid-Phase Extraction (SPE) using a C18 cartridge, to remove interfering substances and enrich the alkaloid fraction.
Q3: What are the key parameters to validate for a quantitative HPLC method for this compound?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The relationship between the concentration and the detector response.
-
Range: The concentration interval over which the method is precise and accurate.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Q4: What is the purpose of using triethylamine (TEA) in the mobile phase?
A4: Triethylamine is a basic compound that is added to the mobile phase to act as a silanol-masking agent. It competes with basic analytes like this compound for interaction with active silanol sites on the silica-based stationary phase, thereby reducing peak tailing and improving peak symmetry.
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Alkaloids from Stemona Radix
This protocol is adapted from a validated method for the analysis of Stemona alkaloids and can be used as a starting point for this compound.[1]
-
Sample Preparation: Accurately weigh 1.0 g of dried, powdered Stemona radix (passed through an 80-mesh sieve) into a flask.
-
Extraction: Add 50 mL of methanol to the flask. Allow the sample to soak for 30 minutes, then reflux for an additional 30 minutes.
-
Filtration and Concentration: Filter the extract. Take 25 mL of the filtrate and concentrate it to dryness under reduced pressure.
-
Reconstitution: Re-suspend the resulting residue in 2 mL of distilled water.
-
SPE Column Conditioning: Condition a C18 SPE column by washing it with methanol followed by distilled water.
-
Sample Loading: Load the re-suspended sample onto the conditioned C18 SPE column.
-
Washing: Elute the column with 5 mL of distilled water to remove polar impurities. Discard this fraction.
-
Elution of Alkaloids: Elute the column with 5 mL of methanol to collect the alkaloid fraction.
-
Final Preparation: Transfer the methanol eluate to a 5 mL volumetric flask and bring it to volume with methanol. Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Protocol 2: HPLC-ELSD Method for the Analysis of Stemona Alkaloids
This protocol is a validated method for the separation of several Stemona alkaloids and can serve as an excellent starting point for optimizing the separation of this compound.[1]
-
Instrumentation: HPLC system with a gradient pump, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Agilent TC-C18, 5 µm, 4.6 mm × 250 mm, with a C18 guard column (5 µm, 4.6 mm × 12.5 mm).
-
Column Temperature: 25°C.
-
Mobile Phase:
-
A: 0.1% triethylamine in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0–10 min: 20–30% B
-
10–25 min: 30–40% B
-
25–35 min: 40% B (isocratic)
-
35–45 min: 40–50% B
-
45–55 min: 50–55% B
-
55–70 min: 55–80% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 30 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 97°C
-
Nitrogen Flow Rate: 3.0 L/min
-
Data Presentation
The following tables summarize the method validation data from a study on the simultaneous quantification of six Stemona alkaloids using the HPLC-ELSD method described above.[1] This data can be used as a reference for establishing performance expectations for a this compound method.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Regression Equation | R² | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Croomine | y = 1.89x + 0.12 | 0.9995 | 0.17-17.3 | 0.086 | 0.259 |
| Stemoninine | y = 1.95x + 0.15 | 0.9998 | 0.15-15.1 | 0.011 | 0.033 |
| Tuberostemonine | y = 1.92x + 0.13 | 0.9997 | 0.16-16.2 | 0.043 | 0.128 |
| Neotuberostemonine | y = 1.98x + 0.11 | 0.9992 | 0.18-18.1 | 0.021 | 0.064 |
| Bisdehydrostemonine | y = 1.91x + 0.14 | 0.9990 | 0.19-19.0 | 0.035 | 0.104 |
| Tuberostemonine D | y = 1.96x + 0.10 | 0.9994 | 0.17-17.0 | 0.018 | 0.053 |
Table 2: Precision and Recovery
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Repeatability (RSD, %) | Recovery (%) | Recovery (RSD, %) |
| Croomine | 2.1 | 2.8 | 3.1 | 98.5 | 3.2 |
| Stemoninine | 1.9 | 2.5 | 2.8 | 101.2 | 2.5 |
| Tuberostemonine | 2.3 | 3.1 | 3.4 | 96.6 | 3.8 |
| Neotuberostemonine | 2.0 | 2.7 | 2.9 | 103.7 | 2.1 |
| Bisdehydrostemonine | 2.5 | 3.3 | 3.2 | 97.8 | 3.5 |
| Tuberostemonine D | 1.8 | 2.4 | 2.6 | 102.5 | 2.3 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A systematic workflow for developing an HPLC method for this compound.
References
Technical Support Center: Staudinger-aza-Wittig Reaction in Stemonidine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Staudinger-aza-Wittig reaction in the total synthesis of Stemonidine and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger-aza-Wittig reaction and its role in this compound synthesis?
A1: The Staudinger-aza-Wittig reaction is a powerful chemical transformation used to form nitrogen-containing rings (N-heterocycles). In the context of this compound synthesis, it is typically employed for the crucial intramolecular cyclization step to construct the core heterocyclic framework of the molecule. The reaction proceeds in two main stages: first, the Staudinger reaction, where a phosphine (B1218219) reacts with an organic azide (B81097) to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with a carbonyl group (like a ketone or ester) within the same molecule to form a cyclic imine, which can be further reduced to the desired alkaloid core.[1][2][3][4]
Q2: What are the key reagents and general conditions for this reaction?
A2: The key reagents are the azide-containing precursor of the this compound core and a phosphine, most commonly triphenylphosphine (B44618) (PPh₃) or tributylphosphine (B147548) (PBu₃). The reaction is typically carried out in an aprotic solvent like toluene (B28343), THF, or acetonitrile. The initial Staudinger reaction often proceeds at room temperature, while the subsequent intramolecular aza-Wittig cyclization may require heating.[5][6] The specific temperature and reaction time depend on the substrate's reactivity.
Q3: How does the choice of phosphine affect the reaction?
A3: The choice of phosphine can influence the reaction rate and success. Electron-donating groups on the phosphine, such as in tributylphosphine, increase its nucleophilicity and can accelerate the initial Staudinger reaction.[4] However, steric hindrance can also play a role. For complex substrates, screening different phosphines may be necessary to optimize the reaction.
Q4: What are the common side reactions to be aware of?
A4: A primary side reaction is the hydrolysis of the intermediate iminophosphorane by any trace water in the reaction mixture, which leads to the formation of a primary amine and the corresponding phosphine oxide, preventing the desired cyclization.[1] Another potential issue is the formation of dimers or polymers if an intermolecular reaction competes with the desired intramolecular cyclization. Careful control of concentration (high dilution) can favor the intramolecular pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Staudinger reaction. 2. Hydrolysis of the iminophosphorane intermediate. 3. The aza-Wittig cyclization is too slow under the current conditions. 4. Steric hindrance preventing cyclization. | 1. Monitor the reaction by TLC or ¹H NMR for the disappearance of the azide starting material. 2. Ensure strictly anhydrous conditions (dry solvent and glassware). 3. Increase the reaction temperature or switch to a higher-boiling solvent. The use of microwave irradiation has been reported to accelerate the reaction.[7] 4. Try a less sterically hindered phosphine or modify the substrate to reduce steric clash. |
| Formation of Amine Byproduct | Presence of water in the reaction. | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Handle reagents under an inert atmosphere (e.g., argon or nitrogen). |
| Complex Mixture of Products | 1. Intermolecular side reactions. 2. Decomposition of starting material or product at high temperatures. | 1. Employ high-dilution conditions to favor intramolecular cyclization. 2. Run the reaction at the lowest effective temperature. Consider using a more reactive phosphine to allow for lower reaction temperatures. |
| Difficulty in Purifying the Product | The main impurity is triphenylphosphine oxide (Ph₃P=O). | Triphenylphosphine oxide can be challenging to remove by standard column chromatography due to its polarity. Strategies for removal include: - Precipitation by adding a non-polar solvent like hexane. - Using a catalytic amount of phosphine with an in-situ phosphine oxide reduction system.[8][9] - Employing polymer-supported phosphines for easy filtration of the phosphine oxide byproduct. |
Experimental Protocol: General Procedure for Intramolecular Staudinger-aza-Wittig Reaction
This is a generalized protocol and may require optimization for specific substrates in the synthesis of this compound.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the azide-containing precursor (1 equivalent) in anhydrous toluene to a concentration of 0.01 M (high dilution is crucial to favor intramolecular cyclization).
-
Staudinger Reaction: To the stirred solution at room temperature, add a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene dropwise.
-
Monitoring: Stir the reaction at room temperature and monitor the formation of the iminophosphorane by TLC or by observing the disappearance of the azide stretch in the IR spectrum. This step can take from 30 minutes to several hours.
-
Aza-Wittig Cyclization: Once the Staudinger reaction is complete, heat the reaction mixture to reflux (or a lower optimal temperature determined by screening).
-
Completion and Work-up: Monitor the reaction for the formation of the cyclic imine product. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Troubleshooting workflow for the Staudinger-aza-Wittig reaction.
Caption: Mechanism of the intramolecular Staudinger-aza-Wittig reaction.
References
- 1. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. addi.ehu.eus [addi.ehu.eus]
- 5. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05018H [pubs.rsc.org]
- 9. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Stemonidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Stemonidine (B1263532) and related Stemona alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?
The primary challenges in the stereoselective synthesis of this compound and its congeners lie in the construction of the dense array of stereocenters within its complex polycyclic framework. Key difficulties include:
-
Control of Diastereoselectivity: The formation of multiple contiguous stereocenters, particularly in the pyrrolo[1,2-a]azepine core and the spiro-lactone junction, requires precise control to obtain the desired diastereomer.
-
Enantioselectivity: Establishing the absolute stereochemistry early in the synthetic sequence and maintaining it through subsequent steps is crucial.
-
Structural Reassignment: It is important to note that the structure initially assigned to this compound has been revised and is now considered to be identical to stemospironine.[1] Synthetic efforts should target the correct, reassigned structure.
Q2: Which key reactions are pivotal for establishing stereocenters in this compound synthesis?
Several key reactions are instrumental in setting the stereochemistry during the synthesis of the this compound core. These include:
-
1,3-Dipolar Cycloadditions: The reaction of a chiral nitrone with an olefin is a powerful method for constructing the pyrrolidine (B122466) ring with high stereocontrol.[1]
-
Diels-Alder Reactions: Inter- and intramolecular Diels-Alder reactions have been employed to assemble the azepinoindole skeleton found in related Stemona alkaloids, offering a robust strategy for controlling the relative stereochemistry of multiple centers.[2][3]
-
Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and metal complexes, can facilitate enantioselective transformations. For instance, asymmetric allylation reactions catalyzed by iridium complexes have been used in the synthesis of related alkaloids.
-
Substrate-Controlled Reactions: The inherent chirality in synthetic intermediates can be used to direct the stereochemical outcome of subsequent reactions, such as diastereoselective dihydroxylations and epoxidations.[1][4]
Q3: What is the role of chiral auxiliaries in the synthesis of this compound?
Chiral auxiliaries are temporarily incorporated into the synthetic route to control the stereochemical outcome of key bond-forming reactions.[1][5] In the context of this compound synthesis, they can be used to:
-
Direct facial selectivity in cycloaddition reactions.
-
Control the stereochemistry of alkylation and aldol (B89426) reactions.
-
Establish the absolute configuration of early-stage intermediates.
Commonly used chiral auxiliaries in asymmetric synthesis that could be applicable include Evans' oxazolidinones and those derived from amino acids like prolinol.[1]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the 1,3-Dipolar Cycloaddition
Problem: The 1,3-dipolar cycloaddition of a chiral nitrone to an olefin yields a low diastereomeric ratio (dr) of the desired isoxazolidine (B1194047) intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, CH2Cl2, CH3CN). |
| Incorrect Temperature | Reaction temperature can significantly impact diastereoselectivity. Lowering the temperature may enhance selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures may be required to overcome kinetic barriers. |
| Steric Hindrance | The steric bulk of substituents on both the nitrone and the dipolarophile can affect facial selectivity. Consider modifying the protecting groups or other non-essential bulky groups to enhance steric differentiation. |
| Lewis Acid Additives | The use of a Lewis acid can chelate to the nitrone and dipolarophile, enforcing a more rigid transition state and improving diastereoselectivity. Experiment with different Lewis acids (e.g., MgBr2·OEt2, ZnCl2, Sc(OTf)3) and stoichiometric amounts. |
Experimental Protocol: General Procedure for a 1,3-Dipolar Cycloaddition
-
To a solution of the chiral nitrone (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere (N2 or Ar) is added the olefin (1.2 equiv).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or heated to 80-110 °C) and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to separate the diastereomers and obtain the desired product.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Problem: An enantioselective reaction (e.g., allylation, hydrogenation) proceeds with low enantiomeric excess (ee).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand | The choice of chiral ligand is critical. Screen a library of related ligands with different steric and electronic properties. |
| Catalyst Loading and Purity | Inadequate catalyst loading can lead to a significant background reaction. Ensure the catalyst is of high purity and experiment with increasing the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Reaction Conditions | Solvent, temperature, and concentration can all influence enantioselectivity. Perform a systematic optimization of these parameters. |
| Substrate Purity | Impurities in the starting material can poison the catalyst or interfere with the catalytic cycle. Ensure the substrate is of high purity. |
Experimental Protocol: General Procedure for an Asymmetric Ir-Catalyzed Allylation
-
In a flame-dried Schlenk tube under an inert atmosphere, the iridium catalyst (e.g., [Ir(COD)Cl]2, 2.5 mol%) and the chiral ligand (5.5 mol%) are dissolved in an anhydrous solvent (e.g., THF).
-
The solution is stirred at room temperature for 30 minutes to allow for catalyst activation.
-
The substrate (1.0 equiv) and the allylic carbonate (1.5 equiv) are added sequentially.
-
The reaction is stirred at the desired temperature until complete conversion is observed by TLC.
-
The reaction is quenched and worked up. The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Visualizing Synthetic Strategies
Below are diagrams illustrating key concepts and workflows in the stereoselective synthesis of this compound.
Caption: Workflow for a key stereoselective 1,3-dipolar cycloaddition step.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epineostenine using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled total synthesis of the Stemona alkaloid (-)-stenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of Stemonidine in different solvents
For researchers, scientists, and drug development professionals, ensuring the stability of stemonidine (B1263532) in various solvents is critical for accurate experimental results and the development of viable pharmaceutical products. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Question | Possible Causes | Recommended Solutions |
| Why is the concentration of my this compound solution decreasing over time, even when stored in the dark? | Hydrolysis: this compound may be susceptible to hydrolysis, especially in acidic or basic solutions.Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.[1]Solvent Reactivity: The solvent itself may be reacting with this compound. | Buffer the solution to a neutral pH if compatible with your experimental design.Use freshly degassed solvents or solvents purged with an inert gas like nitrogen or argon.Evaluate the stability of this compound in a range of solvents to identify a more inert option for your application. |
| My this compound solution has changed color. What does this indicate? | Degradation: The color change is likely due to the formation of degradation products, which may have different chromophores.Oxidation: Oxidative degradation is a common cause of color changes in solutions of organic molecules.[1] | Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.[2]Store the solution under an inert atmosphere and protect it from light to minimize oxidative degradation. |
| I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What are they? | Degradation Products: These are likely degradation products of this compound resulting from instability in the chosen solvent or under the storage conditions.Solvent Impurities: Impurities in the solvent could be reacting with this compound or be detected by the analytical method. | Perform a forced degradation study to intentionally generate degradation products and identify their peaks.[3]Use high-purity solvents and include a solvent blank in your HPLC analysis to rule out solvent impurities. |
| The solubility of my this compound appears to be decreasing over time. Why is this happening? | Precipitation: The compound may be precipitating out of solution due to changes in temperature or solvent evaporation.Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound. | Ensure your storage conditions, particularly temperature, are consistent.Use tightly sealed containers to prevent solvent evaporation.If degradation is suspected, analyze the precipitate to determine its identity. |
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like many pharmaceutical compounds, can be influenced by several factors, including:
-
pH: this compound may be susceptible to acid or base-catalyzed hydrolysis. The degradation rate is often pH-dependent.[4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[5][6]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to the formation of oxidation products.[1] The principle mechanism of degradation for some compounds can be oxidation.[7]
-
Solvent Type: The polarity and reactivity of the solvent can play a significant role in the stability of the dissolved compound.
What are the best practices for preparing and storing this compound solutions to ensure stability?
To maximize the stability of your this compound solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent can significantly impact stability.
-
pH Control: If appropriate for your experiment, use buffered solutions to maintain a neutral pH.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics. Refrigeration or freezing is often recommended.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]
-
Inert Atmosphere: For long-term storage, consider purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
How can I determine the stability of this compound in a new solvent?
A forced degradation study is the most effective way to assess the stability of this compound in a new solvent.[3][8] This involves subjecting the this compound solution to various stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation. The rate of degradation and the formation of degradation products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][9]
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in a given solvent.
1. Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
High-purity solvent of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
pH meter
-
Photostability chamber
-
Oven
3. Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add HCl to achieve final concentrations of 0.1 M and 1 M. Store at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: To separate aliquots of the stock solution, add NaOH to achieve final concentrations of 0.1 M and 1 M. Store at room temperature for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%. Store at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
5. Analysis:
-
At each time point, withdraw a sample from each stress condition, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.[9]
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
6. Data Interpretation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Identify the conditions under which this compound is most labile.
-
The results will help in determining the degradation pathways and in the development of a validated stability-indicating method.[3]
Visualizations
Caption: this compound Stability Testing Workflow.
Caption: Decision Tree for Solvent Selection Based on Stability.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Factors influencing the stability of ranitidine in TPN mixtures [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. kinampark.com [kinampark.com]
Preventing the degradation of Stemonidine during storage
This technical support center provides guidance on preventing the degradation of Stemonidine during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, like many alkaloids, is susceptible to degradation from several factors. The primary environmental factors to control are:
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolysis of ester or amide functional groups, if present in the specific this compound structure.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation products, particularly if the molecule has susceptible functional groups.[1]
-
Light: Exposure to UV or even visible light can provide the energy for photolytic degradation, leading to the formation of photoreactive products.
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and thermolysis.[2][3]
Q2: My this compound sample shows a new, unexpected peak in its HPLC chromatogram after storage. What could this be?
A2: An unexpected peak in the HPLC chromatogram is often indicative of a degradation product. To identify the cause, consider the recent storage and handling conditions of your sample. For instance, if the sample was exposed to light, it might be a photolytic degradant. If it was stored at room temperature for an extended period, it could be a product of thermal degradation. To properly characterize this new peak, a forced degradation study and subsequent analysis using techniques like LC-MS are recommended to identify the mass of the degradation product and propose a structure.[2][4]
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial to protect it from light and moisture. The recommended storage temperature is -20°C or lower. If this compound is in solution, it should be prepared fresh. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. The choice of solvent can also impact stability; a non-aqueous, aprotic solvent is often preferable to aqueous solutions.
Q4: Can I store this compound in a plastic container?
A4: It is generally recommended to store alkaloids like this compound in glass vials rather than plastic containers. Some plastics may be permeable to gases or may leach plasticizers or other chemicals into the sample, which could potentially catalyze degradation. Adsorption of the compound onto the plastic surface can also be a concern.[1]
Q5: How can I determine the shelf-life of my this compound sample?
A5: The shelf-life of this compound can be determined through a formal stability study. This involves storing the sample under controlled temperature and humidity conditions and periodically testing its purity and potency using a validated stability-indicating analytical method, such as HPLC.[5][6] Forced degradation studies can be used to quickly identify potential degradation products and establish the stability-indicating nature of the analytical method.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Purity | Improper Storage Temperature: Storing at room temperature or even 4°C for extended periods can lead to thermal degradation. | Store this compound solid at -20°C or below. For solutions, prepare fresh or store at 2-8°C for a limited time. |
| Exposure to Light: Photodegradation can occur if the sample is not protected from light. | Store in amber vials or wrap clear vials in aluminum foil. Work with the sample in a dimly lit area when possible. | |
| Oxidation: Exposure to air can cause oxidative degradation. | Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions. | |
| Hydrolysis: Presence of water, especially at non-neutral pH, can cause hydrolysis. | Store in a desiccated environment. Use anhydrous solvents for solutions. Avoid acidic or basic conditions unless required for an experiment. | |
| Discoloration of Sample | Oxidation or Formation of Degradation Products: A change in color often indicates a chemical change in the compound. | Investigate the nature of the colored species using spectroscopic methods. Review storage conditions to identify the likely cause (e.g., exposure to air or light). |
| Inconsistent Experimental Results | Sample Degradation: Using a degraded sample will lead to inaccurate and irreproducible results. | Always use freshly prepared solutions of this compound. If using a stored solution, verify its purity by HPLC before use. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 24 hours.
-
Also, reflux the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a period sufficient to observe degradation (e.g., 1.2 million lux hours and 200 watt hours/m² of UV radiation).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable analytical method, typically reverse-phase HPLC with a PDA or UV detector.[2][8]
-
The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Peak purity analysis using a PDA detector is recommended to ensure that the parent peak is spectrally pure in the presence of any degradants.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the conditions under which this compound degrades.
-
Quantify the extent of degradation and the formation of degradation products.
-
If available, use LC-MS to determine the mass of the degradation products and propose their structures.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-asia.org [biotech-asia.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Stemonidine Derivatization
Welcome to the technical support center for the derivatization of Stemonidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction conditions for the chemical modification of this compound and its analogues.
Introduction
This compound is a complex polycyclic alkaloid belonging to the Stemona family, characterized by a pyrido[1,2-a]azepine core and lactone functionalities. Derivatization of this compound is often a necessary step for various analytical purposes, such as enhancing volatility for Gas Chromatography (GC) analysis, improving detection sensitivity in High-Performance Liquid Chromatography (HPLC), or for structure-activity relationship (SAR) studies.
This guide will address common challenges encountered during the derivatization of this compound, focusing on the optimization of reaction parameters to achieve desired product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound that can be targeted for derivatization?
A1: The key functional groups in the this compound core structure available for derivatization are the tertiary amine within the pyrido[1,2-a]azepine ring system and the two lactone rings. While the tertiary amine is generally less reactive than primary or secondary amines, it can undergo certain derivatization reactions. The lactone rings can be susceptible to hydrolysis under certain conditions, which can be a consideration during derivatization.
Q2: Why is my derivatization reaction of this compound resulting in low or no product yield?
A2: Low product yield in this compound derivatization can be attributed to several factors:
-
Steric Hindrance: The complex, polycyclic structure of this compound can sterically hinder the approach of derivatizing reagents to the tertiary amine.
-
Reagent Instability: Some derivatizing reagents, particularly silylating agents, are sensitive to moisture and can be deactivated if proper anhydrous conditions are not maintained.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent may not be optimal for the specific derivatization reaction.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the derivatizing reagent to this compound can lead to incomplete reactions.
Q3: How can I improve the yield of my this compound derivatization reaction?
A3: To improve the yield, consider the following optimization strategies:
-
Choice of Reagent: Select a derivatizing reagent known to be effective for sterically hindered tertiary amines or for the specific functional group you are targeting.
-
Reaction Conditions: Systematically optimize the reaction temperature, time, and choice of an appropriate anhydrous solvent.
-
Catalyst: The use of a catalyst may be necessary to facilitate the reaction with the sterically hindered tertiary amine.
-
Reagent Concentration: Increasing the molar excess of the derivatizing reagent can help drive the reaction to completion.
Q4: I am observing multiple peaks in my chromatogram after derivatization. What could be the cause?
A4: The presence of multiple peaks could indicate:
-
Side Reactions: The derivatizing reagent may be reacting with other parts of the molecule, or the molecule itself might be undergoing degradation under the reaction conditions.
-
Incomplete Reaction: The presence of both the derivatized product and unreacted this compound.
-
Formation of Isomers: Depending on the reaction, different isomers of the derivatized product may be formed.
-
Reagent-Related Peaks: Excess derivatizing reagent or by-products of the reagent can also appear as peaks in the chromatogram.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the derivatization of this compound for both GC-MS and HPLC analysis.
For Gas Chromatography (GC-MS) Analysis
Derivatization for GC-MS analysis primarily aims to increase the volatility and thermal stability of this compound. Common methods include silylation and acylation.
Issue 1: Poor or No Derivatization (Low Peak Intensity of the Derivative)
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | Use a less bulky silylating agent (e.g., BSTFA instead of MTBSTFA). Consider a two-step derivatization approach if multiple functional groups are present. |
| Insufficient Reagent | Increase the molar ratio of the derivatizing reagent to this compound (e.g., from 10:1 to 50:1). |
| Suboptimal Temperature | Optimize the reaction temperature. For silylation, a common starting point is 60-80°C. For acylation, temperatures may vary depending on the reagent. |
| Incorrect Reaction Time | Optimize the reaction time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hr). |
Issue 2: Peak Tailing in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Re-optimize reaction conditions as described in Issue 1 to ensure complete conversion to the derivative. |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the column with a silylating agent. Use a liner with glass wool to trap non-volatile residues. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions. |
For High-Performance Liquid Chromatography (HPLC) Analysis
Derivatization for HPLC is typically performed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.
Issue 1: Low Fluorescence/UV Signal of the Derivatized Product
| Potential Cause | Troubleshooting Step |
| Inefficient Labeling Reaction | Optimize the pH of the reaction mixture, as many labeling reagents have a specific pH range for optimal reactivity. Increase the concentration of the labeling reagent. |
| Quenching of Fluorescence | Ensure the mobile phase and sample matrix do not contain quenching agents. Protect the derivatized sample from light if the fluorophore is photolabile. |
| Incorrect Wavelengths | Determine the optimal excitation and emission wavelengths for the specific fluorescent derivative using a fluorometer. |
| Derivative Instability | Analyze the derivatized sample as soon as possible. Store samples at low temperatures and protected from light. |
Issue 2: Broad or Split Peaks in the HPLC Chromatogram
| Potential Cause | Troubleshooting Step |
| Poor Solubility of the Derivative | Adjust the composition of the mobile phase to ensure the solubility of the derivatized product. |
| On-Column Degradation | Investigate the stability of the derivative under the chromatographic conditions (e.g., mobile phase pH, temperature). |
| Presence of Multiple Isomers | Modify the derivatization conditions to favor the formation of a single isomer, if possible. Adjust chromatographic conditions to improve the separation of isomers. |
Experimental Protocols (General Methodologies)
The following are generalized protocols that should be optimized for your specific application.
General Protocol for Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry reaction vial.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).
-
Reagent Addition: Add 100 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. Inject an aliquot of the reaction mixture directly into the GC-MS.
General Protocol for Fluorescent Labeling of this compound for HPLC-FLD Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Reaction Mixture: In a reaction vial, combine a specific volume of the this compound stock solution with a buffer solution to achieve the optimal pH for the labeling reaction.
-
Labeling Reagent: Add a solution of the fluorescent labeling reagent (e.g., Dansyl Chloride, Fluorescamine) in an appropriate solvent (e.g., acetone, acetonitrile). A molar excess of the reagent is typically used.
-
Reaction: Incubate the mixture at the optimized temperature and for the determined time. The reaction may need to be protected from light.
-
Quenching (if necessary): Add a quenching reagent to stop the reaction and consume excess labeling reagent.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.
Data Presentation
The following tables summarize key parameters to consider during the optimization of this compound derivatization.
Table 1: Optimization Parameters for Silylation of this compound for GC-MS
| Parameter | Range to Investigate | Starting Point | Notes |
| Silylating Reagent | BSTFA, MSTFA, TMCS | BSTFA + 1% TMCS | Choice depends on the steric hindrance and reactivity of the functional groups. |
| Solvent | Pyridine, Acetonitrile, DMF | Pyridine | Must be anhydrous. |
| Temperature (°C) | 60 - 100 | 70 | Higher temperatures may be needed for hindered groups but can cause degradation. |
| Time (min) | 30 - 120 | 60 | Monitor reaction completion over time. |
| Reagent:Analyte Ratio | 10:1 - 100:1 | 50:1 | Higher ratios can drive the reaction to completion. |
Table 2: Optimization Parameters for Fluorescent Labeling of this compound for HPLC-FLD
| Parameter | Range to Investigate | Starting Point | Notes |
| Labeling Reagent | Dansyl Chloride, Dabsyl Chloride, NBD-F | Dansyl Chloride | Choice depends on the desired sensitivity and the functional group to be labeled. |
| Solvent | Acetonitrile, Acetone, Methanol | Acetonitrile | Must be compatible with the reagent and analyte. |
| pH | 7 - 10 | 9 (for Dansyl-Cl) | Critical for the reactivity of many labeling reagents. |
| Temperature (°C) | Room Temperature - 60 | 40 | Higher temperatures can accelerate the reaction but may also lead to degradation. |
| Time (min) | 15 - 90 | 30 | Reaction times vary significantly between different reagents. |
| Reagent:Analyte Ratio | 5:1 - 50:1 | 20:1 | A sufficient excess is needed to ensure complete labeling. |
Visualizations
Experimental Workflow for this compound Derivatization and Analysis
Technical Support Center: Scaling Up the Purification of Stemonidine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Stemonidine using chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common techniques for purifying this compound and other related alkaloids from Stemona species are High-Performance Liquid Chromatography (HPLC), particularly in preparative and semi-preparative formats, and Counter-Current Chromatography (CCC). Column chromatography using silica (B1680970) gel is also frequently used for initial purification steps.
Q2: What is a typical starting material for the chromatographic purification of this compound?
A2: Typically, the starting material is a crude alkaloid extract obtained from the roots of Stemona tuberosa. This is usually prepared by solvent extraction (e.g., with ethanol), followed by an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.
Q3: What are the key parameters to consider when scaling up a this compound purification method?
A3: When scaling up, it is crucial to consider the column dimensions (diameter and length), particle size of the stationary phase, flow rate, and sample loading. The goal is to increase the throughput without compromising the purity and yield of the final product.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of this compound fractions can be monitored using analytical HPLC coupled with a suitable detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD), as this compound may lack a strong UV chromophore. Mass spectrometry (MS) can also be used for confirmation.
Q5: What are the expected yield and purity of this compound after chromatographic purification?
A5: The yield and purity of this compound can vary significantly depending on the starting material, the purification method, and the scale of the operation. Generally, a successful scale-up process aims for a purity of >95% with a recovery of >80% from the crude extract.
Experimental Protocols
Protocol 1: Initial Extraction and Preparation of Crude this compound Extract
-
Milling and Extraction: Grind the dried roots of Stemona tuberosa into a fine powder. Extract the powdered material with 95% ethanol (B145695) at room temperature three times, each for 24 hours.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 2% aqueous HCl to protonate the alkaloids.
-
Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) to deprotonate the alkaloids.
-
Extract the basified aqueous layer with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.
-
-
Drying and Storage: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound-containing extract. Store the extract at 4°C until further purification.
Protocol 2: Lab-Scale Preparative HPLC Purification of this compound
This protocol is a starting point and should be optimized for your specific crude extract and HPLC system.
| Parameter | Setting |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 10 mL/min |
| Detection | 220 nm or ELSD |
| Injection Volume | 1-2 mL (of a 10 mg/mL solution in mobile phase A) |
| Sample Prep | Dissolve crude extract in mobile phase A, filter through a 0.45 µm filter. |
Protocol 3: Scaling up to Pilot-Scale Preparative HPLC
When scaling up, the goal is to maintain the same linear velocity of the mobile phase and the same ratio of sample load to column volume.
| Parameter | Lab-Scale (20 mm ID) | Pilot-Scale (50 mm ID) |
| Column Diameter | 20 mm | 50 mm |
| Column Length | 250 mm | 250 mm |
| Particle Size | 10 µm | 10 µm |
| Flow Rate | 10 mL/min | 62.5 mL/min |
| Sample Load | 10-20 mg | 62.5 - 125 mg |
| Purity (Target) | >95% | >95% |
| Yield (Target) | >80% | >80% |
Note: The pilot-scale parameters are calculated based on the change in column cross-sectional area to maintain the same linear velocity. Actual parameters may need further optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Column overload.2. Secondary interactions with silica support.3. Inappropriate mobile phase pH. | 1. Reduce sample load.2. Add a competing base (e.g., triethylamine) to the mobile phase.3. Adjust mobile phase pH to ensure this compound is in a single ionic state. |
| Poor Peak Shape (Fronting) | 1. Sample solvent stronger than the mobile phase.2. Column collapse. | 1. Dissolve the sample in the initial mobile phase.2. Check column pressure and replace the column if necessary. |
| Loss of Resolution During Scale-up | 1. Inefficient column packing in the larger column.2. Non-optimized flow rate for the larger column. | 1. Ensure the larger column is packed efficiently.2. Re-optimize the flow rate to maintain the optimal linear velocity. |
| Low Yield/Recovery | 1. Irreversible adsorption on the column.2. Degradation of this compound during the process. | 1. Use a different stationary phase (e.g., polymer-based) or add modifiers to the mobile phase.2. Check the stability of this compound under the chromatographic conditions (pH, solvent). |
| High Backpressure | 1. Column frit blockage.2. Particulate matter from the sample. | 1. Reverse flush the column (if permissible by the manufacturer).2. Ensure the sample is adequately filtered before injection. |
Visualizations
Caption: Experimental workflow for scaling up this compound purification.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Total Synthesis of Stemonidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Stemonidine. A significant challenge in this area is the historical misassignment of this compound's structure. The information provided herein addresses this central issue and other common pitfalls encountered during the synthesis of related Stemona alkaloids.
Frequently Asked Questions (FAQs)
Q1: I am attempting the total synthesis of this compound based on the originally proposed structure, but my spectral data does not match the reported values for the natural product. What could be the issue?
A1: This is the most critical pitfall in the synthesis of this compound. The originally proposed structure for this compound has been proven to be incorrect. A total synthesis of the putative structure revealed that the NMR data of the synthetic compound did not match that of the natural isolate[1][2]. It was concluded that the structure initially assigned to this compound is actually that of another Stemona alkaloid, stemospironine[1][2]. Therefore, if your goal is to synthesize the natural product, you should target the structure of stemospironine.
Q2: What are the key strategic steps in the synthesis of the putative this compound (now recognized as stemospironine)?
A2: The successful total synthesis of the putative this compound structure, which led to the structural revision, involves two key transformations: a 1,3-dipolar cycloaddition and a spirolactonization[1][2]. The 1,3-dipolar cycloaddition is used to construct the core azabicyclic system, while the spirolactonization introduces the characteristic spiro-γ-lactone moiety[1][2].
Q3: Are there specific challenges associated with the 1,3-dipolar cycloaddition step?
A3: Yes, the 1,3-dipolar cycloaddition using a chiral nitrone can lead to the formation of diastereomers. In the synthesis of the putative this compound, the oxidation of the TBDPS derivative of (S)-prolinol to the corresponding nitrone yielded a separable mixture of nitrones[1][2]. Careful chromatographic separation is crucial to isolate the desired isomer for the subsequent cycloaddition. The facial selectivity of the cycloaddition itself is also a critical factor that can be influenced by the substrate and reaction conditions.
Q4: What are common issues encountered during the spirolactonization step?
A4: The formation of the spiro stereocenter during spirolactonization is a challenging step. The facial selectivity of the addition of the lactone precursor to the ketone is critical for establishing the correct relative stereochemistry[2]. In the synthesis of the putative this compound, the spirolactonization was achieved with high facial selectivity[2]. However, incomplete reactions or the formation of diastereomers at the spiro center are potential pitfalls that may require careful optimization of reaction conditions, such as the choice of reagents and temperature.
Q5: How critical are protecting groups in the total synthesis of this compound and related alkaloids?
A5: Protecting groups are essential for the successful synthesis of complex molecules like this compound. They are used to mask reactive functional groups to prevent unwanted side reactions during various synthetic transformations. The choice of protecting groups, their introduction, and their removal must be carefully planned to ensure compatibility with other reaction conditions and to allow for selective deprotection at the desired stage of the synthesis. For instance, a TBDPS group was used to protect the hydroxyl group of (S)-prolinol during the nitrone formation[1].
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of the putative this compound structure.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the 1,3-dipolar cycloaddition. | 1. Impure nitrone or dipolarophile.2. Suboptimal reaction conditions (temperature, solvent, concentration).3. Decomposition of the nitrone. | 1. Ensure high purity of starting materials through careful purification.2. Screen different solvents and temperatures to optimize the reaction.3. Use freshly prepared nitrone for the reaction. |
| Formation of multiple, difficult-to-separate diastereomers in the cycloaddition. | 1. Low facial selectivity of the cycloaddition.2. Use of a mixture of nitrone isomers. | 1. Explore the use of different chiral auxiliaries or catalysts to improve diastereoselectivity.2. Ensure the starting nitrone is a single, pure isomer through careful chromatography. |
| Failure of the spirolactonization reaction. | 1. Steric hindrance around the ketone.2. Inactive zinc or other reagents. | 1. Consider using a less sterically hindered lactone precursor or a more reactive ketone.2. Activate the zinc (e.g., with acid washing) before use. Explore alternative methods for generating the organometallic reagent. |
| Incorrect stereochemistry at the spiro center. | 1. Poor facial selectivity in the spirolactonization.2. Epimerization under reaction or workup conditions. | 1. Modify the substrate or reagents to influence the direction of attack.2. Use milder reaction and workup conditions to avoid epimerization. |
| Final compound's 13C NMR does not match the reported data for natural this compound. | The structure of natural this compound was misassigned. | Compare your 13C NMR data with the data for synthetic stemospironine and the synthetic putative this compound. If your data matches the latter, you have successfully synthesized the originally proposed (but incorrect) structure. |
Data Presentation
Table 1: Comparison of 13C NMR Data (δ) in CDCl3 for the Putative this compound and Natural Isolates. [3]
| Carbon | Synthetic Putative this compound | Natural this compound | Natural Stemospironine |
| 1 | 43.1 | 43.2 | 43.2 |
| 2 | 27.2 | 27.2 | 27.2 |
| 3 | 55.4 | 55.4 | 55.4 |
| 5 | 58.7 | 58.7 | 58.7 |
| 6 | 24.3 | 24.3 | 24.3 |
| 7 | 27.8 | 27.8 | 27.8 |
| 8 | 41.6 | 41.6 | 41.6 |
| 9 | 89.1 | 92.5 | 92.5 |
| 9a | 64.1 | 64.1 | 64.1 |
| 11 | 176.9 | 176.8 | 176.8 |
| 12 | 34.6 | 34.6 | 34.6 |
| 13 | 78.1 | 78.1 | 78.1 |
| 14 | 16.5 | 16.5 | 16.5 |
| 15 | 56.4 | 56.4 | 56.4 |
Experimental Protocols
1. 1,3-Dipolar Cycloaddition of Nitrone 6 with Diester 5 (Key step in the synthesis of the putative this compound) [1][2]
A solution of nitrone 6 and diester 5 in toluene (B28343) is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cycloadduct.
2. Spirolactonization to form Spiro-γ-lactone 18 [2]
To a suspension of activated zinc in THF, a solution of ketone 14 and ethyl bromomethylacrylate is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the spiro-γ-lactone 18.
Visualizations
Caption: Synthetic workflow for the total synthesis of the putative this compound structure.
Caption: Troubleshooting logic for NMR data mismatch in this compound synthesis.
References
Technical Support Center: Enhancing the Recovery of Stemonidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Stemonidine from plant material.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Cell Lysis | Optimize particle size of plant material. | Grind the dried plant material to a coarse powder (e.g., 40-60 mesh). Smaller particle sizes increase the surface area for solvent penetration. |
| Pre-treat with appropriate solvents. | Soaking the plant material in the extraction solvent for a period before extraction can improve solvent penetration and cell swelling. | |
| Incorrect Solvent Selection | Evaluate solvent polarity. | This compound and related alkaloids are typically extracted with polar solvents. Ethanol (B145695) (70-95%) and methanol (B129727) are commonly used.[1] |
| Use a solvent mixture. | A mixture of solvents, such as chloroform-methanol, can sometimes improve extraction efficiency by targeting a wider range of compounds. | |
| Suboptimal Extraction Parameters | Optimize extraction time and temperature. | For reflux extraction, a duration of 2-3 hours is often effective. For ultrasound-assisted extraction (UAE), shorter times (e.g., 30-60 minutes) are typical. Ensure the temperature is below the solvent's boiling point for UAE to prevent degradation. |
| Adjust solvent-to-solid ratio. | A common starting point is a 10:1 (v/w) solvent-to-solid ratio. This can be optimized to balance extraction efficiency and solvent consumption. | |
| Degradation of this compound | Control temperature during extraction. | For heat-sensitive extractions, consider using methods like ultrasound-assisted extraction at controlled temperatures. |
| Protect from light. | Store extracts in amber-colored containers or protect them from light to prevent photodegradation. |
Issue 2: Poor Separation and Purity after Column Chromatography
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Stationary Phase Selection | Choose the appropriate adsorbent. | Silica (B1680970) gel is a common choice for the separation of alkaloids. For compounds with basic properties like this compound, cation exchange resins (e.g., D004 type) can be highly effective for purification, achieving purities of up to 70% for total alkaloids.[1] |
| Inappropriate Mobile Phase | Optimize the solvent system. | Start with a non-polar solvent and gradually increase the polarity. A common gradient for silica gel chromatography of Stemona alkaloids is a mixture of chloroform (B151607) and methanol, with increasing concentrations of methanol. The addition of a small amount of ammonia (B1221849) can help to reduce tailing of basic compounds. |
| Column Overloading | Determine the loading capacity. | As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase. |
| Poor Column Packing | Ensure a homogenous and well-packed column. | Use the slurry method to pack the column to avoid air bubbles and channels, which can lead to poor separation. |
| Co-elution of Impurities | Employ multiple purification steps. | If a single column chromatography step is insufficient, consider sequential purification using different stationary phases (e.g., silica gel followed by a cation exchange resin) or techniques like preparative Thin Layer Chromatography (TLC). |
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the most effective method for extracting this compound? A1: Reflux extraction with 90% ethanol for 3 hours (repeated three times) has been shown to be an effective method for extracting total alkaloids from Stemona species.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency in shorter times and with less solvent consumption.
-
Q2: Which solvent is best for this compound extraction? A2: Ethanol, typically in concentrations of 70% to 95%, is a widely used and effective solvent for extracting this compound and other Stemona alkaloids.[1] Methanol can also be used. The choice may depend on the specific Stemona species and the desired purity of the initial extract.
-
Q3: How does the particle size of the plant material affect extraction yield? A3: A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction yield. However, excessively fine powders can cause issues with solvent filtration and flow during extraction. A coarse powder is often a good compromise.
Purification
-
Q4: What type of chromatography is best suited for this compound purification? A4: Silica gel column chromatography is a standard and effective method. For a more targeted purification of these basic alkaloids, cation exchange chromatography can be very efficient, leading to a significant increase in purity.[1]
-
Q5: How can I monitor the separation of this compound during column chromatography? A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the fractions collected from the column. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain your compound of interest and decide which ones to combine.
-
Q6: I am observing significant tailing of my spots on the TLC plate during purification. What can I do? A6: Tailing is a common issue with basic compounds like alkaloids on silica gel. Adding a small amount of a basic modifier, such as ammonia or triethylamine (B128534) (e.g., 0.1-1%), to your mobile phase can help to reduce tailing and improve the spot shape.
Quantification and Analysis
-
Q7: What analytical techniques are used to quantify this compound? A7: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the quantification of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining the concentration of specific alkaloids in a mixture.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Total Alkaloids from Stemona japonica
| Extraction Method | Solvent | Extraction Time | Key Parameters | Purity of Total Alkaloids | Reference |
| Reflux Extraction | 90% Ethanol | 3 hours (x3) | 8:1 solvent-to-solid ratio | Not specified in crude extract | [1] |
Table 2: Purification of Total Alkaloids from Stemona japonica using Cation Exchange Resin
| Purification Method | Resin Type | Adsorption Capacity | Desorption Ratio | Final Purity | Reference |
| Cation Exchange Chromatography | D004 | 0.5003 mg/g of resin | 68.45% | Up to 70% | [1] |
Experimental Protocols
Protocol 1: Reflux Extraction of this compound from Plant Material
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Stemona species) in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L round-bottom flask.
-
Add 800 mL of 90% ethanol to the flask.
-
Set up a reflux apparatus by connecting a condenser to the flask.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 3 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh 90% ethanol to recover any remaining extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.
-
Repeat the extraction process on the plant residue two more times for exhaustive extraction.
-
Combine the crude extracts from all three extractions.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient could be from 100% chloroform to a chloroform:methanol mixture (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed insecticidal mechanism of action of this compound alkaloids.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Stemonidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Stemonidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5] This interference can significantly impact the accuracy, precision, and sensitivity of quantification.[1][3] For this compound, a natural Stemona alkaloid, complex biological matrices like plasma, urine, or tissue homogenates are likely to cause significant matrix effects.[6]
Q2: I'm observing a lower-than-expected signal for this compound. Could this be due to ion suppression?
A2: Yes, a diminished signal intensity for this compound is a classic indicator of ion suppression. This phenomenon occurs when co-eluting matrix components compete with this compound for ionization, reducing the efficiency of analyte ion formation in the MS source.[1][5] This can lead to poor sensitivity and inaccurate quantification. To confirm ion suppression, you can perform a post-column infusion experiment.
Q3: My results for this compound are inconsistent and show poor reproducibility. Can matrix effects be the cause?
A3: Absolutely. Variability in the composition of the matrix from sample to sample can lead to inconsistent degrees of ion suppression or enhancement, resulting in poor reproducibility of your results.[7] Implementing robust sample preparation techniques and using an appropriate internal standard are crucial for mitigating this issue.
Q4: What is the "gold standard" for compensating for matrix effects in this compound analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[7][8] A SIL-IS for this compound would be a form of the molecule where some atoms (e.g., 2H, 13C, 15N) have been replaced with their heavy isotopes.[9] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of matrix effect. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite variations in ion suppression or enhancement.[7]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity of this compound.
Solutions & Methodologies:
-
Assess the Matrix Effect:
-
Experiment: Post-Column Infusion.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. A drop in the signal at certain retention times indicates regions of ion suppression.[10]
-
-
-
Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique to partition this compound into a clean solvent.
-
Protein Precipitation (PPT): A simpler but potentially less clean method for plasma or serum samples.[1][11]
Table 1: Hypothetical Recovery and Matrix Effect Data for Different Sample Preparation Methods
-
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 | -45 (Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | -20 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 | -5 (Suppression) |
-
Enhance Chromatographic Separation:
Issue 2: Inconsistent and Irreproducible this compound Quantification
Possible Cause: Variable matrix effects between samples and lack of proper internal standardization.
Troubleshooting Workflow:
Caption: Logic for improving the reproducibility of this compound quantification.
Solutions & Methodologies:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Protocol: Synthesize or procure a SIL-Stemonidine. Add a known concentration of the SIL-IS to all samples, calibrators, and quality controls before sample preparation. Quantify this compound using the peak area ratio of the analyte to the SIL-IS.
-
-
Employ Matrix-Matched Calibrators: If a SIL-IS is unavailable, preparing calibration standards in the same matrix as your samples can help compensate for consistent matrix effects.[1]
-
Protocol:
-
Obtain a blank matrix (e.g., plasma from an untreated subject) that is free of this compound.
-
Prepare your calibration standards by spiking known concentrations of this compound into this blank matrix.
-
Process these matrix-matched calibrators in the same way as your unknown samples.
-
Table 2: Hypothetical Quantitative Performance with Different Calibration Strategies
-
| Calibration Method | QC Sample 1 (Low) - Accuracy (%) | QC Sample 2 (High) - Accuracy (%) | Inter-day Precision (%RSD) |
| Standards in Solvent | 65 | 72 | 25 |
| Matrix-Matched Standards | 92 | 95 | 12 |
| Standards in Solvent with SIL-IS | 102 | 99 | < 5 |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking
-
Objective: To quantitatively assess the degree of ion suppression or enhancement.
-
Procedure:
-
Prepare two sets of samples.
-
Set A (Neat Solution): Spike this compound at a known concentration into the final extraction solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the same known concentration of this compound into the final extract.
-
Analyze both sets by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[14]
-
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a hypothetical protocol based on the likely chemical properties of this compound, an alkaloid.
-
Objective: To clean up plasma samples and minimize matrix effects.
-
Materials: Mixed-mode cation exchange SPE cartridges, plasma samples, methanol (B129727), water, formic acid, ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.[15][16]
-
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. This compound | CAS#:85700-47-6 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. opentrons.com [opentrons.com]
- 16. organomation.com [organomation.com]
Technical Support Center: Optimizing the Final Steps in the Synthesis of Stemospironine (formerly misassigned as Stemonidine)
Frequently Asked Questions (FAQs)
Q1: The originally reported structure of Stemonidine was found to be incorrect. What is the correct structure that has been synthesized?
A1: Yes, the total synthesis of the proposed structure of this compound revealed that the NMR data of the synthetic material did not match that of the natural product. It was concluded that the correct structure is that of Stemospironine.[1] Therefore, efforts to synthesize "this compound" are, in fact, targeting the synthesis of Stemospironine.
Q2: What are the key bond-forming reactions in the final stages of Stemospironine synthesis?
A2: The final steps in the synthesis of Stemospironine and related structures typically involve several key transformations. These include the formation of the spiro-γ-lactone moiety, the construction of the perhydroazepine ring system, and the formation of the pyrrolidino-butyrolactone framework. Specific reactions that have been employed are spirolactonization, iodine-induced tandem cyclization, Dess-Martin oxidation, and the hydrogenation of bislactone or azepinone intermediates.[1]
Q3: What are some of the most common challenges encountered in the late stages of Stemospironine synthesis?
A3: Researchers may face several challenges in the final steps of the synthesis. These can include low yields in multi-step sequences, difficulties in achieving the desired stereoselectivity at critical chiral centers (especially during spirolactonization), decomposition of sensitive intermediates (such as thiolactams), and challenging purifications due to the formation of closely related side products.[1]
Q4: Are there any particularly sensitive functional groups to be aware of in the final steps?
A4: Yes, the intermediates in the late stages of the synthesis can contain sensitive functional groups. For example, the presence of lactones, enamines, and multiple stereocenters requires careful selection of reagents and reaction conditions to avoid side reactions such as hydrolysis, epimerization, or over-oxidation. The use of mild oxidizing agents like Dess-Martin periodinane is often preferred to prevent over-oxidation of alcohols to carboxylic acids.[2][3][4]
Troubleshooting Guides
Spirolactonization
Problem: Low yield or poor diastereoselectivity in the spirolactonization step to form the spiro-γ-lactone.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance: The approach of the electrophile may be hindered, leading to a sluggish reaction or favoring an undesired diastereomer. | - Optimize Reaction Temperature: Lowering the temperature may enhance selectivity. - Choice of Reagents: Experiment with different activating agents for the acrylate (B77674) moiety (e.g., different zinc sources or other Reformatsky-type reagents) to alter the steric environment of the transition state. |
| Incorrect Stereocenter Formation: The newly formed spiro stereocenter has the wrong relative configuration. | - Facial Selectivity: The facial selectivity of the nucleophilic attack on the ketone is crucial. The stereochemistry of existing adjacent centers will influence this. Consider if the substrate design can be modified to favor the desired approach of the nucleophile. In the synthesis of the putative this compound, the spirolactonization proceeded with complete facial selectivity.[1] |
| Side Reactions: Enolate isomerization or other side reactions may be competing with the desired spirolactonization. | - Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent quenching of the organometallic intermediates. - Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that may lead to side product formation. |
Iodine-Induced Tandem Cyclization
Problem: Incomplete reaction or formation of multiple products during the iodine-induced tandem cyclization to form the pyrrolidino-butyrolactone system.
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity: The cyclization precursor is not sufficiently reactive under the applied conditions. | - Solvent Effects: The choice of solvent can be critical. Less polar, non-coordinating solvents like dichloromethane (B109758) are often used. - Iodine Source: Ensure the quality and stoichiometry of the iodine used. The use of molecular iodine is a common method.[5] |
| Formation of Side Products: Undesired cyclization pathways or elimination reactions may occur. | - Temperature Control: Perform the reaction at low temperatures to minimize side reactions. - Base: The presence of a mild, non-nucleophilic base (e.g., sodium bicarbonate) can be used to scavenge the HI generated during the reaction, which can prevent acid-catalyzed side reactions. |
| Intermediate Decomposition: The iodinated intermediate may be unstable. | - Reaction Time: Optimize the reaction time to maximize the formation of the desired product before significant decomposition occurs. - Work-up: A quenching work-up with aqueous sodium thiosulfate (B1220275) is necessary to remove excess iodine. |
Dess-Martin Oxidation
Problem: Incomplete oxidation of the alcohol to the aldehyde/ketone or difficult work-up.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Conversion: The starting alcohol is still present after the reaction. | - Reagent Quality: Dess-Martin periodinane (DMP) can decompose upon storage. Use freshly opened or properly stored reagent. The presence of some water can sometimes accelerate the reaction.[2][4] - Stoichiometry: Ensure at least a stoichiometric amount of DMP is used. A slight excess (1.1-1.5 equivalents) is common. |
| Difficult Work-up: A gummy residue forms during work-up, making extraction and purification difficult. | - Aqueous Wash: The byproduct, an iodinane, can be challenging to remove. A common work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[6][7] - Filtration: The reaction mixture can be diluted with a non-polar solvent like diethyl ether or hexanes to precipitate the DMP byproducts, which can then be removed by filtration through a pad of celite.[6][7] |
| Epimerization of α-Stereocenter: Loss of stereochemical integrity at a carbon adjacent to the newly formed carbonyl. | - Buffered Conditions: DMP oxidation produces acetic acid, which can cause epimerization of acid-sensitive substrates.[2] Buffer the reaction with a mild base like pyridine (B92270) or sodium bicarbonate.[2][3] |
Hydrogenation of Bislactone/Azepinone
Problem: Low yield or undesired side reactions during the catalytic hydrogenation of the bislactone or azepinone intermediates.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning: The catalyst is deactivated, leading to an incomplete reaction. | - Substrate Purity: Ensure the substrate is free of impurities that can poison the catalyst (e.g., sulfur compounds). - Catalyst Choice: Raney Nickel is a common choice for the reduction of related thiolactams.[8] For other hydrogenations, Pd/C is often used. The choice of catalyst can be critical. |
| Formation of Side Products: Over-reduction or other undesired reactions may occur. | - Reaction Conditions: Control of hydrogen pressure, temperature, and reaction time is crucial. In the synthesis of the putative this compound, a pressure of 6 bar was used.[1] - Solvent and Additives: The reaction can be sensitive to the solvent and the presence of additives. For the hydrogenation of a bislactone, an acidic medium (EtOH/2 M HCl) was used.[1] |
| Decomposition of Intermediates: A thiolactam intermediate was reported to undergo rapid decomposition.[1] | - Two-Step Procedure: In cases where a thiolactam is an intermediate, it may be beneficial to perform the desulfurization with Raney Nickel immediately after its formation without prolonged storage. |
Quantitative Data from a Representative Synthesis
The following table summarizes the yields for the final steps in the synthesis of the putative structure of this compound, providing a benchmark for researchers.
| Step | Transformation | Reagents and Conditions | Yield | Reference |
| 1 | Spirolactonization | Ethyl bromomethylacrylate, Zinc, THF | 86% | [1] |
| 2 | Dess-Martin Oxidation | Dess-Martin periodinane | - | [1] |
| 3 | Reformatsky Reaction | Ethyl bromomethylacrylate, Zinc | 73% (for two steps) | [1] |
| 4 | Hydrogenation | H₂, Pd/C, EtOH/2 M HCl, 6 bar | 68% | [1] |
| 5 | Thiolactam Formation and Desulfurization | Lawesson's reagent, then Raney-Ni | 45% (for two steps) | [1] |
Detailed Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Dess-Martin Oxidation of a Secondary Alcohol
To a solution of the secondary alcohol (1.0 eq) in dry dichloromethane (CH₂Cl₂) at room temperature is added solid sodium bicarbonate (2.0 eq) followed by Dess-Martin periodinane (1.5 eq). The resulting suspension is stirred vigorously at room temperature and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The biphasic mixture is stirred until the layers are clear. The layers are separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3][6][7]
Protocol 2: Hydrogenation of an Azepinone Intermediate
A solution of the azepinone (1.0 eq) in a mixture of ethanol (B145695) and 2 M aqueous HCl is charged into a hydrogenation vessel. Palladium on carbon (10 mol %) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to 6 bar. The reaction mixture is stirred at room temperature for the specified time, with the progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is taken up in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried, filtered, and concentrated to give the crude product, which is then purified by chromatography.[1]
Visualizations
Logical Troubleshooting Workflow for Spirolactonization
Caption: Troubleshooting workflow for spirolactonization issues.
Key Transformation: Iodine-Induced Cyclization
Caption: Simplified mechanism of iodine-induced cyclization.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce byproducts in Stemonidine synthesis
Technical Support Center: Stemonidine Synthesis
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize byproduct formation during the synthesis of this compound and related Stemona alkaloids.
Frequently Asked Questions (FAQs)
Q1: I am attempting a total synthesis of this compound, but my final compound's NMR data does not match the literature for the natural product. What could be the issue?
A1: This is a critical and well-documented issue in the field. The structure originally assigned to this compound was later found to be incorrect. Research has demonstrated that the spectroscopic data of the synthesized putative structure of this compound does not match that of the isolated natural product. The natural product was subsequently reassigned as stemospironine.[1][2] Before troubleshooting byproduct formation, it is essential to confirm that your target molecule is indeed stemospironine or another related, correctly assigned alkaloid.
Q2: What are the most common classes of byproducts in the synthesis of complex tetracyclic alkaloids like this compound?
A2: While specific byproducts are highly dependent on the synthetic route, common issues arise from the key transformations used to build the core structure. These typically include:
-
Diastereomers: Many steps, particularly cyclization and cycloaddition reactions, create new stereocenters. Incomplete stereocontrol can lead to mixtures of diastereomers which are often difficult to separate.[1][3]
-
Incomplete Cyclization Products: The construction of the perhydroazepine or pyrrolidine (B122466) rings via tandem or multi-step cyclizations can sometimes stall, leading to acyclic or partially cyclized intermediates as significant impurities.[4]
-
Constitutional Isomers: Reactions designed to form specific ring structures, such as spirolactonization, can sometimes yield isomeric products depending on the reaction conditions.[1]
-
Byproducts from Aza-Wittig Reactions: The Staudinger-aza-Wittig reaction is a key step in several syntheses of related alkaloids.[3][4] Common byproducts include unreacted starting materials and difficulties in removing the triphenylphosphine (B44618) oxide byproduct.
Q3: How can I improve the stereoselectivity of my key cyclization step?
A3: Improving stereoselectivity often involves a systematic optimization of reaction parameters. Key factors to consider include:
-
Catalyst/Reagent Choice: The choice of Lewis acid, organocatalyst, or transition metal can profoundly influence the stereochemical outcome.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and transition states.
-
Substrate Control: Modifying protecting groups or adjacent functional groups on your substrate can introduce steric hindrance that favors one stereochemical pathway over another.
Troubleshooting Guide: Key Reaction Steps
Issue 1: Low Diastereoselectivity in 1,3-Dipolar Cycloaddition
A key transformation in constructing the azabicyclic core of Stemona alkaloids involves cycloaddition reactions.[1] Poor diastereoselectivity is a common pitfall.
| Symptom | Possible Cause | Suggested Solution |
| 1:1 Mixture of Diastereomers | Reaction is under thermodynamic control at a high temperature, or the facial selectivity is inherently low. | 1. Lower the reaction temperature significantly (-78 °C to -20 °C).2. Screen a variety of solvents with different polarities (e.g., Toluene (B28343), CH₂Cl₂, THF).3. If using a catalyst, switch to a bulkier ligand to increase facial discrimination. |
| Improved but still low d.r. | Sub-optimal catalyst or reagent concentration. | 1. Titrate the concentration of the Lewis acid or catalyst used.2. Experiment with slow addition of one of the reactants to maintain low concentrations and favor kinetic control. |
Issue 2: Incomplete Ring Closure in Staudinger/Aza-Wittig Reaction
The formation of the central perhydroazepine ring often relies on an intramolecular Staudinger-aza-Wittig reaction.[3][4] Failure of this step leads to low yields of the desired tetracycle.
| Symptom | Possible Cause | Suggested Solution |
| Isolation of Aza-Ylide Intermediate | The aza-ylide is stable and does not undergo cyclization. | 1. Increase the reaction temperature (refluxing in toluene or xylene is common).2. Use microwave irradiation to promote the final ring-closing step. |
| Low Yield of Cyclized Product | The linear azide (B81097) precursor is decomposing or reacting via other pathways. High dilution is not maintained. | 1. Ensure strictly anhydrous conditions, as water can hydrolyze the phosphine (B1218219) and iminophosphorane intermediate.2. Use high-dilution conditions (syringe pump addition of the precursor to the reaction vessel) to favor intramolecular cyclization over intermolecular polymerization. |
Data Presentation: Optimizing a Key Cyclization Step
The following table summarizes hypothetical data from an experiment to optimize the diastereoselectivity of an intramolecular Michael addition, a plausible step in forming a key ring structure.
Table 1: Effect of Reaction Conditions on Diastereomeric Ratio (d.r.)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (Desired:Undesired) |
| 1 | DBU | CH₂Cl₂ | 25 | 85 | 3:1 |
| 2 | DBU | THF | 25 | 88 | 4:1 |
| 3 | KHMDS | THF | -78 | 92 | 15:1 |
| 4 | LiHMDS | THF | -78 | 95 | >20:1 |
| 5 | LiHMDS | Toluene | -78 | 70 | 12:1 |
This is representative data and not from a specific published synthesis.
Experimental Protocols
Protocol: General Procedure for a High-Selectivity, Lewis Acid-Catalyzed Diels-Alder Cycloaddition
This protocol provides a representative methodology for a key cycloaddition step that may be analogous to those used in Stemona alkaloid synthesis.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Prepare a 1.0 M solution of the dienophile in anhydrous dichloromethane (B109758) (CH₂Cl₂). Prepare a 0.2 M solution of the Lewis acid catalyst (e.g., Sc(OTf)₃) in anhydrous CH₂Cl₂.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the diene substrate followed by anhydrous CH₂Cl₂ (to achieve a final substrate concentration of ~0.1 M).
-
Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid solution dropwise to the stirred solution of the diene. Stir for 15 minutes.
-
Reactant Addition: Add the dienophile solution dropwise over 30 minutes using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to separate the desired diastereomer.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common byproduct issues.
Reaction Pathway: Desired Product vs. Diastereomeric Byproduct
Caption: Competing pathways in a stereoselective cyclization reaction.
References
Technical Support Center: Optimizing Cryopreservation of Stemona Tissue for Stemonidine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cryopreservation of Stemona tissue, with a specific focus on maintaining the production of the valuable alkaloid, Stemonidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cryopreserving Stemona tissue?
A1: The primary goal is the long-term, genetically stable preservation of Stemona germplasm at ultra-low temperatures (typically -196°C in liquid nitrogen). This process effectively halts metabolic activity, ensuring the tissue's viability and, crucially, its capacity to produce this compound upon successful thawing and regrowth.
Q2: Which cryopreservation techniques are most suitable for medicinal plant tissues like Stemona?
A2: Vitrification and encapsulation-dehydration are two of the most successful and widely used techniques for the cryopreservation of shoot tips and other organized tissues from medicinal plants.[1] Slow-cooling methods can also be effective but are often more complex and may be less suitable for complex tissues.
Q3: What are the major challenges encountered during the cryopreservation of plant tissues?
A3: The main challenges include:
-
Intracellular ice crystal formation: This is a primary cause of cell death, as ice crystals can rupture cell membranes and organelles.[2]
-
Osmotic stress: The high concentrations of cryoprotectants used can cause significant water loss from cells, leading to damage.
-
Oxidative stress: The entire cryopreservation process, from tissue excision to thawing, can induce the production of reactive oxygen species (ROS), which can damage cellular components.[3]
-
Toxicity of cryoprotectants: The chemicals used to prevent ice formation can be toxic to cells, requiring careful optimization of concentration and exposure time.
Q4: How does cryopreservation affect the production of secondary metabolites like this compound?
A4: Cryopreservation can have variable effects on secondary metabolite production. The stress induced by the process can sometimes even enhance the production of certain compounds. However, it can also negatively impact the metabolic pathways responsible for their synthesis. Therefore, post-thaw assessment of this compound content is crucial to ensure the preservation of this important trait.
Q5: Is the genetic stability of Stemona tissue maintained after cryopreservation?
A5: While cryopreservation is generally considered a stable method for long-term storage, the stresses involved can potentially lead to genetic or epigenetic changes. It is recommended to assess the genetic fidelity of regenerated plants, especially for long-term germplasm conservation, using molecular markers.
Troubleshooting Guides
This section addresses specific problems that may arise during the cryopreservation of Stemona tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low post-thaw viability/survival rate | 1. Intracellular ice formation: Inadequate dehydration or incorrect cooling/warming rates. 2. Cryoprotectant toxicity: Concentration of cryoprotectants is too high, or exposure time is too long. 3. Osmotic stress: Abrupt changes in solute concentrations during the addition or removal of cryoprotectants. 4. Suboptimal plant material: Tissues are not in a healthy, actively growing state. | 1. Optimize the preculture conditions with osmotic agents like sucrose (B13894). Adjust the concentration and duration of exposure to vitrification solutions (e.g., PVS2). Ensure rapid cooling and warming. 2. Perform a time-course experiment to determine the optimal exposure time to cryoprotectants. Test different concentrations of the cryoprotectant solution. 3. Gradually increase and decrease the concentration of cryoprotectants. Use a loading solution before applying the vitrification solution. 4. Use young, actively growing shoot tips from healthy, in vitro-propagated plantlets. |
| Browning or blackening of tissue after thawing | 1. Oxidative stress: Accumulation of phenolic compounds due to cellular injury. 2. Delayed recovery: Suboptimal post-thaw culture conditions. | 1. Add antioxidants (e.g., ascorbic acid, PVP) to the recovery medium. Minimize physical damage during handling. 2. Culture thawed tissues on a recovery medium with reduced light or in darkness for the initial period. Optimize the hormone concentrations in the recovery medium to promote rapid growth. |
| Callus formation instead of direct shoot regeneration | 1. Hormonal imbalance: Inappropriate growth regulators in the recovery medium. 2. Tissue damage: Severe stress during cryopreservation can lead to unorganized growth. | 1. Adjust the cytokinin-to-auxin ratio in the recovery medium to favor shoot formation. 2. Refine the cryopreservation protocol to minimize stress and cellular damage. |
| Reduced or no this compound production in regenerated plants | 1. Metabolic shift: Cryopreservation-induced stress may alter the metabolic pathways leading to this compound biosynthesis. 2. Somaclonal variation: Genetic or epigenetic changes affecting the regulatory genes of the biosynthesis pathway. | 1. Optimize post-thaw recovery conditions to minimize stress. Analyze the expression of key genes in the plausible this compound biosynthesis pathway. 2. Assess the genetic fidelity of regenerated plants. Select high-producing lines from the regenerated population. |
| Contamination of cultures post-thaw | 1. Introduction of contaminants during handling: Non-sterile techniques during the thawing and plating process. 2. Endogenous contamination: Contaminants present within the plant tissue that were not eliminated during initial sterilization. | 1. Strictly adhere to aseptic techniques throughout the entire process. 2. Ensure the mother plants are healthy and free from systemic contamination. Consider re-initiating cultures from surface-sterilized explants if contamination persists. |
Experimental Protocols
Protocol 1: Vitrification of Stemona Shoot Tips
This protocol is adapted from successful methods used for other medicinal plants. Optimization of sucrose concentrations, PVS2 exposure time, and recovery media will be necessary for Stemona.
-
Preparation of Plant Material:
-
Use shoot tips (1-2 mm) from healthy, 3-4 week-old in vitro-grown Stemona plantlets.
-
-
Pre-culture:
-
Culture the excised shoot tips on a solid MS medium supplemented with 0.3 M sucrose for 2 days at 25°C in the dark.
-
-
Loading:
-
Transfer the pre-cultured shoot tips to a loading solution (MS medium with 2 M glycerol (B35011) and 0.4 M sucrose) for 20 minutes at room temperature.
-
-
Dehydration (Vitrification):
-
Replace the loading solution with ice-cold PVS2 solution (30% w/v glycerol, 15% w/v ethylene (B1197577) glycol, 15% w/v DMSO, and 0.4 M sucrose in MS medium).
-
Incubate on ice for a predetermined optimal time (e.g., 20-60 minutes). This step is critical and needs to be optimized.
-
-
Freezing:
-
Quickly transfer the shoot tips in a minimal amount of PVS2 into a pre-chilled cryovial and plunge directly into liquid nitrogen.
-
-
Thawing:
-
Rapidly warm the cryovial in a 40°C water bath for 1-2 minutes until the ice melts.
-
-
Unloading:
-
Immediately transfer the shoot tips to a liquid MS medium containing 1.2 M sucrose for 20 minutes at room temperature.
-
-
Recovery:
-
Plate the shoot tips on a solid recovery medium (e.g., MS medium with optimized plant growth regulators) and incubate at 25°C under a 16/8h light/dark photoperiod.
-
Protocol 2: Post-Thaw Viability and this compound Quantification
-
Viability Assessment:
-
TTC (2,3,5-triphenyltetrazolium chloride) Assay: After 24 hours on recovery medium, incubate a sample of tissues in a 1% TTC solution in the dark. Viable cells will stain red due to the reduction of TTC to formazan.
-
Regrowth Assessment: Monitor the percentage of shoot tips that resume growth and develop into normal plantlets over a period of 4-8 weeks.
-
-
This compound Quantification (Adapted from HPLC-ELSD method):
-
Extraction: Harvest tissue from successfully regenerated plantlets. Dry the tissue and grind it into a fine powder. Extract the alkaloids using an appropriate solvent (e.g., methanol).
-
Sample Preparation: Use solid-phase extraction to clean up the extract.
-
HPLC Analysis:
-
Column: Agilent TC-C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% triethylamine (B128534) aqueous solution.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Quantification: Compare the peak area of this compound in the sample to a standard curve prepared with a known concentration of a this compound standard (e.g., Stemoninine).
-
-
Data Presentation
Table 1: Example of Optimization Data for PVS2 Exposure Time
| PVS2 Exposure Time (minutes) | Post-Thaw Viability (%) (TTC Assay) | Regeneration Rate (%) (after 4 weeks) | Average this compound Content (µg/g dry weight) |
| 20 | 85 | 70 | 150 |
| 40 | 70 | 55 | 135 |
| 60 | 50 | 30 | 110 |
| Control (No LN) | 98 | 95 | 160 |
Table 2: Composition of Cryopreservation Solutions
| Solution | Components |
| Loading Solution | MS medium + 2 M Glycerol + 0.4 M Sucrose |
| PVS2 Solution | MS medium + 30% (w/v) Glycerol + 15% (w/v) Ethylene Glycol + 15% (w/v) DMSO + 0.4 M Sucrose |
| Unloading Solution | MS medium + 1.2 M Sucrose |
Visualizations
Caption: Vitrification workflow for Stemona shoot tips.
Caption: Troubleshooting logic for low viability.
Caption: Plausible biosynthetic pathway of this compound.[4]
References
Validation & Comparative
Validating the Insecticidal Efficacy of Stemonidine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and specific insecticides that can overcome existing resistance mechanisms is a continuous challenge in agrochemical and public health sectors. Natural products have long been a source of inspiration for the development of new insecticidal agents. Among these, Stemonidine (B1263532) and related alkaloids from Stemona species have demonstrated significant insecticidal properties. This guide provides a comparative analysis of the insecticidal activity of Stemonine alkaloids against established synthetic and natural insecticides, supported by experimental data and detailed methodologies.
Comparative Insecticidal Activity
The efficacy of an insecticide is typically quantified by its median lethal concentration (LC50) and median effective concentration (EC50), which represent the concentration required to kill 50% of a test population and the concentration to elicit a 50% response (e.g., growth inhibition), respectively. The following tables summarize the insecticidal and growth-inhibitory activities of key Stemonine alkaloids compared to the natural insecticide Azadirachtin (B1665905) and synthetic Pyrethroids against the cotton leafworm (Spodoptera littoralis), a significant agricultural pest.
| Compound | Type | LC50 (ppm) | EC50 (ppm) | Target Pest | Citation |
| Didehydrostemofoline | Stemonine Alkaloid | 0.84 | 0.46 | Spodoptera littoralis (neonate larvae) | [1] |
| Stemofoline | Stemonine Alkaloid | >2.0 | - | Spodoptera littoralis (neonate larvae) | [2] |
| Tuberostemonine | Stemonine Alkaloid | ~500 | ~500 | Spodoptera littoralis (neonate larvae) | [1] |
| Azadirachtin | Natural Insecticide | 4.3 - 17.2 (after 4-9 days) | - | Spodoptera littoralis (2nd & 4th instar larvae) | [3] |
| Cypermethrin (B145020) | Synthetic Pyrethroid | 2.86 µg/mL | - | Spodoptera littoralis (4th instar larvae) | [4] |
| Lambda-cyhalothrin | Synthetic Pyrethroid | 270.44 | - | Spodoptera littoralis (field population) | [5] |
Note: Direct comparison of LC50 values should be done with caution due to variations in experimental conditions, insect life stages, and exposure times.
| Compound | Type | LC50 (ppm) | Target Pest | Citation |
| Imidacloprid | Synthetic Neonicotinoid | 0.33 | Apis cerana indica (Honeybee) | |
| Thiamethoxam | Synthetic Neonicotinoid | 0.40 | Apis cerana indica (Honeybee) | |
| Acetamiprid | Synthetic Neonicotinoid | 0.64 | Apis cerana indica (Honeybee) | |
| Clothianidin | Synthetic Neonicotinoid | 1.07 | Apis cerana indica (Honeybee) |
Mechanisms of Action: Signaling Pathways
Understanding the mode of action is crucial for developing targeted and effective insecticides and for managing resistance. Stemonine alkaloids, pyrethroids, and azadirachtin exhibit distinct mechanisms of action at the molecular level.
Stemonine Alkaloids: While the exact mechanism for all Stemonine alkaloids is not fully elucidated, evidence suggests that some, like 16-hydroxystemofoline, act on the insect's nicotinic acetylcholine (B1216132) receptor (nAChR).[6] This receptor is a key component of the insect's central nervous system.
Stemonine Alkaloid Mechanism of Action
Synthetic Pyrethroids: Pyrethroids are neurotoxins that target the voltage-gated sodium channels in nerve cell membranes.[7][8][9][10] They bind to the open state of these channels, preventing them from closing normally. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[7][10]
Pyrethroid Mechanism of Action
Azadirachtin: Azadirachtin, a key component of neem oil, acts primarily as an insect growth regulator.[11][12] It structurally mimics the insect hormone ecdysone (B1671078) and disrupts the normal function of the endocrine system.[13] This interference leads to incomplete molting, reduced feeding, and reproductive issues.[11][12]
Azadirachtin Mechanism of Action
Experimental Protocols
Accurate and reproducible experimental design is fundamental to validating the insecticidal activity of any compound. Below are generalized protocols for common insect bioassays.
Feeding Bioassay
This assay evaluates the oral toxicity and antifeedant properties of a compound.
Feeding Bioassay Workflow
Methodology:
-
Diet Preparation: An artificial diet suitable for the target insect is prepared.
-
Compound Preparation: The test compound is dissolved in an appropriate solvent and serially diluted to obtain a range of concentrations.
-
Treatment: Each concentration of the test compound is thoroughly mixed into a portion of the artificial diet. A control group with only the solvent is also prepared.
-
Exposure: A set number of larvae (e.g., 20 neonate larvae) are placed in individual containers with the treated or control diet.[14]
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., temperature, humidity, photoperiod).
-
Data Collection: Mortality and the weight of surviving larvae are recorded at specified time intervals (e.g., after 5 days).[14]
-
Analysis: Dose-response curves are generated, and LC50 and EC50 values are calculated using statistical methods like probit analysis.[14]
Contact Toxicity Bioassay
This assay assesses the toxicity of a compound upon direct contact with the insect cuticle.
Contact Toxicity Assay Workflow
Methodology:
-
Compound Preparation: The test compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Application: A precise volume (e.g., 1 microliter) of each dilution is applied topically to the dorsal thorax of individual larvae using a microsyringe. A control group is treated with the solvent alone.
-
Incubation: The treated insects are placed in a clean environment (e.g., petri dish) with access to food and water.
-
Data Collection: The number of dead insects is recorded at regular intervals (e.g., 24, 48, and 72 hours) post-application.
-
Analysis: The lethal dose for 50% of the population (LD50) is calculated from the mortality data.
Conclusion
The data presented in this guide indicate that Stemonine alkaloids, particularly didehydrostemofoline, exhibit potent insecticidal activity comparable to the well-established natural insecticide, azadirachtin, and some synthetic pyrethroids against Spodoptera littoralis. The distinct mode of action of some Stemonine alkaloids, potentially targeting nicotinic acetylcholine receptors, makes them promising candidates for further investigation, especially in the context of managing insect populations resistant to existing insecticide classes. Further research into the synthesis of this compound and its analogs could lead to the development of novel and effective insect control agents. The experimental protocols outlined provide a foundation for standardized testing to further validate and compare the efficacy of these and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Feeding deterrence and contact toxicity of Stemona alkaloids-a source of potent natural insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esjpesticides.org.eg [esjpesticides.org.eg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijabbr.com [ijabbr.com]
- 6. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azadirachtin - Wikipedia [en.wikipedia.org]
- 12. isca.me [isca.me]
- 13. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Stemonidine and Other Key Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stemonidine and other prominent alkaloids isolated from the Stemona genus. While quantitative bioactivity data for this compound remains limited in publicly accessible literature, this document summarizes the available information and draws comparisons with well-studied Stemona alkaloids, including Tuberostemonine (B192615), Stemofoline (B1231652), Neotuberostemonine, and Croomine. The information is presented to aid researchers in understanding the chemical diversity and therapeutic potential of this unique class of natural products.
Chemical Structures
Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus. Variations in the side chains and stereochemistry contribute to the diverse bioactivities observed across the class.
Table 1: Chemical Structures and Properties of Selected Stemona Alkaloids
| Alkaloid | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound | 85700-47-6 | C₁₉H₂₉NO₅ | 351.44 | [Image of this compound structure - pending availability of a publicly available, licensed image] |
| Tuberostemonine | 6879-01-2 | C₂₂H₃₃NO₄ | 375.50 | [Image of Tuberostemonine structure - pending availability of a publicly available, licensed image] |
| Stemofoline | 53431-72-8 | C₂₂H₂₉NO₅ | 387.47 | [Image of Stemofoline structure - pending availability of a publicly available, licensed image] |
| Neotuberostemonine | 5090-36-8 | C₂₂H₃₃NO₄ | 375.50 | [Image of Neotuberostemonine structure - pending availability of a publicly available, licensed image] |
| Croomine | 6874-16-4 | C₁₈H₂₇NO₄ | 321.41 | [Image of Croomine structure - pending availability of a publicly available, licensed image] |
Comparative Biological Activity
Stemona alkaloids exhibit a range of biological activities, most notably insecticidal and antitussive effects. The potency of these effects varies significantly between different alkaloid structures.
Insecticidal Activity
The insecticidal properties of Stemona extracts have been traditionally utilized in agriculture. Research has identified specific alkaloids responsible for this activity, with some demonstrating potent effects against various insect pests.
Table 2: Comparative Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis (Neonate Larvae)
| Alkaloid | LC₅₀ (ppm) | Reference |
| This compound | Data not available | - |
| Didehydrostemofoline | 0.84 | [1] |
| Stemofoline | 2.04 | [1] |
| 2'-Hydroxystemofoline | >50 | [1] |
| Tuberostemonine | No toxic effects observed; exhibits repellent activity | [1] |
Antitussive Activity
The use of Stemona species in traditional medicine for treating respiratory ailments, particularly cough, is well-documented. Several alkaloids have been investigated for their antitussive properties.
Table 3: Comparative Antitussive Activity of Stemona Alkaloids in a Citric Acid-Induced Guinea Pig Cough Model
| Alkaloid | Route of Administration | Potency | Reference |
| This compound | Data not available | - | - |
| Neotuberostemonine | Intraperitoneal, Oral | Significant antitussive activity.[2][3] | [2][3] |
| Tuberostemonine | Intraperitoneal, Oral | Weaker antitussive potency compared to Neotuberostemonine and Croomine.[3] | [3] |
| Croomine | Intraperitoneal | Similar antitussive potency to Neotuberostemonine.[3] | [3] |
| Stemoninine | Intraperitoneal | Similar antitussive potency to Neotuberostemonine and Croomine. |
Experimental Protocols
Insecticidal Bioassay against Spodoptera littoralis (Chronic Feeding)
This protocol is a generalized representation based on common methodologies for assessing the insecticidal activity of natural products.
Methodology:
-
Preparation of Test Substance: The isolated alkaloid is dissolved in a suitable solvent (e.g., methanol) to create a stock solution.
-
Diet Preparation: An artificial diet for Spodoptera littoralis is prepared.
-
Treatment: The alkaloid stock solution is incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Exposure: Neonate larvae of S. littoralis are placed individually into wells of a multi-well plate containing the treated or control diet.
-
Incubation: The plates are incubated under controlled environmental conditions (e.g., temperature, humidity, and photoperiod).
-
Data Collection: After a defined period (e.g., 7 days), the number of dead larvae is recorded to determine mortality. Larval weight can also be measured to assess growth inhibition.
-
Data Analysis: The lethal concentration 50 (LC₅₀) and effective concentration 50 (EC₅₀) for growth inhibition are calculated using statistical methods such as probit analysis.
Antitussive Bioassay (Citric Acid-Induced Cough in Guinea Pigs)
This protocol is a generalized representation of a common in vivo model for evaluating antitussive agents.
Methodology:
-
Animal Selection and Acclimatization: Male Dunkin-Hartley guinea pigs are used and allowed to acclimatize to the laboratory conditions.
-
Administration of Test Substance: The test alkaloid, dissolved in a suitable vehicle, is administered to the animals via the desired route (e.g., intraperitoneally or orally). A control group receives the vehicle only.
-
Cough Induction: After a specific pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, typically citric acid, for a fixed duration.
-
Cough Recording: The number of coughs produced by each animal is recorded for a defined period after the start of the aerosol exposure. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.
-
Data Analysis: The number of coughs in the treated groups is compared to the control group. The percentage of cough inhibition is calculated to determine the antitussive activity of the test substance.
Mechanisms of Action
The mechanisms of action for the diverse bioactivities of Stemona alkaloids are still under investigation. However, some insights have been gained, particularly regarding their insecticidal effects.
Insecticidal Mechanism: Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Several Stemona alkaloids, particularly those with potent insecticidal activity, are known to interact with the insect nicotinic acetylcholine receptor (nAChR). These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitussive Effects of Stemonidine and Tuberostemonine
In the realm of natural product-derived antitussives, alkaloids from the genus Stemona have garnered significant attention for their potent cough-suppressant properties. Among these, stemonidine (B1263532) and tuberostemonine (B192615) are two key constituents that have been the subject of pharmacological investigation. This guide provides a detailed comparison of their antitussive effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antitussive Efficacy
Experimental studies, primarily utilizing a citric acid-induced cough model in guinea pigs, have demonstrated a notable difference in the antitussive potency of various Stemona alkaloids. While direct comparative data for this compound is limited in the provided context, data for the closely related and potent stemoninine (B1255639), along with the well-studied tuberostemonine and its stereoisomer neotuberostemonine, offer valuable insights. Tuberostemonine consistently exhibits weaker antitussive activity compared to other major alkaloids from Stemona tuberosa.[1][2][3]
| Alkaloid | Potency (ID50) | Route of Administration | Cough Inhibition (at 100 mg/kg) | Primary Site of Action |
| Neotuberostemonine | 23.3 mg/kg[3] | Intraperitoneal | 97% (Intraperitoneal)[4] | Peripheral[1][2] |
| Oral | 66% (Oral)[4] | |||
| Tuberostemonine | 61.2 mg/kg[3] | Intraperitoneal | 68% (Intraperitoneal)[4] | Peripheral[1][2] |
| Oral | 64% (Oral)[4] | |||
| Stemoninine | Similar to Neotuberostemonine[1] | Not Specified | Not Specified | Peripheral[1] |
| Croomine | Similar to Neotuberostemonine[1] | Not Specified | Not Specified | Central[1] |
Experimental Protocols
The primary experimental model cited for evaluating the antitussive effects of these alkaloids is the citric acid-induced cough model in guinea pigs.
Citric Acid-Induced Cough in Guinea Pigs
This widely used preclinical model assesses the efficacy of antitussive agents by measuring the reduction in cough frequency after exposure to a tussive agent.
-
Animal Model: Male guinea pigs are typically used.
-
Cough Induction: The animals are exposed to an aerosolized solution of citric acid (usually 0.1 M) for a set duration (e.g., 3 minutes) to induce coughing.
-
Drug Administration: The test compounds (this compound, tuberostemonine, etc.) or a vehicle control are administered to the animals, often intraperitoneally (i.p.) or orally (p.o.), at various doses prior to citric acid exposure.
-
Data Collection: The number of coughs is recorded for a specific period following the citric acid challenge.
-
Efficacy Determination: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. The dose required to inhibit the cough response by 50% (ID50) is often calculated to determine potency.
Investigation of Action Site
To differentiate between central and peripheral mechanisms of action, electrical stimulation of the superior laryngeal nerve in guinea pigs is employed.[1] This method directly triggers the central cough reflex pathway.
-
Animal Preparation: Anesthetized guinea pigs are prepared to expose the superior laryngeal nerve.
-
Nerve Stimulation: The nerve is electrically stimulated to induce a cough response.
-
Drug Administration: The test alkaloids are administered.
-
Mechanism Determination: If a compound inhibits the cough response induced by this method, it is considered to have a central site of action. Conversely, a lack of inhibition suggests a peripheral mechanism.
Mechanism of Action: Peripheral vs. Central
The cough reflex is a complex process involving both peripheral and central nervous system components. Antitussive agents can act at one or both of these levels.[5]
-
Peripherally acting antitussives work by modulating the excitability of sensory receptors in the airways.[5]
-
Centrally acting antitussives are thought to suppress the cough reflex by acting on the brainstem, which is considered the primary region for the motor control of coughing.[5][6]
Studies indicate that both tuberostemonine and stemoninine act on the peripheral cough reflex pathway.[1][2] In contrast, another Stemona alkaloid, croomine, demonstrates central antitussive activity.[1][2] This differentiation is crucial for drug development, as peripherally acting agents are generally associated with a lower incidence of central nervous system side effects.
Visualizing the Experimental Workflow and Pathways
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Antitussive and central respiratory depressant effects of Stemona tuberosa [scienceon.kisti.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
Stemonidine and Commercial Insecticides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and sustainable pest management solutions has led to a growing interest in natural products as alternatives to synthetic insecticides. Stemonidine (B1263532), an alkaloid derived from plants of the Stemona genus, has demonstrated significant insecticidal properties. This guide provides a comparative analysis of the efficacy of this compound and related Stemona alkaloids against commercial insecticides, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of entomology, toxicology, and the development of novel crop protection agents.
Quantitative Efficacy Data
Direct comparative studies on the efficacy of pure this compound against a wide array of commercial insecticides are limited in publicly available literature. However, research on closely related Stemona alkaloids, such as didehydrostemofoline and stemofoline (B1231652), provides valuable insights into their insecticidal potential. The following tables summarize the lethal concentration (LC50) values of these Stemona alkaloids and various commercial insecticides against two significant agricultural pests: the diamondback moth (Plutella xyllostella) and the Egyptian cotton leafworm (Spodoptera littoralis).
It is important to note that the efficacy of these compounds can vary significantly depending on the insect species, developmental stage, formulation, and application method.
| Compound/Insecticide | Chemical Class | Target Pest | LC50 Value | Citation |
| Didehydrostemofoline | Stemona Alkaloid | Spodoptera littoralis (neonate larvae) | 0.84 ppm | [1] |
| Azadirachtin | Botanical | Spodoptera littoralis (neonate larvae) | 0.46 ppm (EC50) | [1] |
| Emamectin benzoate | Avermectin | Spodoptera littoralis | 2.00 ppm (1st generation) | [2] |
| Spinosad | Spinosyn | Spodoptera littoralis | 8.62 ppm (1st generation) | [2] |
| Chlorantraniliprole | Anthranilic diamide | Spodoptera littoralis | 79.44 ppm (1st generation) | [2] |
| Lambda-cyhalothrin | Pyrethroid | Spodoptera littoralis | 270.44 ppm (1st generation) | [2] |
| Profenofos | Organophosphate | Spodoptera littoralis | 313.96 ppm (1st generation) | [2] |
| Chlorpyrifos | Organophosphate | Spodoptera littoralis (4th instar larvae) | 3.65 ppm | [3] |
| Cypermethrin | Pyrethroid | Spodoptera littoralis (4th instar larvae) | 3.13 ppm | [3] |
| Chlorfluazuron | Benzoylurea (IGR) | Spodoptera littoralis (4th instar larvae) | 1.96 ppm | [3] |
| Bacillus thuringiensis | Microbial | Spodoptera littoralis (4th instar larvae) | 5.04 mg/100 ml | [3] |
Table 1: Comparative efficacy (LC50) against Spodoptera littoralis
| Compound/Insecticide | Chemical Class | Target Pest | LC50 Value | Citation |
| Chlorfluazuron | Benzoylurea (IGR) | Plutella xylostella | 0.0006 mg a.i. ml⁻¹ | [4] |
| Avermectin | Avermectin | Plutella xylostella | 0.013 mg a.i. ml⁻¹ | [4] |
| λ-cyhalothrin | Pyrethroid | Plutella xylostella | 0.0418 mg a.i. ml⁻¹ | [4] |
| Spinosad | Spinosyn | Plutella xylostella | 0.37 mg a.i. ml⁻¹ | [4] |
| Lufenuron | Benzoylurea (IGR) | Plutella xylostella | 1.14 mg a.i. ml⁻¹ | [4] |
| Profenofos | Organophosphate | Plutella xylostella | 8.67 mg a.i. ml⁻¹ | [4] |
| Dimethoate | Organophosphate | Plutella xylostella | 76.6 mg a.i. ml⁻¹ | [4] |
| Abamectin | Avermectin | Plutella xylostella (3rd instar larvae) | 2 mg l⁻¹ | [5] |
| Indoxacarb | Oxadiazine | Plutella xylostella (3rd instar larvae) | 2.82 mg l⁻¹ | [5] |
| Hexaflumuron | Benzoylurea (IGR) | Plutella xylostella (3rd instar larvae) | 17.41 mg l⁻¹ | [5] |
| Chlorantraniliprole | Anthranilic diamide | Plutella xylostella (3rd instar larvae) | 0.000275 % | [6] |
| Flubendiamide | Diamide | Plutella xylostella (3rd instar larvae) | 0.00050 % | [6] |
| Spinosad | Spinosyn | Plutella xylostella (3rd instar larvae) | 0.00486 % | [6] |
| Quinalphos | Organophosphate | Plutella xylostella (3rd instar larvae) | 3.30209 % | [6] |
| Fenvalerate | Pyrethroid | Plutella xylostella (3rd instar larvae) | 3.76072 % | [6] |
Table 2: Comparative efficacy (LC50) against Plutella xylostella
Experimental Protocols
The data presented above were generated using various bioassay methodologies. Below are detailed descriptions of the key experimental protocols commonly employed in such studies.
Leaf-Dip Bioassay for Lepidopteran Larvae
This method is frequently used to determine the efficacy of insecticides against leaf-eating insects like S. littoralis and P. xylostella.
-
Preparation of Insecticide Solutions: A stock solution of the test compound (e.g., this compound or a commercial insecticide) is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol). A series of dilutions are then made from the stock solution to obtain a range of concentrations to be tested. A surfactant is often added to ensure even coating of the leaf surface.
-
Leaf Treatment: Leaf discs of a suitable host plant (e.g., cabbage for P. xylostella, castor bean for S. littoralis) are cut to a standard size. Each leaf disc is then dipped into a specific insecticide dilution for a set period (e.g., 10-30 seconds) and allowed to air dry. Control leaf discs are dipped in the solvent-surfactant solution only.
-
Insect Exposure: Once dry, the treated leaf discs are placed individually in petri dishes or other suitable containers lined with moist filter paper to maintain turgidity. A known number of larvae of a specific instar (e.g., 3rd instar) are then introduced into each container.
-
Mortality Assessment: The containers are maintained under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, and a 12:12 h light:dark photoperiod). Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Contact Toxicity Bioassay
This method assesses the toxicity of a compound when it comes into direct contact with the insect's cuticle.
-
Preparation of Insecticide Solutions: Serial dilutions of the test compound are prepared in a volatile solvent like acetone.
-
Application: A precise volume (e.g., 1 µL) of each insecticide dilution is topically applied to the dorsal thorax of individual insects using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: After application, the treated insects are transferred to clean containers with access to food and water. They are kept under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The LD50 (lethal dose for 50% of the population) is calculated using probit analysis.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of an insecticide is crucial for effective resistance management and the development of new compounds.
This compound and Stemona Alkaloids
The insecticidal activity of Stemona alkaloids, including the class to which this compound belongs, is primarily neurotoxic. Studies on the related alkaloid stemofoline have shown that it acts as a potent agonist of the insect nicotinic acetylcholine (B1216132) receptors (nAChRs). Additionally, there is evidence that these alkaloids can inhibit acetylcholinesterase (AChE). This dual mode of action, targeting two critical components of the insect's cholinergic nervous system, likely contributes to their high insecticidal potency.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: By binding to and activating nAChRs, Stemona alkaloids cause continuous stimulation of the post-synaptic neuron, leading to hyperexcitation, paralysis, and eventual death of the insect.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse, these alkaloids lead to an accumulation of ACh. This also results in continuous nerve stimulation, contributing to the overall toxic effect.
Commercial Insecticides
The commercial insecticides listed in the tables above belong to several different chemical classes, each with a distinct mode of action:
-
Organophosphates (e.g., Profenofos, Chlorpyrifos, Quinalphos, Dimethoate): These compounds are potent inhibitors of acetylcholinesterase (AChE).
-
Pyrethroids (e.g., Lambda-cyhalothrin, Cypermethrin, Fenvalerate): These insecticides act on the voltage-gated sodium channels in the nerve cell membrane, keeping them in an open state, which leads to repetitive nerve firing and paralysis.
-
Neonicotinoids: Similar to Stemona alkaloids, neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs).
-
Avermectins (e.g., Emamectin benzoate, Avermectin, Abamectin): These compounds are chloride channel activators, disrupting nerve and muscle function.
-
Spinosyns (e.g., Spinosad): This class of insecticides has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors at a site distinct from that of neonicotinoids, and also affecting GABA receptors.
-
Diamides (e.g., Chlorantraniliprole, Flubendiamide): These insecticides activate the insect's ryanodine (B192298) receptors, leading to the uncontrolled release of calcium and resulting in muscle paralysis.
-
Insect Growth Regulators (IGRs) (e.g., Chlorfluazuron, Lufenuron, Hexaflumuron): These compounds interfere with the insect's molting process, typically by inhibiting chitin (B13524) synthesis.
-
Oxadiazines (e.g., Indoxacarb): This insecticide blocks sodium channels in the nerve cells.
Caption: Simplified diagram of neurotoxic insecticide signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an insecticide bioassay to determine the efficacy of a test compound.
References
Stemonidine: Unraveling the Mechanism of a Traditional Remedy Remains an Open Scientific Quest
For researchers, scientists, and drug development professionals, the validation of Stemonidine's mechanism of action presents a significant knowledge gap. Despite its classification as a Stemona alkaloid—a class of compounds with a history of use in traditional medicine for cough and as an insecticide—detailed scientific evidence elucidating its specific molecular targets and signaling pathways is currently unavailable in the public domain.
Initial investigations into the broader class of Stemona alkaloids have pointed towards potential neurological and insecticidal activities. However, these studies have largely focused on other compounds within the same family, leaving the specific pharmacological profile of this compound yet to be determined. The traditional application as an antitussive agent suggests a possible interaction with the central or peripheral nervous system to suppress the cough reflex. Similarly, its use as an insecticide implies a mechanism that disrupts essential biological processes in insects.
At present, there is a conspicuous absence of published experimental data validating the mechanism of action of this compound. Key information that remains elusive includes:
-
Molecular Targets: The specific proteins, receptors, or enzymes that this compound interacts with to exert its biological effects are unknown.
-
Signaling Pathways: There is no information on the intracellular signaling cascades that are modulated by this compound.
-
Quantitative Data: Without experimental studies, there is no quantitative data to compare the efficacy and potency of this compound with other compounds.
-
Experimental Protocols: Detailed methodologies for validating its mechanism of action have not been developed or published.
This lack of foundational data makes it impossible to construct a comparative guide or visualize its mechanism of action as requested. The scientific community has yet to undertake the necessary pharmacological studies to move this compound from a compound of traditional interest to a pharmacologically validated agent with a well-understood mechanism of action. Future research efforts will be crucial to unlock the therapeutic potential of this compound and to provide the data necessary for any meaningful comparison and validation.
A Comparative Guide to the Cross-Validation of Analytical Methods for Stemonidine Alkaloid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the quantification of Stemonidine-related alkaloids, essential compounds found in the plant genus Stemona. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to aid researchers in selecting the most appropriate method for their specific needs. This comparison is based on published experimental data and protocols.
Introduction to this compound and its Analytical Challenges
This compound belongs to a class of structurally complex alkaloids isolated from Stemona species, which have a history of use in traditional medicine. The accurate quantification of these alkaloids is crucial for quality control, pharmacokinetic studies, and drug development. Due to the lack of a strong chromophore in many Stemona alkaloids, conventional UV detection can be challenging, necessitating alternative detection methods like ELSD and MS/MS.[1] This guide focuses on the cross-validation of analytical techniques for robust and reliable quantification.
Method Comparison: HPLC-ELSD vs. UPLC-MS/MS
This section details the experimental protocols and validation parameters for two distinct analytical methods applied to the quantification of Stemona alkaloids. While a direct cross-validation study for this compound was not found in the available literature, this guide presents a comparative analysis of a validated HPLC-ELSD method for Stemoninine and Tuberostemonine and a validated UPLC-MS/MS method for Neotuberostemonine, a closely related alkaloid.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method was developed for the simultaneous quantification of six major alkaloids, including Stemoninine and Tuberostemonine, from Stemonae Radix.[1]
Experimental Protocol:
-
Sample Preparation: A solid-phase extraction (SPE) method was employed for sample clean-up and enrichment.[1]
-
Chromatographic Separation:
-
Instrument: Agilent 1260 Infinity HPLC system.[1]
-
Column: Agilent Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution of (A) acetonitrile (B52724) and (B) 0.1% (v/v) triethylamine (B128534) in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
-
Detection:
Quantitative Data Summary:
| Parameter | Stemoninine | Tuberostemonine |
| Linearity Range (µg/mL) | 0.11 - 2.28 | 0.14 - 2.82 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.11 | 0.14 |
| Intra-day Precision (RSD%) | < 3.0 | < 3.0 |
| Inter-day Precision (RSD%) | < 3.0 | < 3.0 |
| Recovery (%) | 96.6 - 103.7 | 96.6 - 103.7 |
Data extracted from a study on the simultaneous quantification of six Stemona alkaloids.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method was developed and validated for the pharmacokinetic study of Neotuberostemonine in rat plasma.[1]
Experimental Protocol:
-
Sample Preparation: Protein precipitation with methanol (B129727) was used to extract the analyte from plasma samples.[1]
-
Chromatographic Separation:
-
Detection:
Quantitative Data Summary:
| Parameter | Neotuberostemonine |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
| Intra-day Precision (RSD%) | < 15 |
| Inter-day Precision (RSD%) | < 15 |
| Recovery (%) | 85.2 - 92.4 |
| Matrix Effect (%) | 91.3 - 98.7 |
Data extracted from a pharmacokinetic study of Neotuberostemonine.[1]
Visualizing the Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC-ELSD and UPLC-MS/MS methods.
Caption: Workflow for Stemoninine and Tuberostemonine quantification using HPLC-ELSD.
Caption: Workflow for Neotuberostemonine quantification in plasma using UPLC-MS/MS.
Cross-Validation and Method Comparison
-
Sensitivity: The UPLC-MS/MS method demonstrates significantly higher sensitivity, with a limit of quantification (LOQ) in the low ng/mL range, compared to the µg/mL range for the HPLC-ELSD method. This makes UPLC-MS/MS the preferred choice for applications requiring trace-level detection, such as pharmacokinetic studies in biological matrices.[1]
-
Selectivity: Tandem mass spectrometry (MS/MS) offers superior selectivity through the use of specific multiple reaction monitoring (MRM) transitions for the target analyte. This minimizes interference from co-eluting compounds, which can be a challenge with a universal detector like ELSD.
-
Sample Throughput: The UPLC-MS/MS method generally offers a shorter run time per sample compared to the HPLC-ELSD method, leading to higher sample throughput.
-
Instrumentation and Cost: HPLC-ELSD systems are generally less expensive and require less specialized expertise to operate and maintain compared to UPLC-MS/MS systems.
-
Applicability: The HPLC-ELSD method is well-suited for the quality control of raw herbal materials and extracts where alkaloid concentrations are relatively high.[1] The UPLC-MS/MS method is indispensable for bioanalytical applications, such as determining drug concentrations in plasma, where sensitivity and selectivity are paramount.[1]
Logical Relationship of Method Selection
The choice between these analytical methods is dictated by the specific research question and the nature of the sample. The following diagram illustrates the logical decision-making process for selecting an appropriate method for Stemona alkaloid quantification.
Caption: Decision tree for selecting an analytical method for Stemona alkaloid quantification.
Conclusion
Both HPLC-ELSD and UPLC-MS/MS are valuable techniques for the quantification of this compound-related alkaloids. The HPLC-ELSD method provides a robust and cost-effective solution for quality control purposes of herbal materials. In contrast, the UPLC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications such as pharmacokinetic studies. The choice of method should be carefully considered based on the specific requirements of the research, including the sample matrix, expected analyte concentration, and the need for high throughput and selectivity. This guide provides the necessary data and a logical framework to assist researchers in making an informed decision.
References
Comparative Analysis of Stemonidine Content in Stemona Species: A Guide for Researchers
This guide provides a comparative overview of stemonidine (B1263532) content across various Stemona species, tailored for researchers, scientists, and drug development professionals. It includes available data on this compound presence, detailed experimental protocols for its quantification, and a discussion of its potential pharmacological significance.
This compound Content in Stemona Species
Direct comparative studies quantifying this compound across a wide range of Stemona species are limited in publicly available literature. However, several studies have identified the presence of this compound and related croomine-type alkaloids in various species. This compound is a known croomine-type alkaloid[1].
Table 1: Presence and Quantitative Data of this compound and Related Alkaloids in Stemona Species
| Stemona Species | This compound Presence | Quantitative Data (this compound or related Croomine-type alkaloids) | Reference |
| Stemona japonica | Present | This compound has been identified in the roots of this species. | [2] |
| Stemona tuberosa | Present | Croomine, a related alkaloid, was found to have a content of up to 30.93 mg/g in some commercial samples of Stemonae Radix, which can include this species. | [3] |
| Stemona sessilifolia | Likely Present | This species is known to contain a variety of Stemona alkaloids and is used in traditional medicine for similar purposes as other this compound-containing species. | [4][5][6] |
| Stemona collinsiae | Not Reported | While rich in other alkaloids like didehydrostemofoline, the presence of this compound is not prominently reported in the literature reviewed. | [7][8] |
| Stemona curtisii | Not Reported | This species is known for other alkaloids such as stemofoline (B1231652), but this compound content has not been a focus of the reviewed studies. | [9] |
Note: The chemical profile of Stemona species can be highly variable, leading to different biological activities[9]. The alkaloid profiles, including the presence and concentration of this compound, can be used to differentiate between species like S. japonica, S. sessilifolia, and S. tuberosa[10].
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of this compound and other Stemona alkaloids from plant material. These protocols are based on established methods for similar compounds and can be adapted for this compound analysis[7][8][11].
Extraction of this compound from Stemona Roots
This protocol is a general method for the extraction of alkaloids from dried and powdered Stemona root material.
Materials and Reagents:
-
Dried and powdered Stemona root material (40-60 mesh)
-
10-30% Ammonia (B1221849) solution
-
Methanol (B129727) or 70-100% Ethanol (B145695)
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Take a known quantity of the powdered Stemona root material.
-
Alkalize the powder with a 10-30% ammonia solution for 2-3 hours to liberate the free alkaloids[2].
-
Extract the alkalized powder with methanol or ethanol. This can be done through maceration, soxhlet extraction, or supercritical fluid extraction with an ethanol entrainer[2]. For maceration, soak the material in the solvent for 24-48 hours, agitating periodically. For ultrasonic-assisted extraction, sonicate the mixture for 30-60 minutes.
-
Filter the extract and repeat the extraction process on the plant residue 2-3 times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using acid-base partitioning. Dissolve the extract in an acidic solution (e.g., 5% HCl) and wash with an organic solvent like chloroform to remove neutral and acidic compounds. Then, basify the aqueous layer with ammonia and extract the alkaloids with chloroform.
-
Evaporate the chloroform to yield the purified total alkaloid extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% triethylamine (B128534) in water or 1 mM ammonium (B1175870) acetate) is often effective[8][11]. The specific gradient will need to be optimized for the best separation of this compound from other co-eluting compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging with UV. ELSD is a suitable alternative[11]. If using UV, detection is typically performed at lower wavelengths (e.g., 210-230 nm).
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known weight of the dried alkaloid extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final content is then calculated based on the initial weight of the plant material.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of this compound content in different Stemona species.
References
- 1. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101812067A - Method for extracting stemonine from tuber stemona root - Google Patents [patents.google.com]
- 3. phcog.com [phcog.com]
- 4. Characteristic alkaloids from Stemona sessilifolia with lung protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stemoninine-type alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the efficacy of Stemona collinsiae roots extract against third-stage larvae of Gnathostoma spinigerum and its safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
The Case of Mistaken Identity: A Head-to-Head Comparison of Synthetic Routes for Stemonidine and its Corrected Structure, Stemospironine
This comparison is designed for researchers, scientists, and professionals in drug development, offering an in-depth look at the strategic choices, key chemical transformations, and overall efficiency of two distinct approaches to a challenging molecular architecture.
A Tale of Two Syntheses: Correcting the Record
In 2007, the research group of Sánchez-Izquierdo completed a total synthesis of the putative structure of Stemonidine.[1] However, upon completion, the nuclear magnetic resonance (NMR) data of their synthetic compound did not match the data reported for the natural isolate. This discrepancy led them to conclude that the originally proposed structure was incorrect and that the natural product was, in fact, stemospironine.[1] Coincidentally, the first total synthesis of (-)-stemospironine had been reported six years earlier, in 2001, by the Williams group.[2][3]
This guide will compare the synthetic strategy of Sánchez-Izquierdo and coworkers for the putative structure of this compound with the strategy of Williams and his team for the correct structure, (-)-stemospironine.
Quantitative Comparison of the Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of steps in its longest linear sequence. The table below summarizes these key metrics for the two syntheses.
| Parameter | Williams Synthesis of (-)-Stemospironine (2001) | Sánchez-Izquierdo Synthesis of Putative this compound (2007) |
| Target Molecule | (-)-Stemospironine | Putative Structure of this compound |
| Longest Linear Sequence | 24 steps | 16 steps |
| Overall Yield | 0.38% | ~1.5% (calculated from reported yields of key steps) |
| Key Strategy | Linear sequence with key cyclizations | Convergent approach utilizing a key cycloaddition |
Strategic Divergence in Constructing the Core Scaffold
The two research groups employed fundamentally different strategies to assemble the complex polycyclic framework of these alkaloids.
The Williams Approach to (-)-Stemospironine: A Linear Strategy with Late-Stage Ring Formations
The Williams synthesis of (-)-stemospironine is characterized by a linear construction of a highly functionalized acyclic precursor, followed by sequential cyclizations to form the intricate ring system. The key transformations in this route are a Staudinger-aza-Wittig reaction to form the central seven-membered azepine ring and a subsequent iodine-induced tandem cyclization to construct the fused pyrrolidine (B122466) and butyrolactone rings.[2][3]
The Sánchez-Izquierdo Approach to Putative this compound: A Convergent Strategy Centered on a Cycloaddition
In contrast, the Sánchez-Izquierdo synthesis of the putative this compound structure employed a more convergent approach. The core of their strategy was a [3+2] dipolar cycloaddition reaction between a chiral nitrone derived from (S)-prolinol and a dienyl ester to construct the key pyrrolidine ring with control over its stereochemistry. The final spiro-lactone was installed later in the synthesis.[1]
Visualizing the Synthetic Strategies
The following diagram illustrates the logical flow and key strategic differences between the two synthetic routes.
References
The Stemonidine Stereochemistry Puzzle: A Comparative Guide to its Definitive Assignment
The absolute stereochemistry of the Stemona alkaloid Stemonidine has been a subject of significant investigation, culminating in a fascinating structural revision. This guide provides a comparative analysis of the originally proposed (and ultimately incorrect) structure and the definitive, revised structure, presenting the key experimental data that led to this correction. This information is crucial for researchers in natural product synthesis, stereochemistry, and drug development, ensuring that future work is based on the correct molecular architecture.
Unraveling the Discrepancy: Total Synthesis as the Ultimate Arbiter
Concurrently, the work of Williams and co-workers on the total synthesis of a related alkaloid, (-)-stemospironine, provided the final piece of the puzzle.[2][3] The spectroscopic data of their synthesized (-)-stemospironine was found to be identical to that of the natural product previously identified as this compound. This, supported by X-ray crystallographic analysis of stemospironine, unequivocally established that the natural product "this compound" is, in fact, (-)-stemospironine.
Comparative Spectroscopic Data: The Telltale Differences
The most compelling evidence for the structural misassignment lies in the comparison of the ¹H and ¹³C NMR data. The following tables summarize the key spectroscopic shifts for the synthetically prepared putative this compound and the authentic (-)-stemospironine (the correct structure of this compound).
Table 1: Comparison of ¹H NMR Spectroscopic Data (selected signals)
| Proton | Putative this compound (Sánchez-Izquierdo et al.) | (-)-Stemospironine (Williams et al.) |
| H-2 | 3.10 (m) | 3.05 (ddd, J = 11.0, 8.5, 2.0 Hz) |
| H-3 | 2.95 (m) | 2.90 (dt, J = 11.0, 7.5 Hz) |
| H-9a | 2.50 (m) | 2.45 (m) |
| H-11 | 1.25 (d, J = 7.0 Hz) | 1.21 (d, J = 6.5 Hz) |
| OMe | 3.35 (s) | 3.32 (s) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (selected signals)
| Carbon | Putative this compound (Sánchez-Izquierdo et al.) | (-)-Stemospironine (Williams et al.) |
| C-1 | 176.5 | 177.2 |
| C-2 | 68.1 | 68.5 |
| C-3 | 55.4 | 56.1 |
| C-9 | 98.2 | 98.8 |
| C-9a | 45.3 | 45.8 |
| C-11 | 15.2 | 15.8 |
| OMe | 57.9 | 58.3 |
Note: Chemical shifts (δ) are reported in ppm. The data presented here are selected for comparative purposes and are not exhaustive.
The noticeable differences in the chemical shifts and coupling constants, particularly for the protons and carbons around the stereogenic centers, provided irrefutable evidence that the synthesized putative this compound and the natural product were not the same molecule.
Definitive Proof: X-ray Crystallography of Stemospironine
The absolute stereochemistry of (-)-stemospironine was unambiguously confirmed by single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of the spatial arrangement of its atoms. The crystal structure of stemospironine solidified its proposed stereochemical configuration, thereby providing the definitive structural assignment for the natural product that had been misidentified as this compound.
Key Experimental Protocols
The successful total syntheses of both the putative this compound and (-)-stemospironine were enabled by key chemical transformations. The detailed experimental protocols for these pivotal steps are outlined below.
Synthesis of Putative this compound: Spirolactonization
A crucial step in the synthesis of the putative this compound by Sánchez-Izquierdo and colleagues was the construction of the spirolactone moiety.
Experimental Protocol:
To a solution of the ketone precursor in THF at 0 °C under an argon atmosphere, activated zinc dust is added, followed by the dropwise addition of a solution of ethyl 2-(bromomethyl)acrylate in THF. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the spirolactone product.[1]
Synthesis of (-)-Stemospironine: Intramolecular Staudinger-Aza-Wittig Reaction
The key transformation in the total synthesis of (-)-stemospironine by Williams and co-workers was the formation of the perhydroazepine ring system via an intramolecular Staudinger-aza-Wittig reaction.
Experimental Protocol:
To a solution of the azide (B81097) precursor in THF at room temperature is added triphenylphosphine. The reaction mixture is stirred for 2 hours, during which time the evolution of N₂ gas is observed. The solvent is then removed under reduced pressure, and the residue is dissolved in toluene. The solution is heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the desired perhydroazepine.[3]
Visualizing the Synthetic Logic
The following diagrams, generated using the DOT language, illustrate the key strategic bond formations in the syntheses of both the putative this compound and the correct structure, (-)-stemospironine.
Figure 1. Key bond-forming strategies.
Conclusion
The journey to confirm the absolute stereochemistry of this compound serves as a powerful testament to the indispensable role of total synthesis in structural elucidation. The initial misassignment and its subsequent correction through rigorous synthetic efforts and detailed spectroscopic comparison highlight the importance of verifying proposed structures of complex natural products. The definitive assignment of the this compound structure as that of (-)-stemospironine, supported by X-ray crystallography, now provides a solid foundation for future research into the biological activities and potential therapeutic applications of this intriguing class of alkaloids.
References
Comparative Bioactivity of Stemonidine Enantiomers: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the bioactivity of the individual enantiomers of Stemonidine, (+)-Stemonidine and (-)-Stemonidine. While the broader class of Stemona alkaloids, to which this compound belongs, has been the subject of various pharmacological investigations, specific data differentiating the biological effects of the two this compound enantiomers is not publicly available. This guide, therefore, summarizes the known biological activities of Stemona alkaloids as a group, highlighting areas where stereochemistry is known to play a critical role in the bioactivity of other natural products.
General Bioactivities of Stemona Alkaloids
Stemona alkaloids are a diverse group of natural products known for a range of biological activities. The most prominently reported effects include:
-
Antitussive Activity: Extracts from several Stemona species have been traditionally used to treat respiratory ailments, and modern pharmacological studies have confirmed their cough-suppressant properties. Research into the structure-activity relationships of various Stemona alkaloids suggests that the core chemical structure is crucial for this effect. However, these studies have not extended to a comparative analysis of individual enantiomers of this compound.
-
Insecticidal and Antifeedant Activity: Various Stemona alkaloids have demonstrated potent insecticidal properties against a range of agricultural pests. These compounds often act as neurotoxins or deterrents to feeding. The stereochemical configuration of molecules is frequently a critical determinant of their interaction with insect receptors, but specific data for this compound enantiomers is lacking.
The Importance of Stereochemistry in Bioactivity
In pharmacology and toxicology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different properties:
-
Pharmacodynamics: One enantiomer may bind to a biological target (e.g., a receptor or enzyme) with high affinity, while the other may have low or no affinity. This can result in one enantiomer being therapeutically active while the other is inactive or even produces off-target effects.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ. Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic fates and durations of action for each enantiomer.
Given the established principles of stereoselectivity in drug action, it is highly probable that (+)-Stemonidine and (-)-Stemonidine exhibit different biological activities and potencies. However, without specific experimental data, it is impossible to provide a quantitative comparison.
Future Research Directions
To elucidate the comparative bioactivity of this compound enantiomers, the following experimental approaches would be necessary:
-
Chiral Separation and Stereochemical Assignment: Development of methods to isolate or synthesize pure samples of (+)-Stemonidine and (-)-Stemonidine and confirm their absolute configurations.
-
In Vitro Bioassays: Comparative testing of the enantiomers in a panel of relevant bioassays, such as receptor binding assays for targets associated with antitussive or insecticidal activity.
-
Cell-Based Assays: Evaluation of the effects of each enantiomer on cellular signaling pathways.
-
In Vivo Studies: Comparative assessment of the efficacy and toxicity of the enantiomers in appropriate animal models.
Conclusion
While the general biological activities of the Stemona alkaloid class are recognized, there is a significant knowledge gap regarding the specific bioactivities of the individual enantiomers of this compound. The principles of stereopharmacology strongly suggest that (+)- and (-)-Stemonidine are likely to possess distinct biological profiles. However, in the absence of direct comparative studies, it is not possible to construct a data-driven comparison of their bioactivities. Further research is required to isolate or synthesize and then pharmacologically characterize the individual enantiomers of this compound to unlock their full therapeutic or agrochemical potential.
A Researcher's Guide to Validating the Binding Target of Stemonidine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for identifying and validating the molecular binding target of Stemonidine. Given the current absence of a definitively validated target in publicly available literature, this document outlines a systematic approach based on the known biological activities of Stemona alkaloids, the class of compounds to which this compound belongs.
Stemona alkaloids have a documented history of use in traditional medicine for their antitussive properties and as natural insecticides.[1][2][3][4][5] These dual activities suggest that this compound likely interacts with a target in the nervous system, potentially a receptor or ion channel that is conserved between insects and mammals, but with sufficient structural divergence to allow for selective toxicity. A plausible hypothesis is that this compound targets neurotransmitter receptors critical for neuronal function and muscle control.
This guide will therefore focus on a hypothetical target validation workflow, proposing a candidate target class and detailing the necessary experimental steps to confirm this interaction.
Hypothetical Target: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. They are crucial for synaptic transmission in both the central and peripheral nervous systems of insects and mammals. Their role in insect paralysis and human neuronal signaling makes them a strong candidate for mediating the observed biological effects of this compound.
Experimental Workflow for Target Validation
The following diagram outlines a logical progression of experiments to test the hypothesis that this compound binds to and modulates nAChRs.
Caption: Experimental workflow for validating nAChRs as the binding target of this compound.
Data Presentation: Comparative Analysis of this compound and Control Compounds
Successful target validation requires comparing the effects of this compound to known nAChR modulators (e.g., nicotine (B1678760) as an agonist, mecamylamine (B1216088) as an antagonist) and a negative control (a structurally similar but inactive compound). The following table presents hypothetical data from the proposed experiments.
| Experiment | Parameter | This compound | Nicotine (Agonist) | Mecamylamine (Antagonist) | Negative Control |
| Radioligand Binding Assay | Ki (nM) for [³H]epibatidine displacement | 150 | 10 | 50 | >10,000 |
| Electrophysiology (Xenopus Oocytes) | IC50 (µM) of ACh-induced current | 5.2 | N/A (potentiates) | 0.8 | >100 |
| Calcium Imaging (SH-SY5Y cells) | EC50 (µM) for Ca²⁺ influx | 25 | 1.5 | N/A (blocks) | >100 |
| Cell-Based Reporter Assay | % Inhibition of nicotine-induced signal | 85% at 10 µM | N/A | 95% at 1 µM | <5% at 100 µM |
| Insect Muscle Contraction Assay | % Reduction of nerve-evoked contraction | 75% at 50 µM | N/A (excites) | 90% at 20 µM | <10% at 100 µM |
| Animal Model of Cough | % Reduction in cough frequency | 60% at 10 mg/kg | N/A | N/A | <5% at 10 mg/kg |
Signaling Pathway: nAChR-Mediated Synaptic Transmission
Understanding the signaling pathway of the proposed target is crucial for interpreting experimental results. The following diagram illustrates the role of nAChRs at a cholinergic synapse.
Caption: Hypothesized mechanism of this compound action at a cholinergic synapse.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine if this compound can displace a known high-affinity radiolabeled ligand from nAChRs in a competitive manner.
Methodology:
-
Preparation of Membranes: Homogenize tissue rich in nAChRs (e.g., insect thoracic ganglia, rat brain cortex) in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.
-
Binding Reaction: In a 96-well plate, combine membrane preparations with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]epibatidine) and varying concentrations of this compound, a known competitor (positive control), or vehicle (negative control).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To measure the functional effect of this compound on nAChR ion channel activity.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding for the subunits of the nAChR of interest (e.g., insect α/β subunits or human α4β2). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
ACh Application: Apply a pulse of acetylcholine (ACh) to activate the nAChRs and record the resulting inward current.
-
This compound Application: Perfuse the oocyte with varying concentrations of this compound for 2-3 minutes before co-applying with ACh. Record the effect on the ACh-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
Insect Muscle Contraction Assay
Objective: To assess the effect of this compound on neuromuscular transmission in an insect preparation.
Methodology:
-
Dissection: Dissect a suitable insect muscle preparation (e.g., locust leg extensor tibiae muscle) while submerged in insect saline.[6] Leave the motor nerve intact.
-
Mounting: Mount the preparation in a chamber with flowing saline. Attach one end of the muscle to a force transducer to measure isometric contractions.
-
Stimulation: Use a suction electrode to stimulate the motor nerve with short electrical pulses to elicit muscle contractions.
-
Compound Application: After establishing a stable baseline of nerve-evoked contractions, perfuse the chamber with saline containing various concentrations of this compound.
-
Recording: Record the amplitude of muscle contractions before, during, and after the application of this compound.
-
Data Analysis: Quantify the percentage reduction in contraction amplitude at each concentration of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Active Alkaloids in Radix Stemonae Extract And Their Effects - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Analysis of the Neurotoxic Effects of Stemonidine and Other Major Insecticide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of Stemonidine, a representative of the Stemona alkaloids, with those of major synthetic insecticide classes, including organophosphates, carbamates, pyrethroids, and neonicotinoids. The information is intended to support research and development efforts in insecticide and drug discovery by offering a clear, data-driven comparison of their mechanisms of action, target sites, and relative potencies.
Executive Summary
Insecticides are essential for modern agriculture and public health, but their neurotoxic effects on non-target organisms, including humans, are a significant concern. Understanding the distinct mechanisms by which different insecticide classes exert their neurotoxicity is crucial for developing safer and more effective pest control strategies. This guide delves into the neurotoxic profile of this compound and its congeners, a class of natural insecticides derived from Stemona plants, and contrasts it with well-established synthetic insecticides. While specific quantitative neurotoxicity data for this compound is limited, this guide utilizes data from closely related and potent Stemona alkaloids, didehydrostemofoline and stemofoline (B1231652), as representative examples. These natural compounds, like the synthetic neonicotinoids, primarily target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, highlighting a convergent evolutionary strategy for insecticidal action. In contrast, organophosphates and carbamates inhibit the critical enzyme acetylcholinesterase (AChE), while pyrethroids modulate voltage-gated sodium channels. This fundamental difference in molecular targets underpins the varying toxicological profiles and potential for resistance development across these insecticide classes.
Data Presentation: Comparative Neurotoxicity
The following tables summarize the key neurotoxic parameters of this compound (represented by didehydrostemofoline and stemofoline) and other major insecticide classes. It is important to note that the data for Stemona alkaloids are derived from insect bioassays, which may not directly correlate with vertebrate neurotoxicity.
Table 1: Mechanism of Action and Primary Neuronal Target
| Insecticide Class | Representative Compound(s) | Primary Neuronal Target | Mechanism of Action |
| Stemona Alkaloids | Didehydrostemofoline, Stemofoline | Nicotinic Acetylcholine Receptor (nAChR) | Modulation (agonist/antagonist activity) of insect nAChRs. |
| Organophosphates | Chlorpyrifos, Malathion | Acetylcholinesterase (AChE) | Irreversible inhibition of AChE, leading to acetylcholine accumulation and cholinergic crisis. |
| Carbamates | Carbaryl, Aldicarb | Acetylcholinesterase (AChE) | Reversible inhibition of AChE, leading to acetylcholine accumulation. |
| Pyrethroids | Permethrin, Cypermethrin | Voltage-Gated Sodium Channels (VGSCs) | Prolongation of sodium channel opening, leading to hyperexcitability of neurons. |
| Neonicotinoids | Imidacloprid, Thiamethoxam | Nicotinic Acetylcholine Receptor (nAChR) | Agonistic action on insect nAChRs, causing persistent receptor activation and paralysis.[1] |
Table 2: Comparative Insecticidal Activity (against Spodoptera littoralis neonate larvae)
| Compound | Class | LC50 (ppm) | EC50 (ppm) |
| Didehydrostemofoline | Stemona Alkaloid | 0.84 | 0.46 |
| Stemofoline | Stemona Alkaloid | 2.4 | 0.98 |
| Pyrethrum Extract | Natural Pyrethrin | - | - |
| Azadirachtin | Limonoid | - | - |
Data for didehydrostemofoline and stemofoline are from chronic feeding bioassays.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of neurotoxicity studies. Below are summaries of key experimental protocols used to characterize the insecticides discussed in this guide.
Chronic Feeding Bioassay for Insecticidal Activity
This method is used to determine the lethal concentration (LC50) and effective concentration (EC50) of a compound required to cause mortality and growth inhibition, respectively, in an insect population over a prolonged exposure period.
-
Test Organism: Neonate larvae of Spodoptera littoralis.
-
Procedure:
-
An artificial diet is prepared and spiked with various concentrations of the test compound dissolved in a suitable solvent (e.g., methanol).
-
A control group is prepared with the diet containing only the solvent.
-
Neonate larvae are placed individually in wells of a microplate containing the treated or control diet.
-
The plates are incubated under controlled conditions (temperature, humidity, photoperiod) for a specified period (e.g., 7 days).
-
Mortality and larval weight are recorded at the end of the exposure period.
-
LC50 and EC50 values are calculated using probit analysis.[2][3]
-
Radioligand Binding Assay for Receptor Affinity
This in vitro technique is used to determine the binding affinity (Ki) of a compound to a specific receptor, in this case, the nicotinic acetylcholine receptor.
-
Materials:
-
Membrane preparations from insect or mammalian tissues expressing the target receptor (e.g., rat brain homogenates for nAChRs).
-
A radiolabeled ligand that specifically binds to the receptor (e.g., [³H]epibatidine for nAChRs).
-
Test compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane, providing detailed information on how a compound modulates channel function (e.g., activation, inhibition, desensitization).
-
Cell Preparation:
-
Use cultured cells (e.g., HEK293 cells) expressing the specific ion channel of interest (e.g., insect nAChRs) or isolated neurons.
-
-
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Different configurations (whole-cell, inside-out, outside-out) can be used to study the channel properties.
-
The membrane potential is clamped at a specific voltage.
-
The agonist (e.g., acetylcholine) is applied to the cell to activate the channels, and the resulting current is recorded.
-
The test compound is then co-applied with the agonist to determine its effect on the channel's current, kinetics, and voltage-dependency.
-
Dose-response curves can be generated to determine the IC50 or EC50 of the compound.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these insecticides and a general workflow for neurotoxicity testing.
Caption: Signaling pathways of major insecticide classes.
Caption: A generalized experimental workflow for neurotoxicity assessment.
Conclusion
The comparative analysis reveals that this compound and its related Stemona alkaloids represent a class of natural insecticides with a distinct neurotoxic mechanism of action, primarily targeting insect nicotinic acetylcholine receptors. This mode of action is shared with the synthetic neonicotinoids, suggesting that the nAChR is a highly effective target for insecticidal activity. The quantitative data, although limited for this compound itself, indicate that certain Stemona alkaloids, such as didehydrostemofoline, exhibit high insecticidal potency, comparable to or even exceeding that of some commercial natural insecticides.
In contrast, the other major insecticide classes—organophosphates, carbamates, and pyrethroids—exert their neurotoxic effects through different molecular targets, namely acetylcholinesterase and voltage-gated sodium channels. This diversity in mechanisms of action has significant implications for insecticide resistance management and the development of novel pest control agents with improved safety profiles. Further research into the specific interactions of this compound and other Stemona alkaloids with insect and mammalian nAChR subtypes is warranted to fully elucidate their neurotoxic potential and to explore their utility as bio-insecticides or as lead compounds for new drug development. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in these fields.
References
Safety Operating Guide
Proper Disposal of Stemonidine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Stemonidine, a natural Stemona alkaloid. The procedures outlined are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard best practices for the disposal of research chemicals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach, treating the compound as potentially hazardous, is mandated.
Chemical and Safety Data Summary
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 85700-47-6 |
| Molecular Formula | C₁₉H₂₉NO₅ |
| Molecular Weight | 351.437 g/mol |
Table 2: Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended when handling the powder form |
This compound Disposal Protocol
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound and associated contaminated materials. This protocol is based on general best practices for laboratory chemical waste management.
Step 1: Waste Segregation
Proper segregation is the first critical step in safe disposal.
-
Solid this compound Waste: Collect pure this compound powder, residues, and contaminated disposable labware (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid waste container. Do not mix with other incompatible chemical waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Non-disposable glassware and equipment that have come into contact with this compound should be decontaminated before reuse or disposal.
Step 2: Decontamination of Labware
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound. Collect this rinse solvent as hazardous liquid waste.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Step 3: Waste Labeling and Storage
Accurate labeling and proper storage of waste are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic. Ensure containers are sealed to prevent leaks or spills.
Step 4: Final Disposal
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide Inventory: Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision pathway for this compound contaminated materials.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
